molecular formula C14H14O2 B119875 (4-Methoxyphenyl)(phenyl)methanol CAS No. 720-44-5

(4-Methoxyphenyl)(phenyl)methanol

Cat. No.: B119875
CAS No.: 720-44-5
M. Wt: 214.26 g/mol
InChI Key: BEGZWXVLBIZFKQ-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(phenyl)methanol is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5186. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methoxyphenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGZWXVLBIZFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30903232
Record name NoName_3861
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

720-44-5
Record name 4-Methoxybenzhydrol
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Record name 4-Methoxybenzhydryl alcohol
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Record name 720-44-5
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Record name 4-methoxybenzhydryl alcohol
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Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxyphenyl)(phenyl)methanol (CAS 720-44-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxyphenyl)(phenyl)methanol, also known as 4-methoxybenzhydrol, is a secondary alcohol with the CAS number 720-44-5. Its structure, featuring a phenyl group and a methoxy-substituted phenyl group attached to a carbinol carbon, makes it a subject of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, common synthesis routes with detailed experimental protocols, spectroscopic data, and known chemical reactions. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in current literature, this guide explores the bioactivity of structurally related compounds to offer insights into its potential pharmacological applications and provides a general workflow for such investigations.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and chemical handling.

PropertyValueReference(s)
CAS Number 720-44-5
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Melting Point 67-69 °C
Boiling Point 363.2 °C at 760 mmHg
Density 1.121 g/cm³
Flash Point 164.5 °C
LogP 2.77690
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Appearance Solid
IUPAC Name This compound

Synthesis and Experimental Protocols

This compound is commonly synthesized via two primary routes: the Grignard reaction and the reduction of the corresponding ketone, 4-methoxybenzophenone.

Synthesis via Grignard Reaction

This method involves the nucleophilic addition of a phenyl Grignard reagent to p-anisaldehyde.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Bromobenzene

  • Iodine crystal (optional, as initiator)

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Grignar Reagent (Phenylmagnesium Bromide):

    • All glassware must be rigorously dried in an oven overnight and assembled while hot under a stream of dry nitrogen or argon to prevent moisture contamination.

    • Place magnesium turnings (1.2 equivalents) in a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), add a single crystal of iodine or gently warm the flask.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with p-Anisaldehyde:

    • Dissolve p-anisaldehyde (1.0 equivalent) in anhydrous diethyl ether in a separate flask.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the p-anisaldehyde solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two times with diethyl ether.

    • Combine all organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Grignard_Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification Bromobenzene Bromobenzene + Anhydrous Ether Grignard_Formation 1. Form Phenylmagnesium Bromide Reagent Bromobenzene->Grignard_Formation Mg Magnesium Turnings Mg->Grignard_Formation Anisaldehyde p-Anisaldehyde + Anhydrous Ether Addition 2. Add p-Anisaldehyde Solution (0°C) Anisaldehyde->Addition Grignard_Formation->Addition Alkoxide Intermediate Alkoxide Addition->Alkoxide Quench 3. Quench with aq. NH4Cl Alkoxide->Quench Extraction 4. Ether Extraction & Wash Quench->Extraction Drying 5. Dry with Na2SO4 Extraction->Drying Evaporation 6. Solvent Evaporation Drying->Evaporation Purification 7. Recrystallization Evaporation->Purification Product Final Product: This compound Purification->Product

Grignard reaction pathway for synthesis.
Synthesis via Reduction of 4-Methoxybenzophenone

This alternative route involves the reduction of the ketone 4-methoxybenzophenone using a suitable reducing agent like sodium borohydride.

Materials:

  • 4-Methoxybenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane or Ethyl acetate

  • Water

  • Aqueous HCl (1M) or Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve 4-methoxybenzophenone (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄, 1.0-1.5 equivalents) portion-wise to the stirred solution. The addition is exothermic and may cause bubbling.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot disappears.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of water, followed by 1M HCl or saturated NH₄Cl solution until the bubbling ceases.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Add water and an organic solvent (e.g., dichloromethane or ethyl acetate) to the residue and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase twice more with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to yield the crude product.

    • Purify the crude alcohol by recrystallization to obtain pure this compound.

Reduction_Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification Ketone 4-Methoxybenzophenone in Methanol Reduction 1. Add NaBH4 to Ketone Solution (0°C) Ketone->Reduction Reducer Sodium Borohydride (NaBH4) Reducer->Reduction Stir 2. Stir at Room Temp (Monitor by TLC) Reduction->Stir Quench 3. Quench with Water / Acid Stir->Quench Extraction 4. Organic Extraction & Wash Quench->Extraction Drying 5. Dry with Na2SO4 Extraction->Drying Evaporation 6. Solvent Evaporation Drying->Evaporation Purification 7. Recrystallization Evaporation->Purification Product Final Product: This compound Purification->Product

Ketone reduction pathway for synthesis.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the expected characteristic spectral data.

Spectroscopy Characteristic Peaks / Signals
¹H NMR δ ~7.2-7.4 ppm (m, 5H, Ar-H of phenyl ring)δ ~6.8-7.2 ppm (m, 4H, Ar-H of methoxyphenyl ring)δ ~5.7 ppm (s, 1H, CH-OH)δ ~3.8 ppm (s, 3H, OCH₃)δ ~2.0-3.0 ppm (br s, 1H, OH)
¹³C NMR δ ~159 ppm (Ar-C-OCH₃)δ ~144 ppm (Ar-C of phenyl ring)δ ~136 ppm (Ar-C of methoxyphenyl ring)δ ~126-129 ppm (Ar-CH signals)δ ~114 ppm (Ar-CH ortho to OCH₃)δ ~75 ppm (CH-OH)δ ~55 ppm (OCH₃)
FTIR (cm⁻¹) ~3600-3200 (broad, O-H stretch)~3100-3000 (C-H stretch, aromatic)~2950-2850 (C-H stretch, aliphatic OCH₃)~1610, 1510 (C=C stretch, aromatic)~1250 (C-O stretch, aryl ether)~1030 (C-O stretch, secondary alcohol)
Mass Spec (m/z) 214 (M⁺), 197 (M⁺ - OH), 183 (M⁺ - OCH₃), 137, 105, 77

Chemical Reactions

The primary functional groups, a secondary alcohol and a methoxy-activated aromatic ring, dictate the reactivity of this compound.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-methoxybenzophenone, using common oxidizing agents such as pyridinium chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or Swern oxidation conditions.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic catalysis (e.g., H₂SO₄) or in the presence of a coupling agent will form the corresponding ester at the hydroxyl group.

  • Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) and then reacted with an alkyl halide.

  • Substitution: The hydroxyl group can be substituted by halogens using reagents like SOCl₂ (for chlorination) or PBr₃ (for bromination).

Biological Activity and Drug Development Applications

Direct studies on the biological activity of this compound (CAS 720-44-5) are limited in the available scientific literature. However, the benzhydrol scaffold is a common motif in pharmacologically active molecules. Analysis of structurally related compounds can provide valuable insights into its potential applications.

Cytotoxicity and Antitumor Potential

Structurally similar benzophenone derivatives have demonstrated significant biological effects. For instance, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone , a related ketone, exhibits potent cytotoxicity and has been shown to inhibit tubulin assembly, a mechanism of action for several established anticancer drugs. Derivatives of 4-allyl-2-methoxyphenol have also shown cytotoxicity against human breast cancer cell lines (MCF-7). This suggests that the core structure of this compound could serve as a template for the development of novel cytotoxic agents.

Antifungal Activity

Benzophenone derivatives have been investigated for their antifungal properties. Studies on various substituted benzophenones have shown inhibitory activity against a range of phytopathogenic fungi. While data for the specific title compound is not available, the general class of compounds shows promise for the development of new antifungal agents.

General Workflow for Bioactivity Screening

For a compound like this compound with an unexplored biological profile, a standard screening cascade is essential. This workflow is designed to identify potential therapeutic applications and is highly relevant for drug development professionals.

Bioactivity_Screening cluster_initial Initial Screening cluster_secondary Secondary & Mechanistic Assays cluster_preclinical In Vivo & Preclinical Development Compound Test Compound: This compound Cell_Viability 1. Cell Viability / Cytotoxicity Assays (e.g., MTT, MTS on cancer cell lines) Compound->Cell_Viability Antimicrobial 2. Antimicrobial Screening (Antifungal, Antibacterial panels) Compound->Antimicrobial Dose_Response 3. Dose-Response & IC50 Determination Cell_Viability->Dose_Response If active Antimicrobial->Dose_Response If active Pathway_Analysis 4. Target Identification / Pathway Analysis (e.g., Kinase panels, Western Blot) Dose_Response->Pathway_Analysis Mechanism 5. Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Pathway_Analysis->Mechanism Animal_Model 6. In Vivo Efficacy Studies (e.g., Xenograft models) Mechanism->Animal_Model Tox 7. ADME/Toxicity Profiling Animal_Model->Tox Lead_Opt 8. Lead Optimization (SAR) Tox->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

General workflow for investigating bioactivity.

Conclusion

This compound is a well-characterized compound with established synthesis routes and predictable chemical reactivity. Its value lies primarily as a building block in organic synthesis. While its own pharmacological profile remains largely unexplored, the documented activities of structurally related benzhydrols and benzophenones suggest that it and its derivatives warrant further investigation as potential cytotoxic and antifungal agents. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and evaluate this and similar molecules for novel therapeutic applications.

(4-Methoxyphenyl)(phenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to (4-Methoxyphenyl)(phenyl)methanol

This document provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a significant chemical intermediate in various research and development applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Properties

This compound, also known as 4-methoxybenzhydrol, is a secondary alcohol containing both a phenyl and a 4-methoxyphenyl group attached to the carbinol carbon.

PropertyValueReferences
Molecular Formula C₁₄H₁₄O₂[1][2][3]
Molecular Weight 214.26 g/mol [1][2][4]
CAS Number 720-44-5[1][3][4]
Appearance Solid[5]
Melting Point 67-69 °C[1]
Boiling Point 363.2 °C at 760 mmHg[1]
Density 1.121 g/cm³[1]

Experimental Protocols

The synthesis of this compound can be achieved through various established organic chemistry methodologies. The most common and illustrative method is the Grignard reaction, which involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. An alternative route is the reduction of the corresponding ketone.

Protocol 1: Synthesis via Grignard Reaction

This protocol details the synthesis of this compound by the reaction of phenylmagnesium bromide with 4-methoxybenzaldehyde.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • 4-Methoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • All glassware must be thoroughly dried in an oven to exclude moisture.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated, which is indicated by the formation of a cloudy solution and gentle refluxing. Gentle heating or the addition of an iodine crystal may be necessary to start the reaction.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Methoxybenzaldehyde:

    • Dissolve 4-methoxybenzaldehyde in anhydrous diethyl ether and place this solution in the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the 4-methoxybenzaldehyde solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

    • Separate the organic layer using a separatory funnel.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine all organic extracts and wash them with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Protocol 2: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). The resulting spectrum is expected to show characteristic peaks for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), the hydroxyl proton (a broad singlet), and the benzylic proton (a singlet around 5.8 ppm).

  • ¹³C NMR: A ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the two aromatic rings, the methoxy carbon, and the carbinol carbon.

Infrared (IR) Spectroscopy:

  • Acquire an IR spectrum of the solid product using a KBr pellet or as a thin film.

  • The spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group.

  • Strong absorptions corresponding to C-H bonds of the aromatic rings and the C-O stretching of the ether and alcohol groups will also be present.

Reaction Pathway Visualization

The following diagram illustrates the synthesis of this compound via the Grignard reaction.

Synthesis_Pathway Synthesis of this compound via Grignard Reaction cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Bromobenzene Bromobenzene (C₆H₅Br) Grignard Phenylmagnesium Bromide (C₆H₅MgBr) Bromobenzene->Grignard + Mg (in dry ether) Magnesium Magnesium (Mg) Magnesium->Grignard Methoxybenzaldehyde 4-Methoxybenzaldehyde (C₈H₈O₂) Alkoxide Magnesium Alkoxide Salt Methoxybenzaldehyde->Alkoxide Grignard->Alkoxide + 4-Methoxybenzaldehyde Product This compound (C₁₄H₁₄O₂) Alkoxide->Product + H₃O⁺ (Work-up)

Caption: Grignard synthesis of this compound.

References

An In-depth Technical Guide to (4-Methoxyphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxyphenyl)(phenyl)methanol, also known by its IUPAC name, is a diarylmethanol compound that serves as a valuable intermediate in organic synthesis. Its structural motif, the benzhydrol core, is a recurring feature in a variety of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, with a focus on data relevant to researchers in the fields of chemistry and drug development.

IUPAC Name and Chemical Identity

The unequivocally established IUPAC name for the compound is This compound .[] It is also commonly referred to by several synonyms, the most prevalent being 4-Methoxybenzhydrol.[2]

Chemical Structure and Properties

The molecular structure consists of a central methanol carbon atom bonded to a phenyl group, a 4-methoxyphenyl group, and a hydroxyl group.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name This compound[]
CAS Number 720-44-5[2][3]
Molecular Formula C₁₄H₁₄O₂[2][3]
Molecular Weight 214.26 g/mol [3]
Appearance White to off-white solid[2]
Melting Point 67-69 °C[3]
Boiling Point 363.2 °C at 760 mmHg[3]
InChI Key BEGZWXVLBIZFKQ-UHFFFAOYSA-N[2]
SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)O[]

Table 2: Spectroscopic Data Summary

Spectroscopic DataKey Features
¹H NMR Signals corresponding to aromatic protons of both the phenyl and 4-methoxyphenyl rings, a singlet for the methoxy group protons, and a signal for the benzylic proton.
¹³C NMR Resonances for the aromatic carbons, the methoxy carbon, and the benzylic carbon.
IR Spectroscopy Characteristic absorption bands for the hydroxyl (O-H) group, C-O stretching of the alcohol and ether, and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Grignard reaction. This can be achieved through two principal routes, both of which are widely applicable for the preparation of diarylmethanols.

Synthetic Pathways Overview

The two main retrosynthetic disconnections for this compound lead to two viable Grignard synthesis routes:

G cluster_0 Retrosynthesis Target This compound Grignard_1 Phenyl Grignard + 4-Methoxybenzaldehyde Target->Grignard_1 Route A Grignard_2 4-Methoxyphenyl Grignard + Benzaldehyde Target->Grignard_2 Route B

Figure 1. Retrosynthetic analysis of this compound.
Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic routes.

Route A: Reaction of Phenylmagnesium Bromide with 4-Methoxybenzaldehyde

This is a representative protocol based on standard Grignard reaction procedures.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (optional, as an initiator)

  • 4-Methoxybenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • All glassware must be oven-dried to be completely free of moisture.

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming or the appearance of cloudiness and bubbling.

    • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Methoxybenzaldehyde:

    • Dissolve 4-methoxybenzaldehyde in anhydrous diethyl ether or THF.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the 4-methoxybenzaldehyde solution to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization or silica gel column chromatography.

Route B: Reaction of 4-Methoxyphenylmagnesium Bromide with Benzaldehyde

This route is analogous to Route A, with the roles of the aryl halide and the aldehyde reversed.

Materials:

  • Magnesium turnings

  • 4-Bromoanisole

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (optional)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for extraction and chromatography

Procedure:

The procedure is similar to Route A, with the following modifications:

  • The Grignard reagent is prepared from 4-bromoanisole and magnesium.

  • The prepared 4-methoxyphenylmagnesium bromide is then reacted with benzaldehyde.

  • The work-up and purification steps are analogous to those described for Route A.

G cluster_route_a Route A Workflow cluster_route_b Route B Workflow A1 Phenylmagnesium Bromide (Grignard Reagent) A3 Reaction in Anhydrous Ether/THF A1->A3 A2 4-Methoxybenzaldehyde A2->A3 A4 Quenching (sat. aq. NH4Cl) A3->A4 A5 Extraction & Purification A4->A5 A6 This compound A5->A6 B1 4-Methoxyphenylmagnesium Bromide (Grignard Reagent) B3 Reaction in Anhydrous Ether/THF B1->B3 B2 Benzaldehyde B2->B3 B4 Quenching (sat. aq. NH4Cl) B3->B4 B5 Extraction & Purification B4->B5 B6 This compound B5->B6 G cluster_context Medicinal Chemistry Context A This compound B Chemical Intermediate A->B C Benzhydrol Scaffold A->C F Currently No Direct Biological Data A->F D Synthesis of Bioactive Molecules C->D E Potential Pharmacological Activity (Antihistaminic, Anticholinergic, etc.) D->E

References

An In-depth Technical Guide to the 1H NMR Spectrum of (4-methoxyphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (4-methoxyphenyl)(phenyl)methanol. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential.

Molecular Structure and Proton Environments

This compound, also known as 4-methoxybenzhydrol, possesses a chemical structure with distinct proton environments that give rise to a characteristic 1H NMR spectrum. The molecule consists of a phenyl group and a 4-methoxyphenyl group attached to a central carbinol carbon. The protons on the aromatic rings, the methoxy group, the benzylic position, and the hydroxyl group each produce unique signals.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. The resulting data, including chemical shifts (δ) in parts per million (ppm), signal multiplicities, coupling constants (J) in Hertz (Hz), and integration values, are summarized in the table below.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Integration
Aromatic Protons (Phenyl & Methoxyphenyl)7.42 – 7.29Multiplet (m)-7H
Aromatic Protons (Methoxyphenyl)6.92 – 6.87Multiplet (m)-2H
Benzylic Proton (-CHOH)5.84Doublet (d)3.51H
Methoxy Protons (-OCH₃)3.82Singlet (s)-3H
Hydroxyl Proton (-OH)2.19Doublet (d)3.61H

Note: The multiplet at 7.42 – 7.29 ppm encompasses the five protons of the unsubstituted phenyl ring and two of the protons from the 4-methoxyphenyl ring. The multiplet at 6.92 – 6.87 ppm corresponds to the remaining two protons of the 4-methoxyphenyl ring. The hydroxyl proton's chemical shift and multiplicity can be variable and are dependent on factors such as concentration and temperature.

Experimental Protocol

The following is a standard protocol for the acquisition of a 1H NMR spectrum for a small organic molecule such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectrum is acquired on a 400 MHz NMR spectrometer.

  • The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

  • A standard one-pulse proton experiment is utilized.

  • Key acquisition parameters include:

    • Pulse width: Typically around 30 degrees.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16, depending on the sample concentration.

  • The free induction decay (FID) is recorded.

4. Data Processing:

  • The FID is Fourier transformed to generate the frequency-domain spectrum.

  • Phase correction is applied to obtain a pure absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration of the signals is carried out to determine the relative proton ratios.

Visualization of Molecular Structure and Proton Assignments

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound with its distinct proton environments labeled to correspond with the 1H NMR data.

Caption: Molecular structure of this compound with proton assignments.

An In-depth Technical Guide to the 13C NMR Spectral Data of 4-Methoxybenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Methoxybenzhydrol, also known as (4-methoxyphenyl)(phenyl)methanol. The information presented herein is intended to support research, drug development, and quality control activities where the precise identification and structural elucidation of this compound are critical.

13C NMR Spectral Data

The 13C NMR spectrum of 4-Methoxybenzhydrol was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.

Data Summary

The following table summarizes the assigned 13C NMR chemical shifts for 4-Methoxybenzhydrol. The carbon numbering corresponds to the structure depicted in Figure 1.

Carbon AtomChemical Shift (δ, ppm)
C1144.1
C2, C6126.3
C3, C5128.4
C4127.4
C1'136.4
C2', C6'127.6
C3', C5'113.8
C4'159.0
75.6
OCH₃55.2

Experimental Protocol

The 13C NMR spectrum was obtained using a standard NMR spectroscopic protocol for small organic molecules.

Instrumentation:

  • Spectrometer: A high-resolution NMR spectrometer operating at a frequency of, for example, 100 MHz for ¹³C nuclei.

  • Probe: A standard 5 mm broadband probe.

Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃) was used as the solvent.

  • Concentration: Approximately 20-30 mg of 4-Methoxybenzhydrol was dissolved in 0.6-0.7 mL of CDCl₃.

  • Standard: The residual solvent peak of CDCl₃ (δ = 77.16 ppm) was used as an internal standard for chemical shift referencing.

Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2-5 seconds was used to ensure full relaxation of the carbon nuclei, particularly the quaternary carbons.

  • Number of Scans: A sufficient number of scans (typically ranging from 128 to 1024) were co-added to achieve an adequate signal-to-noise ratio.

  • Temperature: The experiment was conducted at a constant temperature, typically 298 K (25 °C).

Data Processing:

  • The acquired Free Induction Decay (FID) was processed with an exponential multiplication function to improve the signal-to-noise ratio.

  • A Fourier transform was applied to the processed FID to obtain the frequency-domain spectrum.

  • Phase and baseline corrections were applied to the spectrum to ensure accurate peak integration and chemical shift determination.

Molecular Structure and Atom Numbering

The logical relationship between the carbon atoms of 4-Methoxybenzhydrol and the corresponding 13C NMR signals is visualized in the following diagram.

Figure 1. Structure of 4-Methoxybenzhydrol with carbon numbering.

In-Depth Technical Guide to the Infrared (IR) Spectroscopy of (4-Methoxyphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of (4-Methoxyphenyl)(phenyl)methanol, also known as 4-methoxybenzhydrol. This document details the characteristic vibrational frequencies, experimental protocols for sample analysis, and a logical workflow for spectral interpretation, serving as a vital resource for researchers in medicinal chemistry, organic synthesis, and materials science.

Molecular Structure and Functional Groups

This compound (C₁₄H₁₄O₂) is a secondary alcohol containing a phenyl group, a p-methoxyphenyl group, and a hydroxyl group attached to a central carbon. The key functional groups that give rise to characteristic absorption bands in its IR spectrum are:

  • Hydroxyl group (-OH): Responsible for a characteristic broad stretching vibration.

  • Aryl Ether (C-O-C): The methoxy group attached to the phenyl ring results in specific stretching vibrations.

  • Secondary Alcohol (C-O-H): The C-O bond of the alcohol function has a distinct stretching frequency.

  • Aromatic Rings (C=C and C-H): The phenyl and p-methoxyphenyl groups exhibit characteristic stretching and bending vibrations.

  • Alkyl C-H: The methyl group of the methoxy substituent has its own stretching and bending modes.

Infrared Spectral Data

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups. While gas-phase spectral data is available, solid-state measurements (e.g., using a KBr pellet or Nujol mull) are more common for this type of compound and may show shifts in peak positions and changes in peak shapes due to intermolecular interactions, such as hydrogen bonding.

The following table summarizes the expected and observed IR absorption bands for this compound. The gas-phase data is sourced from the NIST/EPA Gas-Phase Infrared Database[1]. The expected solid-phase ranges are based on established correlations for the relevant functional groups.

Vibrational Mode Expected Range (Solid Phase, cm⁻¹) Observed Frequency (Gas Phase, cm⁻¹) Functional Group
O-H Stretch3200-3600 (broad)~3640 (sharp)Secondary Alcohol
Aromatic C-H Stretch3000-31003030, 3060Aromatic Rings
Aliphatic C-H Stretch (asymmetric)2950-29702955Methoxy Group (-OCH₃)
Aliphatic C-H Stretch (symmetric)2830-28502838Methoxy Group (-OCH₃)
Aromatic C=C Stretch1450-16001610, 1585, 1512, 1493, 1454Aromatic Rings
C-O Stretch (Alcohol)1050-11501073Secondary Alcohol
C-O-C Stretch (Aryl Ether, asymmetric)1210-12601249Aryl Ether
C-O-C Stretch (Aryl Ether, symmetric)1020-10751034Aryl Ether
O-H Bend1330-1420Not clearly resolvedSecondary Alcohol
Aromatic C-H Out-of-Plane Bending690-900833, 756, 735, 700Aromatic Rings

Note on Gas vs. Solid Phase Spectra: The most significant difference is observed in the O-H stretching region. In the gas phase, the O-H stretch appears as a sharp band around 3640 cm⁻¹, representing free, non-hydrogen-bonded hydroxyl groups. In the solid state, intermolecular hydrogen bonding causes this peak to broaden significantly and shift to a lower frequency (typically 3200-3600 cm⁻¹).

Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation. For a solid compound like this compound, the following methods are recommended:

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality solid-state IR spectra.

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first.

Thin Solid Film Method

This method is a quick alternative to the KBr pellet technique.

  • Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Spectral Acquisition: Mount the salt plate in the spectrometer's sample holder and collect the spectrum.

Logical Workflow for IR Spectral Analysis

The interpretation of the IR spectrum of this compound follows a systematic approach to identify the key functional groups. The following diagram illustrates this logical workflow.

IR_Analysis_Workflow start Obtain IR Spectrum region_split Divide Spectrum into Key Regions start->region_split high_freq Analyze 4000-2500 cm⁻¹ Region region_split->high_freq fingerprint Analyze Fingerprint Region (1600-600 cm⁻¹) region_split->fingerprint oh_stretch Broad band at ~3200-3600 cm⁻¹? (Solid Phase) high_freq->oh_stretch confirm_oh Presence of -OH group confirmed oh_stretch->confirm_oh Yes no_oh Absence of -OH group oh_stretch->no_oh No ch_stretch Peaks at ~3000-3100 cm⁻¹ and ~2800-3000 cm⁻¹? confirm_ch Presence of Aromatic and Aliphatic C-H bonds confirmed ch_stretch->confirm_ch Yes no_ch Absence of C-H bonds ch_stretch->no_ch No confirm_oh->ch_stretch conclusion Correlate all findings to confirm the structure of This compound confirm_ch->conclusion no_oh->ch_stretch aromatic_stretch Peaks at ~1450-1600 cm⁻¹? fingerprint->aromatic_stretch confirm_aromatic_stretch Aromatic C=C stretch confirmed aromatic_stretch->confirm_aromatic_stretch Yes co_stretch Strong peaks at ~1000-1300 cm⁻¹? confirm_co Presence of C-O (alcohol) and C-O-C (ether) confirmed co_stretch->confirm_co Yes oop_bend Bands at ~690-900 cm⁻¹? confirm_oop Aromatic substitution pattern can be inferred oop_bend->confirm_oop Yes confirm_aromatic_stretch->co_stretch confirm_co->oop_bend confirm_oop->conclusion

Caption: Logical workflow for the IR spectral analysis of this compound.

This comprehensive guide provides the necessary data and protocols for the accurate and efficient analysis of this compound using infrared spectroscopy, supporting its application in research and development.

References

Mass Spectrometry Analysis of (4-Methoxyphenyl)(phenyl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (4-Methoxyphenyl)(phenyl)methanol, a key chemical intermediate in various synthetic processes. This document outlines the expected fragmentation patterns under electron ionization, presents a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and visualizes the core processes for enhanced understanding.

Introduction

This compound, also known as 4-methoxybenzhydrol, is an aromatic alcohol with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol .[1][2] Its structure, featuring a phenyl group, a 4-methoxyphenyl group, and a hydroxyl-bearing benzylic carbon, dictates its behavior in mass spectrometry. Understanding its fragmentation is crucial for its identification and characterization in complex mixtures, which is a common requirement in pharmaceutical development and quality control. This guide focuses on the most common mass spectrometric technique for such compounds: Electron Ionization (EI).

Electron Ionization Mass Spectrometry and Fragmentation Pathway

Upon entering the ion source of a mass spectrometer, this compound undergoes electron ionization (EI), where a high-energy electron beam bombards the molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). The molecular ion is often unstable and undergoes a series of fragmentation events to yield smaller, characteristic ions.

The fragmentation of this compound is primarily driven by the stability of the resulting carbocations. The presence of the electron-donating methoxy group on one of the phenyl rings significantly influences the fragmentation pathway.

Key Fragmentation Steps:

  • Formation of the Molecular Ion: The initial event is the formation of the molecular ion at m/z 214.

  • Loss of a Hydrogen Radical: Cleavage of the C-H bond at the benzylic position can lead to the formation of an [M-1]⁺ ion at m/z 213.

  • Loss of a Hydroxyl Radical: The cleavage of the C-OH bond results in the loss of a hydroxyl radical (•OH), a common fragmentation for alcohols, leading to a fragment at m/z 197.[3]

  • Formation of the 4-Methoxybenzoyl Cation: A significant fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the unsubstituted phenyl ring. This results in the formation of the highly stable 4-methoxybenzoyl cation at m/z 135.

  • Formation of the Phenylmethylidyne Cation: Subsequent loss of carbon monoxide (CO) from the 4-methoxybenzoyl cation can lead to the formation of a cation at m/z 107.

  • Formation of the Phenyl Cation: The cleavage of the bond between the benzylic carbon and the 4-methoxyphenyl group can lead to the formation of the phenyl cation at m/z 77.

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization.

m/zProposed Fragment IonRelative Abundance (Predicted)
214[C₁₄H₁₄O₂]⁺• (Molecular Ion)Moderate
197[C₁₄H₁₃O]⁺Low
181[C₁₃H₉O]⁺Low
135[C₈H₇O]⁺High (likely base peak)
107[C₇H₇]⁺Moderate
77[C₆H₅]⁺Moderate

Fragmentation Pathway Diagram

Fragmentation_Pathway M C₁₄H₁₄O₂ This compound m/z = 214 M_ion [C₁₄H₁₄O₂]⁺• Molecular Ion m/z = 214 M->M_ion EI frag1 [C₁₄H₁₃O]⁺ m/z = 197 M_ion->frag1 - •OH frag2 [C₈H₇O]⁺ 4-Methoxybenzoyl cation m/z = 135 M_ion->frag2 - •C₆H₅ frag4 [C₆H₅]⁺ Phenyl cation m/z = 77 M_ion->frag4 - •C₈H₉O₂ frag3 [C₇H₇]⁺ m/z = 107 frag2->frag3 - CO

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Solvent Selection: Use a high-purity volatile solvent in which the analyte is soluble, such as dichloromethane or ethyl acetate.

  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

Instrumentation
  • Gas Chromatograph: An Agilent 8860 GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: A non-polar or low-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic alcohols.[4]

GC-MS Parameters
ParameterSetting
GC Inlet
Injection ModeSplit (e.g., 20:1)
Injection Volume1 µL
Inlet Temperature250 °C
Oven Program
Initial Temperature100 °C, hold for 1 min
Ramp Rate15 °C/min
Final Temperature280 °C, hold for 5 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Mass Scan Rangem/z 40 - 450
Data Analysis
  • Total Ion Chromatogram (TIC): Obtain the TIC to determine the retention time of this compound.

  • Mass Spectrum: Extract the mass spectrum at the apex of the chromatographic peak corresponding to the analyte.

  • Library Search: Compare the acquired mass spectrum with a commercial mass spectral library (e.g., NIST, Wiley) for confirmation.

  • Fragmentation Analysis: Manually interpret the mass spectrum to identify the molecular ion and major fragment ions, comparing them to the predicted fragmentation pattern.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Dissolve Sample in Appropriate Solvent p2 Prepare Working Solution (10-100 µg/mL) p1->p2 a1 Inject 1 µL into GC-MS p2->a1 a2 Separation on Capillary Column a1->a2 a3 Electron Ionization (70 eV) a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Acquire Total Ion Chromatogram (TIC) a4->d1 d2 Extract Mass Spectrum d1->d2 d3 Library Search & Fragmentation Analysis d2->d3

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound by GC-MS with electron ionization provides a robust method for its identification and characterization. The fragmentation pattern is predictable and dominated by the formation of stable, resonance-stabilized carbocations, with the 4-methoxybenzoyl cation at m/z 135 often being the most abundant fragment. The detailed experimental protocol provided in this guide offers a starting point for developing and validating analytical methods for this compound in various research and industrial settings. Careful optimization of GC and MS parameters will ensure high-quality, reproducible results.

References

An In-depth Technical Guide on the Crystal Structure of Tris(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of tris(4-methoxyphenyl)methanol, a molecule of interest in materials science and medicinal chemistry. This document details the crystallographic data, experimental protocols for its structural determination, and visual representations of its experimental workflow and a potential application in drug delivery.

Core Crystallographic Data

The crystal structure of tris(4-methoxyphenyl)methanol (C₂₂H₂₂O₄) was determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the monoclinic space group P2₁.[1][2] The asymmetric unit contains two independent molecules, which are linked into dimers by a weak O-H···O hydrogen bond.[1][2]

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical FormulaC₂₂H₂₂O₄
Formula Weight350.40
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)13.336(2)
b (Å)10.541(1)
c (Å)13.384(2)
α (°)90
β (°)95.34(1)
γ (°)90
Volume (ų)1876.1(4)
Z4
Density (calculated) (Mg/m³)1.239
Absorption Coefficient (mm⁻¹)0.084
F(000)744
Crystal Size (mm³)0.40 x 0.35 x 0.20
θ range for data collection (°)2.15 to 24.97
Index ranges0 ≤ h ≤ 15, 0 ≤ k ≤ 12, -15 ≤ l ≤ 15
Reflections collected3488
Independent reflections3298 [R(int) = 0.016]
Completeness to θ = 24.97°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3298 / 1 / 487
Goodness-of-fit on F²1.053
Final R indices [I>2σ(I)]R1 = 0.0355, wR2 = 0.0933
R indices (all data)R1 = 0.0418, wR2 = 0.0987
Largest diff. peak and hole (e.Å⁻³)0.211 and -0.173
Table 2: Selected Bond Lengths (Å)
BondLength (Molecule 1)Length (Molecule 2)
O(1)-C(1)1.449(3)1.450(3)
O(2)-C(14)1.368(3)1.366(3)
O(3)-C(24)1.369(3)1.368(3)
O(4)-C(34)1.371(3)1.370(3)
C(1)-C(11)1.542(3)1.543(3)
C(1)-C(21)1.541(3)1.541(3)
C(1)-C(31)1.542(3)1.542(3)
Table 3: Selected Bond Angles (°)
AngleValue (Molecule 1)Value (Molecule 2)
C(11)-C(1)-O(1)108.9(2)108.8(2)
C(21)-C(1)-O(1)105.8(2)105.9(2)
C(31)-C(1)-O(1)110.1(2)110.0(2)
C(21)-C(1)-C(11)111.4(2)111.3(2)
C(31)-C(1)-C(11)110.1(2)110.2(2)
C(31)-C(1)-C(21)110.4(2)110.5(2)

Experimental Protocols

The determination of the crystal structure of tris(4-methoxyphenyl)methanol involved the following key steps:

1. Synthesis and Crystallization: A sample of tris(4-methoxyphenyl)methanol was obtained commercially. Crystals suitable for single-crystal X-ray diffraction were grown by the slow evaporation of a solution of the compound in light petroleum (b.p. 313-333 K).[2]

2. X-ray Data Collection: A colorless prismatic crystal was mounted on a glass fiber. Data were collected on an Enraf-Nonius CAD-4 diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Cell constants and an orientation matrix were obtained from a least-squares refinement of the setting angles of 25 carefully centered reflections. Data were collected using ω-2θ scans.

3. Structure Solution and Refinement: The structure was solved by direct methods using the SHELXS86 program. The refinement was carried out by full-matrix least-squares on F² using SHELXL93. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Solution & Refinement synthesis Commercial Sample crystallization Slow Evaporation (Light Petroleum) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Enraf-Nonius CAD-4) mounting->data_collection direct_methods Direct Methods (SHELXS86) data_collection->direct_methods refinement Least-Squares Refinement (SHELXL93) direct_methods->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the crystal structure determination of tris(4-methoxyphenyl)methanol.

Logical Relationship: Tris(4-methoxyphenyl)methanol in Drug Conjugate Design

Recent research has explored the use of tris(4-methoxyphenyl)methanol derivatives as hydrophobic moieties in the creation of anti-cancer prodrugs. The following diagram illustrates the logical relationship in this application.

drug_conjugate_logic cluster_components Components cluster_synthesis Synthesis cluster_product Product & Action tpmm Tris(4-methoxyphenyl)methanol (Hydrophobic Moiety) conjugation Chemical Conjugation tpmm->conjugation linker Linker Molecule (e.g., Sebacic Acid) linker->conjugation drug Active Drug (e.g., Triptorelin) drug->conjugation prodrug TPM-Drug Conjugate (Prodrug) conjugation->prodrug cell_uptake Enhanced Cellular Uptake & Retention prodrug->cell_uptake bioactivity Improved Biological Activity cell_uptake->bioactivity

Caption: Logical relationship of tris(4-methoxyphenyl)methanol as a component in a drug conjugate.

References

An In-Depth Technical Guide to (4-Methoxyphenyl)(phenyl)methanol and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Methoxyphenyl)(phenyl)methanol, a versatile secondary alcohol with applications in organic synthesis and medicinal chemistry. The guide details its chemical identity, physical properties, synthesis, and purification, with a focus on providing actionable information for laboratory use.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₁₄H₁₄O₂. For clarity and comprehensive literature searching, a list of its common synonyms is provided below.

Synonym CAS Number
4-Methoxybenzhydrol720-44-5
p-Anisylphenylmethanol720-44-5
(4-Anisyl)(phenyl)methanol720-44-5
4-Methoxy-α-phenylbenzenemethanol720-44-5
Benzenemethanol, 4-methoxy-α-phenyl-720-44-5
p-Methoxybenzhydryl alcohol720-44-5
α-(4-Methoxyphenyl)benzyl alcohol720-44-5
4-Methoxydiphenylmethanol720-44-5
NSC 5186720-44-5

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating its use in experimental design and theoretical modeling.

Property Value Reference(s)
Molecular Formula C₁₄H₁₄O₂[1]
Molecular Weight 214.26 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 63-69 °C
Boiling Point 363.2 °C at 760 mmHg
Purity >97%[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a phenyl Grignard reagent with p-anisaldehyde or the reaction of an anisyl Grignard reagent with benzaldehyde. A detailed experimental protocol for the former is provided below.

Experimental Protocol: Grignard Reaction

Reaction Scheme:

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • p-Anisaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • A solution of bromobenzene in anhydrous diethyl ether is prepared and added to the dropping funnel.

    • A small portion of the bromobenzene solution is added to the flask to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction starts (indicated by cloudiness and gentle refluxing), the remaining bromobenzene solution is added dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with p-Anisaldehyde:

    • A solution of p-anisaldehyde in anhydrous diethyl ether is prepared and added to the dropping funnel.

    • The Grignard reagent solution is cooled in an ice bath.

    • The p-anisaldehyde solution is added dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up and Isolation:

    • The reaction mixture is quenched by slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with water, then with brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

  • Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane or toluene/hexane. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with cold hexane, and dried.

  • Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically used as the eluent.

Application in Organic Synthesis: A Workflow for Tamoxifen Analogue Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules. One notable application is in the preparation of tamoxifen analogues, which are selective estrogen receptor modulators (SERMs) used in the treatment of breast cancer. The hydroxyl group of this compound can be used as a handle for further chemical modifications to build the complex structure of these drugs.

Below is a conceptual workflow illustrating the use of a this compound core in the synthesis of a tamoxifen analogue.

G cluster_start Starting Materials p-Anisaldehyde p-Anisaldehyde Grignard_Reaction Grignard Reaction p-Anisaldehyde->Grignard_Reaction Phenylmagnesium_Bromide Phenylmagnesium_Bromide Phenylmagnesium_Bromide->Grignard_Reaction Target_Methanol This compound Grignard_Reaction->Target_Methanol Functionalization Functionalization (e.g., Etherification) Target_Methanol->Functionalization Coupling_Reaction Coupling Reaction Functionalization->Coupling_Reaction Side_Chain Side Chain Precursor Side_Chain->Coupling_Reaction Tamoxifen_Analogue Tamoxifen Analogue Coupling_Reaction->Tamoxifen_Analogue

Caption: Synthetic workflow for a Tamoxifen analogue.

This diagram illustrates a generalized synthetic pathway where this compound serves as a key building block. The initial Grignard reaction produces the core alcohol. This intermediate then undergoes functionalization, for instance, an etherification to introduce a side chain that is characteristic of tamoxifen and its analogues. This functionalized intermediate is then coupled with another molecular fragment to yield the final tamoxifen analogue. This workflow highlights the strategic importance of this compound in constructing complex, biologically active molecules.

Conclusion

This compound is a readily accessible and synthetically versatile secondary alcohol. Its straightforward synthesis via the Grignard reaction and its utility as a precursor for more complex molecules, such as tamoxifen analogues, make it a valuable compound for researchers in organic synthesis and drug discovery. This guide provides the essential technical information required for its synthesis, purification, and application in a laboratory setting.

References

The Multifaceted Biological Activities of 4-Methoxyphenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenol, also known as mequinol, and its derivatives represent a versatile class of phenolic compounds with a wide spectrum of biological activities. The presence of the methoxy group on the phenol ring significantly influences their physicochemical properties, often enhancing their bioavailability and potency. These compounds have garnered substantial interest in the scientific community for their potential therapeutic applications, ranging from antioxidant and anti-inflammatory to anticancer, antimicrobial, neuroprotective, and antidiabetic effects. This technical guide provides a comprehensive overview of the biological activities of 4-methoxyphenol derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms, particularly the modulation of key signaling pathways.

Quantitative Data on Biological Activities

The biological efficacy of 4-methoxyphenol derivatives has been quantified in numerous studies. The following tables summarize key data, including IC50 values for antioxidant, anti-inflammatory, and anticancer activities, as well as Minimum Inhibitory Concentration (MIC) values for antimicrobial effects.

Antioxidant Activity

The antioxidant capacity of 4-methoxyphenol derivatives is often evaluated by their ability to scavenge free radicals.

CompoundAssayIC50 ValueReference
2-Allyl-4-methoxyphenolDPPH> Eugenol & Isoeugenol[1]
2,4-DimethoxyphenolDPPH> Eugenol & Isoeugenol[1]
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanoneDPPH1.13 times higher than Ascorbic Acid[2]
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideDPPH~1.4 times higher than Ascorbic Acid[2]
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazideDPPH~1.4 times higher than Ascorbic Acid[2]
4-(4-Methoxyphenyl)-2-butanone and 4-methyl-3-thiosemicarbazide derivative (MT4MX2B)DPPH400.2 ppm[3]
Anti-inflammatory Activity

Several 4-methoxyphenol derivatives have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators.

CompoundTarget/AssayCell LineIC50 Value/EffectReference
4-MethoxyhonokioliNOS and COX-2 expressionRAW 264.7 macrophagesSignificant inhibition[4]
2-Methoxy-4-vinylphenolNO and PGE2 productionRAW 264.7 cellsDose-dependent inhibition
p-Methoxyphenol dimerCOX-2 expressionRAW 264.7 cellsInhibited LPS-stimulated expression[5]
2-tert-Butyl-4-methoxyphenol (BHA) in combination with BHTCox2 and Tnfa gene expressionRAW 264.7 cellsPotent anti-inflammatory activity[6]
Anticancer and Cytotoxic Activity

The cytotoxic effects of 4-methoxyphenol derivatives have been evaluated against various cancer cell lines.

Compound/Derivative ClassCell LineIC50 ValueReference
4-Allyl-2-methoxyphenol derivativesMCF-7 (Breast Cancer)Good activity[7][8]
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 (Glioblastoma)Most active in the series[2]
p-Methoxyphenol dimerRAW 264.7 cells0.7 mM[5]
p-Methoxyphenol (monomer)RAW 264.7 cells2.2 mM[5]
Antimicrobial Activity

Certain 4-methoxyphenol derivatives exhibit inhibitory activity against pathogenic and food spoilage bacteria.

CompoundMicroorganismMIC (mM)Reference
Eugenol (a 4-methoxyphenol derivative)Shewanella putrefaciens3.125[9]
EugenolStaphylococcus aureus6.25[9]
Vanillin (a 4-methoxyphenol derivative)Staphylococcus aureusIC50 = 1.38 mM[10]
Capsaicin (contains a 4-hydroxy-3-methoxybenzyl moiety)Staphylococcus aureus12.5[9]
CapsaicinShewanella putrefaciens12.5[9]

Key Signaling Pathways Modulated by 4-Methoxyphenol Derivatives

The biological activities of 4-methoxyphenol derivatives are often mediated through their interaction with and modulation of critical cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many 4-methoxyphenol derivatives exert their anti-inflammatory effects by inhibiting this pathway. They can prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[4]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates IKK_complex->IkappaB NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB inhibits NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus translocates Nucleus Nucleus Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkappaB_nucleus->Proinflammatory_genes activates transcription Derivatives 4-Methoxyphenol Derivatives Derivatives->IKK_complex inhibit

Inhibition of the NF-κB signaling pathway by 4-methoxyphenol derivatives.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, JNK, and ERK, plays a crucial role in cellular responses to stress and inflammation. Certain 4-methoxyphenol derivatives have been shown to selectively inhibit the phosphorylation of p38 and JNK without affecting ERK phosphorylation.[4] This targeted inhibition contributes to their anti-inflammatory and other biological effects.

MAPK_Pathway Stimuli Inflammatory Stimuli (LPS) Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 phosphorylates JNK JNK Upstream_Kinases->JNK phosphorylates ERK ERK Upstream_Kinases->ERK phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Derivatives 4-Methoxyphenol Derivatives Derivatives->p38 inhibit Derivatives->JNK inhibit

Modulation of the MAPK signaling pathway by 4-methoxyphenol derivatives.
Nrf2/HO-1 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1). Some phytochemicals, including phenolic compounds, are known to induce the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense mechanisms.[11][12][13]

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocates to nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Derivatives 4-Methoxyphenol Derivatives Derivatives->Keap1 may induce dissociation

Activation of the Nrf2/HO-1 pathway by 4-methoxyphenol derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of 4-methoxyphenol derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution protected from light.

  • Assay Procedure :

    • In a 96-well microplate, add a specific volume of various concentrations of the test compound to different wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control well containing only the solvent and DPPH solution.

    • Ascorbic acid or a similar known antioxidant can be used as a positive control.

  • Incubation and Measurement :

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution in each well at 517 nm using a microplate reader.

  • Calculation :

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation :

    • FRAP Reagent : Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure :

    • Add a small volume of the test compound solution to a test tube or microplate well.

    • Add the pre-warmed FRAP reagent to the sample.

  • Incubation and Measurement :

    • Incubate the mixture at 37°C for a specific duration (typically 4-30 minutes).

    • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Quantification :

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or another standard antioxidant.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Culture and Treatment :

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 4-methoxyphenol derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation :

    • After the treatment period, remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL).

    • Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization :

    • Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement :

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation :

    • Cell viability is expressed as a percentage of the untreated control cells.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Other Notable Biological Activities

Beyond the core activities, 4-methoxyphenol derivatives have shown promise in other therapeutic areas.

  • Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced cell death, suggesting potential applications in neurodegenerative diseases.[14] For instance, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline has been shown to inhibit glutamate-induced excitotoxicity in primary cultured rat cortical cells.[15]

  • Antidiabetic Properties : Certain 4-methoxyphenol derivatives, such as 2,5-dimethoxy(4-methoxyphenyl)benzamide and 4-methoxychalcone, have exhibited antidiabetic potential by enhancing glucose uptake in muscle cells and improving glucose tolerance in animal models.[16][17]

Conclusion

4-Methoxyphenol and its derivatives constitute a promising class of bioactive compounds with a diverse range of therapeutic properties. Their antioxidant, anti-inflammatory, and anticancer activities are well-documented and are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK, as well as the activation of the Nrf2 antioxidant response. The expanding research into their neuroprotective, antidiabetic, and antimicrobial effects further underscores their potential in drug discovery and development. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to further elucidate the mechanisms of action and therapeutic potential of these versatile molecules. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the therapeutic promise of 4-methoxyphenol derivatives into clinical applications.

References

An In-depth Technical Guide to the Safety and Handling of (4-Methoxyphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (4-Methoxyphenyl)(phenyl)methanol (CAS No. 720-44-5), a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as 4-Methoxybenzhydrol, is a solid organic compound.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₄O₂[1][2]
Molecular Weight 214.26 g/mol [2]
Appearance Solid[1]
Melting Point 67-69 °C[2]
Boiling Point 363.2 °C at 760 mmHg[2]
Flash Point 164.5 °C[2]
Density 1.121 g/cm³[2]
Vapor Pressure 6.55E-06 mmHg at 25°C[2]
pKa 13.61±0.20 (Predicted)[2]
LogP 2.77690[2]
Storage Temperature Room Temperature, Sealed in dry conditions[2]

Hazard Identification and GHS Classification

While a definitive, universally adopted GHS classification is not consistently available across all sources, the available information suggests that this compound should be handled with care. It is considered a hazardous chemical, and some suppliers classify it under UN 3077, as an environmentally hazardous substance, solid, n.o.s.[3]

Potential Hazards:

  • May cause skin and eye irritation.

  • May cause respiratory irritation.

  • Harmful if swallowed.

Safety and Handling Precautions

Proper handling of this compound is essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times when handling this compound.

PPE CategorySpecification
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
General Handling Procedures
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: Thermal decomposition can produce carbon monoxide and carbon dioxide.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment.

  • Containment and Cleanup: Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Storage and Disposal

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and sealed.[2]

  • Store away from incompatible materials.

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Contaminated packaging should be treated as hazardous waste.

Chemical Reactivity and Incompatibilities

This compound is a secondary benzylic alcohol and exhibits reactivity typical of this class of compounds.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can react vigorously, potentially leading to fire or explosion.

    • Strong Acids: Can promote dehydration or other reactions.[5]

    • Acid Chlorides and Anhydrides: Can undergo esterification reactions.

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide and carbon dioxide.

Experimental Protocols

The following are generalized protocols for the synthesis and purification of this compound, based on standard procedures for benzhydrols. These should be adapted and optimized for specific laboratory conditions.

Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 4-methoxybenzoyl chloride and phenylmagnesium bromide.

Materials:

  • 4-Methoxybenzoyl chloride

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

  • Reaction: Cool the Grignard reagent in an ice bath. Add a solution of 4-methoxybenzoyl chloride in anhydrous diethyl ether dropwise with stirring.

  • Quenching: After the addition is complete, slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Petroleum ether (or other suitable solvent)

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of hot petroleum ether.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold petroleum ether.

  • Drying: Dry the purified crystals in a vacuum oven. The purity of the recrystallized product can be checked by measuring its melting point.

Visualizations

Experimental Workflow: Synthesis and Purification

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start grignard Prepare Phenylmagnesium Bromide (Grignard Reagent) start->grignard reaction React with 4-Methoxybenzoyl Chloride grignard->reaction quench Quench Reaction with Aqueous NH4Cl reaction->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer and Evaporate Solvent extract->dry crude_product Crude this compound dry->crude_product dissolve Dissolve Crude Product in Hot Petroleum Ether crude_product->dissolve crystallize Cool to Induce Crystallization dissolve->crystallize filter_wash Filter and Wash Crystals crystallize->filter_wash dry_final Dry Purified Product filter_wash->dry_final pure_product Pure this compound dry_final->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship: Emergency Response for Exposure

Emergency_Response cluster_actions Immediate Actions cluster_routes Exposure Routes & First Aid exposure Exposure to This compound remove_source Remove from Source of Exposure exposure->remove_source remove_clothing Remove Contaminated Clothing exposure->remove_clothing inhalation Inhalation: Move to Fresh Air remove_source->inhalation skin_contact Skin Contact: Wash with Soap & Water remove_source->skin_contact eye_contact Eye Contact: Flush with Water (15 min) remove_source->eye_contact ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting remove_source->ingestion remove_clothing->skin_contact seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin_contact->seek_medical eye_contact->seek_medical ingestion->seek_medical

Caption: Logical flow for emergency response to exposure incidents.

Biological Activity and Toxicological Information

Detailed toxicological studies specifically on this compound are limited in publicly available literature. However, benzhydrol derivatives, as a class, have been investigated for various biological activities, including potential as inhibitors of human leukemia cell growth.[6] It is important to note that the toxicological properties of this specific compound have not been fully investigated, and it should be handled as a potentially hazardous substance. As a secondary benzylic alcohol, its metabolism may involve oxidation.[7]

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel should be thoroughly trained in the safe handling of chemicals and consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before use. All procedures should be carried out in accordance with institutional safety policies.

References

Methodological & Application

Synthesis of (4-Methoxyphenyl)(phenyl)methanol via Grignard Reaction with Anisaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of (4-methoxyphenyl)(phenyl)methanol, a valuable secondary alcohol intermediate in organic synthesis and medicinal chemistry. The protocol details the Grignard reaction between anisaldehyde and phenylmagnesium bromide, a robust and widely applicable carbon-carbon bond-forming reaction.

Reaction Principle

The synthesis proceeds via the nucleophilic addition of a Grignard reagent, phenylmagnesium bromide, to the electrophilic carbonyl carbon of anisaldehyde. The Grignard reagent is prepared in situ from bromobenzene and magnesium metal in an anhydrous ether solvent. The subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired product, this compound.

Experimental Workflow

The overall experimental process can be visualized as a two-stage procedure: the formation of the Grignard reagent followed by its reaction with the aldehyde and subsequent workup.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Grignard Reaction and Workup A Dry Glassware Assembly (Round-bottom flask, condenser, dropping funnel) B Addition of Magnesium Turnings and Anhydrous Ether A->B C Slow Addition of Bromobenzene in Ether B->C D Initiation and Reflux to form Phenylmagnesium Bromide C->D E Cooling of Grignard Reagent D->E Proceed to Reaction F Dropwise Addition of Anisaldehyde in Ether E->F G Reaction Quenching with Saturated NH4Cl (aq) F->G H Extraction with Ether G->H I Drying of Organic Layer (e.g., with Na2SO4) H->I J Solvent Removal (Rotary Evaporation) I->J K Purification of Crude Product (e.g., Column Chromatography) J->K

Figure 1. Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for initiation)

  • Bromobenzene, anhydrous

  • Anisaldehyde (4-methoxybenzaldehyde)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), dilute (for cleaning glassware)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

  • Standard laboratory glassware

Procedure:

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • All glassware must be scrupulously dried in an oven at 120°C overnight and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (1.2 molar equivalents) in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Add a small crystal of iodine if the magnesium is not highly reactive.

  • Add a small portion of anhydrous diethyl ether to just cover the magnesium.

  • Dissolve bromobenzene (1.0 molar equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small amount of the bromobenzene solution to the flask to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and gray/brown. Gentle warming may be required to start the reaction.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with Anisaldehyde and Workup

  • Cool the Grignard reagent solution to 0°C using an ice bath.

  • Dissolve anisaldehyde (1.0 molar equivalent relative to bromobenzene) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the anisaldehyde solution dropwise to the stirred Grignard reagent at 0°C. A precipitate will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Part 3: Purification

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Alternatively, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be employed.

Data Presentation

The following table summarizes the key quantitative data for this synthesis.

ParameterValueReference/Notes
Reagents
Magnesium1.2 eq
Bromobenzene1.0 eq
Anisaldehyde1.0 eq
Reaction Conditions
SolventAnhydrous Diethyl Ether or THF
Grignard Formation Temp.Reflux
Reaction with Aldehyde Temp.0°C to Room Temperature
Reaction Time2-4 hours
Product Information
Product NameThis compound
Molecular FormulaC₁₄H₁₄O₂[1]
Molecular Weight214.26 g/mol [1]
AppearanceSolid[1]
Expected Yield60-80%Based on analogous reactions.[2]

Note: The yield is highly dependent on the quality of reagents and the exclusion of moisture. An analogous reaction using anisaldehyde and butylmagnesium bromide reported a yield of 66%.[2]

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All operations must be carried out under strictly anhydrous conditions and under an inert atmosphere.

  • Diethyl ether and THF are extremely flammable. No open flames should be in the vicinity.

  • Bromobenzene is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated fume hood.

References

Application Notes and Protocols for the Synthesis of 4-Methoxybenzhydrol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-Methoxybenzhydrol. The method described utilizes a Grignard reaction, a powerful and versatile carbon-carbon bond-forming reaction.[1][2][3] The protocol outlines the reaction between phenylmagnesium bromide, a Grignard reagent, and 4-methoxybenzaldehyde to yield the desired secondary alcohol.[4] Included are key experimental parameters, reagent details, and a step-by-step procedure for synthesis, workup, and purification.

Introduction

The Grignard reaction is a fundamental organometallic reaction in organic chemistry, pivotal for the formation of carbon-carbon bonds.[1][3] Developed by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group in an aldehyde or ketone.[1] In this application, we detail the synthesis of 4-Methoxybenzhydrol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the nucleophilic addition of phenylmagnesium bromide to 4-methoxybenzaldehyde.

Reaction Scheme

The overall reaction is depicted below:

  • Step 1: Formation of the Grignard Reagent (Phenylmagnesium Bromide)

    • Bromobenzene reacts with magnesium metal in an anhydrous ether solvent to form phenylmagnesium bromide. C₆H₅Br + Mg → C₆H₅MgBr

  • Step 2: Reaction with Aldehyde and Workup

    • The Grignard reagent attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.

    • Subsequent acidic workup protonates the resulting alkoxide to yield 4-Methoxybenzhydrol. C₆H₅MgBr + C₈H₈O₂ → C₁₄H₁₃OMgBr C₁₄H₁₃OMgBr + H₃O⁺ → C₁₄H₁₄O₂ + Mg(OH)Br

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
Magnesium TurningsMg24.31220.53 gMust be dry and activated.
IodineI₂253.81Catalytic1-2 crystalsTo activate the magnesium surface.[2][5]
Anhydrous Diethyl Ether(C₂H₅)₂O74.12-50 mLMust be anhydrous to prevent quenching the Grignard reagent.[1][6]
BromobenzeneC₆H₅Br157.01212.2 mL (3.28 g)Ensure it is dry.
4-MethoxybenzaldehydeC₈H₈O₂136.15202.4 mL (2.72 g)Substrate for the Grignard addition.
3M Hydrochloric AcidHCl36.46-20 mLFor reaction quenching and workup.[7]
Saturated Sodium BicarbonateNaHCO₃84.01-20 mLFor neutralization.
Saturated Sodium Chloride (Brine)NaCl58.44-20 mLFor washing the organic layer.[7]
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededFor drying the organic layer.[2]
Petroleum Ether---As neededFor recrystallization.[8]
DichloromethaneCH₂Cl₂84.93-As neededFor Thin Layer Chromatography (TLC).[9]

3.2. Equipment

  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Glassware for recrystallization

  • TLC plates and chamber

  • Rotary evaporator

3.3. Synthesis Procedure

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware must be scrupulously dried in an oven overnight at 120°C to remove any trace of water, which would otherwise quench the Grignard reagent.[6][7][9] Assemble the apparatus (three-necked flask with dropping funnel and condenser) while hot and allow it to cool to room temperature under a dry nitrogen or argon atmosphere.

  • Magnesium Activation: Place the magnesium turnings (0.53 g, 22 mmol) and a crystal of iodine into the three-necked flask.[2] Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool.[7] This process helps to activate the magnesium surface by removing the passivating oxide layer.[5]

  • Initiation of Grignard Formation: Add 10 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromobenzene (2.2 mL, 21 mmol) in 15 mL of anhydrous diethyl ether. Add about 1-2 mL of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy/gray solution.[2] If the reaction does not start, gentle warming or crushing the magnesium with a dry glass rod may be necessary.[2][7]

  • Completion of Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[2] After the addition is complete, reflux the mixture for an additional 30-45 minutes to ensure complete formation of the Grignard reagent. The solution should appear dark and grayish-brown.

Part B: Synthesis of 4-Methoxybenzhydrol

  • Aldehyde Addition: Cool the Grignard reagent solution to 0°C using an ice bath. Prepare a solution of 4-methoxybenzaldehyde (2.4 mL, 20 mmol) in 25 mL of anhydrous diethyl ether in the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent. A color change and the formation of a precipitate will be observed. Control the rate of addition to maintain a gentle reaction and avoid overheating.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the reaction goes to completion.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 20 mL of 3M hydrochloric acid dropwise to quench the reaction and dissolve the magnesium salts.[7] A white precipitate of the product may form.

  • Extraction: Transfer the mixture to a separatory funnel. The layers should be separated. If a solid is present, add more diethyl ether and water to dissolve it. Collect the organic (ether) layer. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.[3]

  • Washing: Combine all the organic extracts and wash sequentially with 20 mL of saturated sodium bicarbonate solution, 20 mL of water, and finally 20 mL of brine.[7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[2] Decant or filter the dried solution and remove the diethyl ether using a rotary evaporator to yield the crude product.

  • Recrystallization: Purify the crude 4-Methoxybenzhydrol by recrystallization from a suitable solvent system, such as petroleum ether or a mixture of hexane and ethyl acetate, to obtain a white crystalline solid.[8]

3.4. Characterization

The identity and purity of the final product can be confirmed by:

  • Melting Point: The literature melting point of 4-Methoxybenzhydrol is in the range of 63-69°C.[10]

  • Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can be used to confirm the structure.

  • Chromatography: Thin Layer Chromatography (TLC) can be used to assess the purity of the product. A potential side product is biphenyl, which can be visualized on a TLC plate under UV light.[7][9]

Data Presentation

Table 1: Reaction Parameters and Yields

ParameterValue
Reaction Time (Grignard Formation)45-60 minutes
Reaction Time (Aldehyde Addition)30 minutes
Reaction Temperature0°C to Room Temperature
Theoretical Yield4.28 g
Actual YieldVaries (typically 60-80%)
Percent YieldVaries

Table 2: Physical and Spectroscopic Data of 4-Methoxybenzhydrol

PropertyValue
CAS Number720-44-5[10]
Molecular FormulaC₁₄H₁₄O₂[10]
Molecular Weight214.26 g/mol
AppearanceWhite to cream crystalline powder[10]
Melting Point63-69 °C[10]
1H NMRSpectral data available from chemical databases.[11]
13C NMRSpectral data available from chemical databases.
IR SpectroscopyCharacteristic peaks for O-H and C-O stretching.

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_synthesis Synthesis Protocol cluster_workup Workup & Purification cluster_product Product & Analysis Bromobenzene Bromobenzene Prep_Grignard 1. Prepare Phenyl- magnesium Bromide Bromobenzene->Prep_Grignard Mg Magnesium Turnings Mg->Prep_Grignard Iodine Iodine (catalyst) Iodine->Prep_Grignard Ether1 Anhydrous Diethyl Ether Ether1->Prep_Grignard Aldehyde 4-Methoxy- benzaldehyde Add_Aldehyde 2. Add Aldehyde Solution Aldehyde->Add_Aldehyde Prep_Grignard->Add_Aldehyde Quench 3. Acidic Workup (Quench) Add_Aldehyde->Quench Extract 4. Extraction Quench->Extract Wash_Dry 5. Wash & Dry Organic Layer Extract->Wash_Dry Evaporate 6. Solvent Removal Wash_Dry->Evaporate Recrystallize 7. Recrystallization Evaporate->Recrystallize Product Pure 4-Methoxybenzhydrol Recrystallize->Product Analysis Characterization (MP, NMR, IR) Product->Analysis

Caption: Workflow for the synthesis of 4-Methoxybenzhydrol.

Troubleshooting and Safety Precautions

  • Safety: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. The Grignard reaction is exothermic and can become vigorous if reagents are added too quickly.[2] Hydrochloric acid is corrosive. Appropriate personal protective equipment (goggles, lab coat, gloves) must be worn at all times.

  • Anhydrous Conditions: The primary reason for reaction failure is the presence of water. Ensure all glassware is rigorously dried and an anhydrous solvent is used.[1][6][9]

  • Reaction Initiation: If the Grignard reaction fails to start, try adding another crystal of iodine, gently crushing the magnesium turnings with a glass rod, or applying gentle heat.[2][7]

  • Side Products: A common side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene.[7] This can be minimized by slow, controlled addition of the bromobenzene. Biphenyl is typically more soluble in nonpolar solvents and can be removed during recrystallization.[3]

References

Application Notes and Protocols for the Reduction of 4-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. This document provides a detailed protocol for the reduction of 4-methoxybenzophenone to (4-methoxyphenyl)(phenyl)methanol, a valuable building block in medicinal chemistry and materials science. The described method utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring a high-yield and straightforward procedure suitable for laboratory-scale synthesis.

4-Methoxybenzophenone, a readily available aromatic ketone, serves as the starting material. Its carbonyl group is selectively reduced to a hydroxyl group, yielding the corresponding secondary alcohol, this compound. Sodium borohydride is the reagent of choice for this transformation due to its operational simplicity, safety, and high chemoselectivity, as it does not reduce less reactive functional groups like esters or carboxylic acids under standard conditions.[1][2] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, at room temperature.[3]

This application note provides a comprehensive guide, including a detailed experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow, to facilitate the successful synthesis and characterization of this compound.

Data Presentation

A summary of the key physical and chemical properties of the starting material and the final product is presented in the table below for easy reference and comparison.

Property4-Methoxybenzophenone (Starting Material)This compound (Product)
Molecular Formula C₁₄H₁₂O₂C₁₄H₁₄O₂
Molecular Weight 212.24 g/mol [4]214.26 g/mol [5]
Appearance White to off-white crystalline solid[6][7]Solid[5]
Melting Point 60-63 °CNot explicitly found, but expected to be a solid at room temperature.
Boiling Point 354-356 °CNot available
¹H NMR (CDCl₃, ppm) δ 7.82 (d, 2H), 7.56-7.45 (m, 3H), 7.35 (t, 2H), 6.95 (d, 2H), 3.88 (s, 3H)δ 7.40-7.20 (m, 7H), 6.85 (d, 2H), 5.75 (s, 1H), 3.78 (s, 3H), 2.20 (s, 1H, OH)[8]
¹³C NMR (CDCl₃, ppm) δ 195.5, 163.4, 138.2, 132.5, 131.8, 129.7, 128.2, 113.7, 55.5δ 159.0, 144.0, 136.1, 128.4, 127.9, 127.4, 126.4, 113.9, 75.8, 55.3[8]
IR (cm⁻¹) ~1650 (C=O stretch)~3400 (O-H stretch), No C=O stretch at ~1650

Experimental Protocols

This section details the methodology for the reduction of 4-methoxybenzophenone using sodium borohydride.

Materials:

  • 4-Methoxybenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.12 g (10 mmol) of 4-methoxybenzophenone in 30 mL of methanol. Stir the solution at room temperature until the solid is completely dissolved.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add 0.42 g (11 mmol) of sodium borohydride in small portions over 10-15 minutes. The addition is exothermic, and maintaining a low temperature is crucial. Hydrogen gas evolution may be observed.[9]

  • Reaction Monitoring: After the addition is complete, remove the flask from the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot (4-methoxybenzophenone) and the appearance of a new, more polar spot (the product alcohol) indicates the reaction is proceeding. The reaction is typically complete within 1-2 hours.

  • Quenching the Reaction: Once the reaction is complete (as determined by TLC), cool the flask in an ice bath and slowly add 20 mL of 1 M hydrochloric acid to quench the excess sodium borohydride. Be cautious as hydrogen gas will be evolved.

  • Workup and Extraction: Add 30 mL of deionized water to the flask. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash them sequentially with 30 mL of deionized water and 30 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Product Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford a white solid.

Mandatory Visualization

experimental_workflow start Start dissolve Dissolve 4-methoxybenzophenone in Methanol start->dissolve cool Cool solution in ice bath dissolve->cool add_nabh4 Add NaBH4 in portions cool->add_nabh4 react Stir at Room Temperature (1-2h) add_nabh4->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with 1M HCl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize evaporate->purify product Pure (4-Methoxyphenyl) (phenyl)methanol purify->product

Caption: Experimental workflow for the reduction of 4-methoxybenzophenone.

Signaling Pathway and Logical Relationship Diagram

reaction_mechanism ketone 4-Methoxybenzophenone (C=O) nucleophilic_attack Nucleophilic Attack of Hydride (H-) ketone->nucleophilic_attack nabh4 NaBH4 (Hydride Source) nabh4->nucleophilic_attack alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation solvent Methanol (MeOH) (Proton Source) solvent->protonation alcohol This compound (C-OH) protonation->alcohol borate Borate Esters protonation->borate

Caption: Mechanism of 4-methoxybenzophenone reduction by sodium borohydride.

References

Application Notes: Purification of (4-Methoxyphenyl)(phenyl)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Methoxyphenyl)(phenyl)methanol, also known as 4-methoxybenzhydrol, is a solid organic compound with applications in chemical synthesis and research. The purity of such reagents is critical for achieving desired outcomes in research, particularly in drug development where impurities can lead to ambiguous results or side reactions. Recrystallization is a powerful and widely used technique for the purification of solid compounds.[1][2] This method relies on the principle that the solubility of most solids increases with temperature.[2] By dissolving an impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound can be induced to crystallize in a purer form, while the impurities remain dissolved in the surrounding solution (mother liquor).[3][4]

This document provides a detailed protocol for the purification of this compound using the single-solvent recrystallization method.

Data Presentation

Quantitative data for this compound is summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number720-44-5[5]
Molecular FormulaC₁₄H₁₄O₂[5]
Molecular Weight214.26 g/mol [6]
Melting Point67-69 °C
AppearanceSolid[5]

Table 2: Solvent Selection for Recrystallization

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[7] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, should not react with the compound, and should have a relatively low boiling point for easy removal.[8] For this compound, which is a moderately polar molecule containing alcohol and ether functional groups, several common laboratory solvents can be considered.

SolventPolarityBoiling Point (°C)Expected Solubility Behavior
WaterHigh100Low solubility at all temperatures; potentially useful as an anti-solvent.[9]
EthanolHigh78Good potential solvent; likely to dissolve the compound when hot and have reduced solubility when cold.[8][10]
MethanolHigh65Good potential solvent with similar properties to ethanol but a lower boiling point.[8]
Ethyl AcetateMedium77May be a suitable solvent.[8]
AcetoneMedium56May be a suitable solvent, though its low boiling point can sometimes lead to rapid, less selective crystallization.[8]
DichloromethaneMedium40Likely to be a good dissolving solvent, may require an anti-solvent for precipitation.[10]
TolueneLow111May dissolve the compound, but the high boiling point can be problematic.[8]
Hexane / HeptaneLow~69 / ~98Low solubility at all temperatures; likely useful as an anti-solvent.[10]

Based on these considerations, ethanol or a mixed solvent system like ethanol/water or dichloromethane/heptane would be excellent starting points for optimization.[11]

Experimental Protocols

This protocol details the single-solvent recrystallization of this compound using ethanol.

Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (two sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Ice bath

  • Vacuum source

Procedure

  • Dissolution:

    • Place the crude this compound (e.g., 2.0 g) into a 125-mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol (e.g., 10-15 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to create a saturated solution to maximize the final yield.[12]

  • Hot Filtration (Optional):

    • If insoluble impurities are visible in the hot solution, they must be removed by hot gravity filtration.[13]

    • Preheat a second Erlenmeyer flask and a stemless funnel containing fluted filter paper on the hot plate.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask to remove the impurities. This step must be performed rapidly to prevent premature crystallization in the funnel.[13]

  • Crystallization:

    • Remove the flask containing the clear solution from the heat source.

    • Cover the mouth of the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.[12]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[11]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[1]

    • Transfer the crystalline slurry into the funnel.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol. This helps to remove any residual mother liquor containing dissolved impurities.[12] Use a minimal amount of cold solvent to avoid redissolving the product.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and help dry them.

    • Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature (e.g., 40-50 °C) can be used.[11]

  • Analysis:

    • Once dry, weigh the purified crystals to calculate the percent recovery.

    • Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.[4]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by recrystallization.

G A Start: Crude This compound B Dissolve in minimum amount of hot ethanol A->B C Insoluble impurities present? B->C D Hot Gravity Filtration C->D Yes E Cool solution slowly to room temperature C->E No D->E F Cool further in ice bath to maximize precipitation E->F G Collect crystals by vacuum filtration F->G H Wash crystals with ice-cold ethanol G->H I Dry the purified crystals H->I J End: Pure Crystalline Product I->J

References

Application Note: HPLC Analysis of (4-Methoxyphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Methoxyphenyl)(phenyl)methanol, also known as 4-methoxybenzhydrol, is a diarylmethanol derivative. As with many chemical compounds used in research and development, particularly in the pharmaceutical and chemical synthesis sectors, purity assessment is critical. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity, and in some cases, the enantiomeric excess of such compounds.[1][2][3] This application note details a standard reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[3][4] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a relatively nonpolar compound, is retained by the hydrophobic stationary phase and is eluted by the organic component of the mobile phase. Detection is achieved using a UV-Vis detector, as the aromatic rings in the molecule absorb UV light.

Experimental Protocol

Apparatus and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • HPLC Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Data Acquisition Software: Chromatography data station for instrument control, data acquisition, and processing.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Syringe Filters: 0.45 µm or 0.22 µm PTFE or nylon filters for sample and mobile phase filtration.

Reagents and Solvents
  • Acetonitrile (ACN): HPLC grade or higher.[4]

  • Methanol (MeOH): HPLC grade or higher.[4]

  • Water: Deionized (DI) water, purified to 18.2 MΩ·cm (Type I).

  • This compound: Reference standard of known purity.

  • Phosphoric Acid or Formic Acid (Optional): For mobile phase pH adjustment, which can improve peak shape.[5][6][7] For Mass Spectrometry (MS) compatible methods, formic acid should be used.[5][6][7]

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile/water). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., 50:50 acetonitrile/water) to achieve a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.

Chromatographic Conditions

The following table summarizes a typical set of starting conditions for the analysis. These may require optimization depending on the specific column and HPLC system used.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 225 nm

Note on Detection Wavelength: The phenyl and methoxyphenyl groups in the molecule result in UV absorbance. A wavelength of approximately 225 nm is often suitable for sensitive detection. A full UV scan of the analyte using a PDA detector can determine the optimal wavelength of maximum absorbance.

Data Presentation and Analysis

System Suitability

Before sample analysis, perform system suitability tests by injecting a working standard solution (e.g., 25 µg/mL) multiple times (n=5). The results should meet the criteria outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Quantitative Analysis

For the quantification of this compound, a calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The concentration of the analyte in the sample is then determined from the linear regression equation of the calibration curve.

Linearity ParameterTypical Result
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Equation y = mx + c

Chiral Separation (Optional Protocol)

Since this compound is a chiral molecule, separating its enantiomers may be necessary, particularly in pharmaceutical applications.[1] This requires a chiral stationary phase (CSP).

Chiral Chromatographic Conditions
ParameterRecommended Condition
HPLC Column Chiral Stationary Phase (e.g., polysaccharide-based like Lux Cellulose or Amylose)
Mobile Phase Normal Phase (e.g., Hexane:Isopropanol) or Polar Organic Mode
Elution Mode Isocratic
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temperature 25 °C
Detection Wavelength 225 nm

Method Development Note: Chiral separations often require empirical method development.[1] Screening different chiral columns and mobile phase compositions is a common practice to achieve baseline resolution of the enantiomers.[8]

Visualized Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage StandardPrep 1. Prepare Standard Solutions SystemSuitability 5. System Suitability Test (SST) StandardPrep->SystemSuitability SamplePrep 2. Prepare Sample Solutions Analysis 6. Inject Standards & Samples SamplePrep->Analysis MobilePhasePrep 3. Prepare & Degas Mobile Phase SystemSetup 4. HPLC System Setup & Equilibration MobilePhasePrep->SystemSetup SystemSetup->SystemSuitability SystemSuitability->Analysis Pass SST? Integration 7. Peak Integration & Identification Analysis->Integration Quantification 8. Quantification (Calibration Curve) Integration->Quantification Report 9. Generate Report Quantification->Report

Caption: General workflow for HPLC analysis from preparation to reporting.

The logical relationship between the key stages of the analytical method development and validation process is outlined in the diagram below.

Validation_Logic cluster_validation Method Validation MethodDev Method Development (Select Column, Mobile Phase) Optimization Method Optimization (Flow Rate, Temp, Gradient) MethodDev->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidatedMethod Validated Analytical Method Robustness->ValidatedMethod

Caption: Logical flow of HPLC method development and validation.

References

The Versatile Role of (4-Methoxyphenyl)(phenyl)methanol in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(4-Methoxyphenyl)(phenyl)methanol , also known as p-methoxybenzhydrol, is a valuable reagent in organic synthesis, primarily utilized as a protective group for hydroxyl functionalities. Its unique structural features, combining the electron-donating methoxy group with the bulky diphenylmethyl skeleton, impart specific stability and reactivity characteristics that are advantageous in multi-step synthetic sequences. This document provides detailed application notes and experimental protocols for its synthesis and its use in the protection and deprotection of alcohols, aimed at researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the Grignard reaction. This involves the addition of a phenyl Grignard reagent to 4-methoxybenzaldehyde or, alternatively, the addition of a 4-methoxyphenyl Grignard reagent to benzaldehyde. Another viable route is the reduction of 4-methoxybenzophenone.

Experimental Protocol: Grignard Reaction Synthesis

This protocol details the synthesis via the reaction of phenylmagnesium bromide with 4-methoxybenzaldehyde.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as an initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • 4-Methoxybenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine if necessary.

  • A solution of bromobenzene (1.1 eq) in anhydrous diethyl ether is prepared and a small portion is added to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing.

  • The remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white solid.

ReactantMolar RatioNotes
4-Methoxybenzaldehyde1.0Limiting reagent
Bromobenzene1.1
Magnesium Turnings1.2
Anhydrous Diethyl Ether-Solvent
Typical Yield -70-90% (after purification)
Typical Reaction Time -2-4 hours

Application as a Protecting Group for Alcohols

This compound is used to introduce the (4-methoxyphenyl)(phenyl)methyl (MDPM) protecting group for alcohols. This group is notable for its stability under a range of conditions and its selective removal. The protection reaction is typically catalyzed by a Lewis acid, with Ytterbium(III) triflate (Yb(OTf)₃) being a particularly effective catalyst.[1]

Experimental Protocol: Protection of a Primary Alcohol

This protocol describes the Yb(OTf)₃-catalyzed protection of a primary alcohol with this compound.[1]

Materials:

  • Primary alcohol

  • This compound (1.1 - 1.5 eq)

  • Ytterbium(III) triflate (Yb(OTf)₃) (5-10 mol%)

  • Anhydrous dichloromethane (DCM) or toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the primary alcohol (1.0 eq) and this compound (1.2 eq) in anhydrous DCM, add Yb(OTf)₃ (0.05 eq).

  • The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to give the desired MDPM-protected alcohol.

Substrate (Alcohol)Catalyst Loading (mol%)SolventReaction Time (h)Yield (%)
Primary Aliphatic5-10DCM2-685-95
Secondary Aliphatic5-10Toluene6-1270-85
Phenol10DCM4-880-90

Deprotection of (4-Methoxyphenyl)(phenyl)methyl Ethers

The MDPM group can be selectively removed under different conditions, providing flexibility in synthetic planning. Common methods include oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or acidic hydrolysis with trifluoroacetic acid (TFA).[1]

Experimental Protocol: Oxidative Deprotection with DDQ

Materials:

  • MDPM-protected alcohol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 1.5 eq)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • The MDPM-protected alcohol (1.0 eq) is dissolved in a mixture of DCM and water (e.g., 10:1 v/v).

  • DDQ (1.2 eq) is added to the solution at room temperature. The reaction mixture typically turns dark.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Once the starting material is consumed, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The mixture is filtered through a pad of celite to remove the hydroquinone byproduct.

  • The filtrate is transferred to a separatory funnel, and the organic layer is washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the deprotected alcohol.

Experimental Protocol: Acidic Deprotection with TFA

Materials:

  • MDPM-protected alcohol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • The MDPM-protected alcohol (1.0 eq) is dissolved in DCM.

  • The solution is cooled to 0 °C, and TFA (5-10 eq) is added dropwise.

  • The reaction is stirred at 0 °C to room temperature while being monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure. Toluene can be added and co-evaporated to remove residual TFA.

  • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed carefully with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude alcohol is purified by flash column chromatography.

Deprotection ReagentSubstrate ScopeConditionsTypical Reaction TimeTypical Yield (%)
DDQTolerates many acid-labile groupsDCM/H₂O, room temperature1-4 hours80-95
TFAEffective, but may affect other acid-labile groupsDCM, 0 °C to room temperature0.5-2 hours85-98

Visualizing the Workflow

The following diagrams illustrate the synthesis and the protection/deprotection cycle using this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Grignard Reaction cluster_product Product 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Reaction in Ether/THF Reaction in Ether/THF 4-Methoxybenzaldehyde->Reaction in Ether/THF Phenylmagnesium bromide Phenylmagnesium bromide Phenylmagnesium bromide->Reaction in Ether/THF P This compound Reaction in Ether/THF->P

Synthesis of this compound.

Protection_Deprotection_Cycle cluster_protection Protection cluster_deprotection Deprotection A Alcohol (R-OH) B MDPM-Protected Alcohol (R-O-MDPM) A->B Protection P_reagents Yb(OTf)3, DCM B->A Deprotection D_reagents DDQ or TFA C This compound C->B

Protection and Deprotection Cycle.

References

Application Notes and Protocols: (4-Methoxyphenyl)(phenyl)methanol as a Carboxylic Acid Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the intricate processes of drug development and peptide chemistry, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, allowing for chemical transformations to occur at other sites of a molecule with high selectivity. The (4-methoxyphenyl)(phenyl)methyl group, derived from (4-methoxyphenyl)(phenyl)methanol, is an acid-labile protecting group for carboxylic acids. Its structural similarity to the well-known benzhydryl and p-methoxybenzyl (PMB) groups suggests its utility in scenarios requiring mild deprotection conditions. The presence of the p-methoxyphenyl moiety enhances the acid lability compared to the unsubstituted benzhydryl group, allowing for its removal under finely tuned acidic conditions, thereby offering orthogonality with other protecting groups.

Applications

The (4-methoxyphenyl)(phenyl)methyl protecting group is particularly advantageous in the synthesis of complex molecules sensitive to harsh reagents. Key applications include:

  • Peptide Synthesis: Protection of the C-terminal carboxylic acid or the side-chain carboxyl groups of acidic amino acids (e.g., aspartic acid, glutamic acid). Its mild acid lability allows for selective deprotection without affecting other acid-sensitive protecting groups like Boc, or base-labile groups like Fmoc.

  • Natural Product Synthesis: In the multi-step synthesis of complex natural products, where various functional groups coexist, the (4-methoxyphenyl)(phenyl)methyl group can serve as a reliable protector for carboxylic acids, with the option for selective removal at a later stage.

  • Drug Discovery: During the synthesis of drug candidates and their analogs, this protecting group can be employed to mask carboxylic acid functionalities while other parts of the molecule are being modified.

Experimental Protocols

Protection of Carboxylic Acids

A common and efficient method for the esterification of carboxylic acids with this compound is the Steglich esterification, which utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).

Protocol 1: Steglich Esterification for the Protection of a Generic Carboxylic Acid (R-COOH)

Materials:

  • Carboxylic acid (R-COOH)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane.

  • To the stirred solution, add 4-dimethylaminopyridine (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU, and wash the filter cake with a small amount of dichloromethane.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-methoxyphenyl)(phenyl)methyl ester.

ParameterCondition
Stoichiometry
Carboxylic Acid1.0 eq
This compound1.1 eq
DCC1.1 eq
DMAP0.1 eq
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Work-up & Purification
Work-upAqueous wash
PurificationFlash Column Chromatography
Expected Yield 85-95%

Table 1: Summary of typical reaction conditions for the protection of a carboxylic acid as its (4-methoxyphenyl)(phenyl)methyl ester via Steglich esterification.

Deprotection of (4-Methoxyphenyl)(phenyl)methyl Esters

The cleavage of the (4-methoxyphenyl)(phenyl)methyl ester is typically achieved under mild acidic conditions. The choice of acid and reaction conditions can be tuned to ensure selectivity in the presence of other protecting groups.

Protocol 2: Acid-Catalyzed Deprotection

Materials:

  • (4-Methoxyphenyl)(phenyl)methyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene or a suitable scavenger (e.g., triethylsilane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the (4-methoxyphenyl)(phenyl)methyl ester (1.0 eq) in dichloromethane.

  • Add a scavenger such as toluene or triethylsilane (10-20% v/v) to the solution to trap the liberated carbocation.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic acid in dichloromethane (e.g., 10-50% TFA v/v). The concentration of TFA should be optimized based on the substrate's sensitivity to acid.

  • Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Once the reaction is complete (typically 1-4 hours), carefully quench the reaction by adding it to a cold, stirred solution of saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude carboxylic acid.

  • If necessary, purify the product by recrystallization or column chromatography.

ParameterCondition
Reagents
(4-Methoxyphenyl)(phenyl)methyl Ester1.0 eq
Trifluoroacetic Acid (TFA)10-50% in DCM (v/v)
Scavenger (e.g., Toluene)10-20% (v/v)
Reaction Conditions
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time1 - 4 hours
Work-up & Purification
Work-upBasic quench and extraction
PurificationRecrystallization or Chromatography
Expected Yield >90%

Table 2: Typical conditions for the acidic deprotection of (4-methoxyphenyl)(phenyl)methyl esters.

Visualizations

Protection_Reaction RCOOH R-COOH (Carboxylic Acid) Reagents DCC, DMAP DCM, 0°C to rt RCOOH->Reagents ProtectingAlcohol This compound ProtectingAlcohol->Reagents ProtectedEster R-COO-CH(Ph)(C6H4OMe) ((4-Methoxyphenyl)(phenyl)methyl Ester) Reagents->ProtectedEster Esterification

Caption: Protection of a carboxylic acid using this compound.

Deprotection_Reaction ProtectedEster R-COO-CH(Ph)(C6H4OMe) ((4-Methoxyphenyl)(phenyl)methyl Ester) Reagents TFA, DCM Scavenger, 0°C to rt ProtectedEster->Reagents CarboxylicAcid R-COOH (Carboxylic Acid) Reagents->CarboxylicAcid Deprotection

Caption: Deprotection of a (4-methoxyphenyl)(phenyl)methyl ester.

Experimental_Workflow cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol p1 Dissolve Carboxylic Acid and Alcohol in DCM p2 Add DMAP and cool to 0°C p1->p2 p3 Add DCC solution p2->p3 p4 Stir at rt for 12-24h p3->p4 p5 Filter DCU p4->p5 p6 Aqueous Work-up p5->p6 p7 Purify by Chromatography p6->p7 d1 Dissolve Ester in DCM with Scavenger d2 Cool to 0°C d1->d2 d3 Add TFA solution d2->d3 d4 Stir for 1-4h d3->d4 d5 Quench with NaHCO3 d4->d5 d6 Extraction and Drying d5->d6 d7 Purify if necessary d6->d7

Caption: Experimental workflows for protection and deprotection.

Summary

The (4-methoxyphenyl)(phenyl)methyl group serves as a valuable addition to the repertoire of carboxylic acid protecting groups. Its key feature is its acid lability, which can be modulated to achieve selective cleavage in the presence of other protecting groups. The protocols provided herein offer a general guideline for the protection of carboxylic acids using this compound and the subsequent deprotection. Researchers and scientists are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results in their synthetic endeavors.

Application Notes and Protocols for Polymer-Supported Synthesis Using (4-Methoxyphenyl)(phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of polymer-supported (4-methoxyphenyl)(phenyl)methanol derivatives in solid-phase organic synthesis (SPOS). These resins, most notably the 4-alkoxybenzyl alcohol resin (Wang resin), are instrumental in the efficient, high-purity synthesis of peptides and other small organic molecules. Their acid-labile nature allows for the straightforward cleavage of the final product from the solid support under mild conditions.

Overview and Applications

This compound derivatives, when attached to a polymer backbone (typically polystyrene), serve as versatile linkers in solid-phase synthesis. The core structure allows for the attachment of molecules, most commonly via an ester linkage to a carboxylic acid. The methoxy group on the phenyl ring activates the benzylic position, rendering the linker susceptible to cleavage by moderately strong acids like trifluoroacetic acid (TFA).

Key Applications:

  • Solid-Phase Peptide Synthesis (SPPS): This is the most widespread application, particularly for the synthesis of peptides with a C-terminal carboxylic acid using Fmoc chemistry.[1][2]

  • Small Molecule Synthesis: These resins are also employed in the synthesis of various organic molecules where a carboxylic acid serves as an anchoring point.

  • Drug Discovery: The ease of purification and the ability to perform reactions in excess make this methodology highly suitable for the generation of compound libraries for drug screening.

Data Presentation: Resin Properties and Performance

The selection of the appropriate resin is critical for the success of solid-phase synthesis. The following table summarizes key quantitative parameters for commonly used resins based on 4-alkoxybenzyl alcohol linkers.

Resin TypePrimary ApplicationTypical Loading Capacity (mmol/g)Expected Crude Purity (%)Typical Overall Yield (%)Ref.
Wang Resin Peptides with a C-terminal carboxylic acid0.3 - 1.050 - 90Moderate to High[3]
Rink Amide Resin Peptides with a C-terminal amide0.3 - 1.052 - 90+Moderate to High[3]
2-Chlorotrityl Chloride (2-CTC) Resin Protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions0.3 - 1.6+Generally high, especially for protected fragmentsHigh[3]

Note: Expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[3]

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in solid-phase synthesis using 4-alkoxybenzyl alcohol resins. The primary example provided is for Fmoc-based solid-phase peptide synthesis.

Resin Preparation and Swelling

Proper swelling of the resin is crucial to ensure that the reactive sites within the polymer matrix are accessible.

Protocol:

  • Accurately weigh the desired amount of resin into a suitable reaction vessel (e.g., a fritted glass funnel or a dedicated SPPS reaction vessel).

  • Add N,N-dimethylformamide (DMF) at a ratio of approximately 10 mL per gram of resin.

  • Allow the resin to swell at room temperature for 15-30 minutes, ensuring all resin beads are fully submerged.[1]

  • Drain the DMF from the reaction vessel.

Loading of the First Residue (Carboxylic Acid)

The first building block is attached to the resin via an ester linkage. This step is critical and can influence the overall yield and purity of the final product.

Protocol (using DIC/DMAP):

  • In a separate flask, dissolve 1.5 to 2.5 equivalents of the carboxylic acid (e.g., an Fmoc-protected amino acid) relative to the resin's loading capacity in a minimal amount of DMF.

  • Add an equivalent amount of 1-hydroxybenzotriazole (HOBt) to the carboxylic acid solution and stir until dissolved.

  • Add this solution to the swollen resin.

  • In another flask, dissolve 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) in a minimal amount of DMF.

  • Add 1.0 equivalent (relative to the carboxylic acid) of N,N'-diisopropylcarbodiimide (DIC) to the resin mixture, followed by the DMAP solution.

  • Agitate the mixture for 2-3 hours at room temperature.

  • After the reaction, drain the solution and wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).

Capping of Unreacted Hydroxyl Groups

To prevent the formation of deletion sequences, any unreacted hydroxyl groups on the resin should be capped.

Protocol:

  • Prepare a capping solution of DCM:Methanol:N,N-diisopropylethylamine (DIPEA) in a 17:2:1 ratio (v/v/v).

  • Add the capping solution to the loaded resin and agitate for at least 30 minutes.

  • Drain the capping solution and wash the resin with DMF (2x) and DCM (2x).

Chain Elongation (for Peptide Synthesis)

This involves a cycle of deprotection of the N-terminal protecting group (Fmoc) and coupling of the next amino acid.

Fmoc Deprotection Protocol:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-6x) to remove all traces of piperidine.

Coupling Protocol (using HBTU):

  • In a separate vessel, pre-activate the next Fmoc-amino acid (3-4 equivalents) with HBTU (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours. The completion can be monitored using a ninhydrin (Kaiser) test.[1]

  • Drain the coupling solution and wash the resin with DMF (3x).

Cleavage and Deprotection

The final step involves cleaving the synthesized molecule from the resin and removing any side-chain protecting groups. The choice of cleavage cocktail is crucial to minimize side reactions.

Standard Cleavage Protocol (TFA-based):

  • Ensure the N-terminal Fmoc group is removed.

  • Wash the resin with DCM (3x) to remove DMF.

  • Prepare a cleavage cocktail. A common mixture is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. For simpler molecules, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be effective.[3]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 1.5 to 3 hours with occasional swirling.[4]

  • Filter the cleavage mixture to separate the resin. Collect the filtrate containing the product.

  • Wash the resin with a small amount of fresh TFA (2-3x) and combine the filtrates.

  • Precipitate the crude product by adding the combined filtrate to 8-10 volumes of cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the crude product with cold diethyl ether (2-3x).

  • Dry the final product under vacuum.

Visualization of Workflows and Pathways

General Workflow for Solid-Phase Synthesis

G Resin Polymer Support (this compound derivative) Swell Resin Swelling (e.g., DMF) Resin->Swell Load Loading of First Building Block (e.g., Carboxylic Acid) Swell->Load Cap Capping of Unreacted Sites (e.g., Acetic Anhydride) Load->Cap Elongation Chain Elongation Cycle (Deprotection & Coupling) Cap->Elongation Elongation->Elongation Cleavage Cleavage from Resin & Deprotection Elongation->Cleavage Product Purified Product Cleavage->Product

Caption: General workflow for solid-phase synthesis.

Fmoc-SPPS Cycle

G Start Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of next Fmoc-AA (e.g., HBTU/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 End Elongated Peptide (N-terminal Fmoc) Washing2->End End->Deprotection Next Cycle

Caption: The Fmoc solid-phase peptide synthesis cycle.

Cleavage from Wang Resin

G PeptideResin Peptide-Resin Swell in DCM AddCocktail Add Cleavage Cocktail (e.g., 95% TFA, TIS, H2O) PeptideResin->AddCocktail React React 1.5 - 3 hours AddCocktail->React Filter Filter Separate Resin React->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Filtrate Isolate Isolate Crude Peptide (Centrifuge/Filter) Precipitate->Isolate FinalProduct Dry Final Product Isolate->FinalProduct

Caption: Workflow for cleaving a peptide from Wang resin.

References

Application Notes and Protocols for the Esterification of 4-Methoxybenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the esterification reactions of 4-Methoxybenzhydrol, a key process for the synthesis of various compounds with applications in medicinal chemistry and as protective groups in organic synthesis. The protocols detailed below offer standardized procedures for achieving high-yield synthesis of 4-methoxybenzhydryl esters.

Introduction and Applications

4-Methoxybenzhydrol is a secondary diaryl-methanol. Its esters, known as 4-methoxybenzhydryl (Mbh) esters, are of significant interest in several areas of chemical and pharmaceutical research.

  • Protecting Group Chemistry: The 4-methoxybenzhydryl group is used as a protecting group for carboxylic acids. It is stable under a variety of reaction conditions but can be cleaved under specific, often acidic, conditions, making it a valuable tool in multi-step organic synthesis.[1] The ester linkage provides stability, while the benzylic nature of the alcohol allows for deprotection under relatively mild conditions.

  • Medicinal Chemistry: Esterification is a fundamental strategy in drug development to create prodrugs. By converting a polar carboxylic acid group of a drug molecule into a more lipophilic ester, cell membrane permeability and oral bioavailability can be significantly improved.[2] Once in the body, the ester is hydrolyzed by esterase enzymes to release the active carboxylic acid drug. The 4-Methoxybenzhydrol moiety can be used to modulate the pharmacokinetic properties of a drug candidate.

  • Organic Synthesis Intermediates: Esters of 4-Methoxybenzhydrol serve as versatile intermediates for the synthesis of more complex molecules. The ester group can be further transformed or the entire 4-methoxybenzhydryl moiety can act as a bulky group to influence the stereochemistry of subsequent reactions.

Data Presentation: Summary of Esterification Reactions

The following table summarizes common methods for the esterification of 4-Methoxybenzhydrol, with typical conditions and expected yields based on reactions with secondary alcohols.

Reaction Type Acylating Agent Catalyst/Reagents Solvent Temp. (°C) Typical Yield (%)
Fischer Esterification Carboxylic Acid (R-COOH)Conc. H₂SO₄ or p-TsOH (catalytic)Toluene or excess R-COOHReflux70-90
Acylation Acid Chloride (R-COCl)Triethylamine (Et₃N) or Pyridine (base)Dichloromethane (DCM)0 to RT90-98
Acylation Acid Anhydride ((R-CO)₂O)4-(Dimethylamino)pyridine (DMAP) (catalytic)Dichloromethane (DCM)RT90-99
Transesterification Ester (e.g., Methyl Acetate)N-Heterocyclic Carbene (NHC) or Acid/Base CatalystNeat or THFRT to Reflux85-95

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Fischer Esterification with Benzoic Acid

This protocol describes the synthesis of 4-methoxybenzhydryl benzoate via a classic acid-catalyzed esterification.[3][4]

Materials:

  • 4-Methoxybenzhydrol (1.0 eq)

  • Benzoic Acid (1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, ~5 mol%)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and chromatography

Procedure:

  • To a round-bottom flask, add 4-Methoxybenzhydrol (1.0 eq), benzoic acid (1.2 eq), and toluene.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the stirring mixture.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Acylation with Acetyl Chloride

This method utilizes a highly reactive acid chloride for a rapid and high-yield esterification.[5][6][7]

Materials:

  • 4-Methoxybenzhydrol (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (Et₃N, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Dry round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-Methoxybenzhydrol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the cooled solution.

  • In a separate dry flask, dissolve acetyl chloride (1.1 eq) in anhydrous DCM. Transfer this solution to a dropping funnel.

  • Add the acetyl chloride solution dropwise to the stirred alcohol-base mixture at 0 °C over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Protocol 3: Acylation with Acetic Anhydride

This protocol uses an acid anhydride and a nucleophilic catalyst for an efficient acylation under mild conditions.[8]

Materials:

  • 4-Methoxybenzhydrol (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP, ~5 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Dissolve 4-Methoxybenzhydrol (1.0 eq) and DMAP (0.05 eq) in anhydrous DCM in a round-bottom flask.

  • Add acetic anhydride (1.5 eq) to the solution at room temperature.

  • Stir the mixture for 2-6 hours. Monitor the reaction's completion via TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer with water, saturated NaHCO₃ solution (to quench unreacted anhydride), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by flash column chromatography if needed.

Visualizations

General Esterification Reaction

G General Reaction: Esterification of 4-Methoxybenzhydrol r1 4-Methoxybenzhydrol p1 4-Methoxybenzhydryl Ester plus1 + r2 Acylating Agent (R-COOH, R-COCl, (R-CO)2O) p2 Byproduct (H2O, HCl, R-COOH) process Catalyst / Conditions (e.g., H+, Base, DMAP) r2->process plus2 + process->p1

Caption: General chemical transformation for the esterification of 4-Methoxybenzhydrol.

Experimental Workflow for Ester Synthesis

G Workflow: Synthesis and Purification of 4-Methoxybenzhydryl Esters start Start: Reactants & Solvent reaction Reaction Setup: - Combine Reactants - Add Catalyst/Base - Set Temperature (0°C to Reflux) start->reaction monitor Reaction Monitoring (TLC) reaction->monitor workup Aqueous Work-up: - Quench Reaction - Liquid-Liquid Extraction - Wash Organic Layer monitor->workup Reaction Complete drying Drying & Concentration: - Dry with Na2SO4/MgSO4 - Filter - Rotary Evaporation workup->drying purification Purification (Flash Column Chromatography) drying->purification Crude Product characterization Product Characterization (NMR, IR, MS) purification->characterization end Final Product: Pure Ester characterization->end

Caption: Step-by-step workflow from reaction setup to final product characterization.

References

Application Notes and Protocols for the Oxidation of (4-Methoxyphenyl)(phenyl)methanol to 4-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and final products in the pharmaceutical, agrochemical, and materials science sectors. This document provides detailed application notes and experimental protocols for the oxidation of the secondary alcohol, (4-methoxyphenyl)(phenyl)methanol, to the corresponding ketone, 4-methoxybenzophenone. 4-Methoxybenzophenone is a valuable compound often utilized as a photoinitiator and as an intermediate in the synthesis of pharmaceuticals and fragrances.

Two common and effective methods for this transformation will be detailed: oxidation using Pyridinium Chlorochromate (PCC) and oxidation using activated Manganese Dioxide (MnO₂). These methods offer different advantages in terms of reaction conditions, selectivity, and ease of work-up.

Characterization Data

For reference and product verification, the following spectroscopic data for the starting material and the final product are provided.

Table 1: Spectroscopic Data

Compound1H NMR (CDCl₃, 400 MHz) δ (ppm)13C NMR (CDCl₃, 101 MHz) δ (ppm)IR (KBr, cm⁻¹)
This compound7.41 – 7.34 (m, 4H), 7.33 – 7.26 (m, 2H), 6.92 – 6.86 (m, 4H), 5.80 (d, J = 3.5 Hz, 1H), 3.82 (s, 3H), 2.10 (d, J = 3.5 Hz, 1H)[1]159.0, 143.8, 136.4, 128.5, 127.7, 127.6, 126.5, 113.8, 76.3, 75.4, 55.3[1]~3400 (O-H stretch), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1610, 1510 (aromatic C=C stretch), ~1240 (C-O stretch), ~1030 (C-O stretch)
4-Methoxybenzophenone7.82-7.75 (m, 4H), 7.55-7.45 (m, 3H), 6.97 (d, J = 8.8 Hz, 2H), 3.88 (s, 3H)195.6, 163.4, 138.2, 132.5, 131.8, 130.1, 129.6, 128.3, 113.7, 55.5~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1650 (C=O stretch), ~1600, 1575 (aromatic C=C stretch), ~1250 (C-O stretch)[2]

Experimental Protocols

Two distinct protocols for the oxidation of this compound are presented below, utilizing different oxidizing agents.

Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)

Pyridinium chlorochromate (PCC) is a versatile and relatively mild oxidizing agent that is widely used for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), to prevent over-oxidation.

Reaction Scheme:

This compound --(PCC, DCM)--> 4-Methoxybenzophenone

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 mmol, 1.5 eq.) and silica gel (an equal weight to PCC) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add a solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (5 mL) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), dilute the mixture with diethyl ether or additional dichloromethane and filter through a pad of silica gel or celite to remove the chromium salts.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to afford pure 4-methoxybenzophenone.

Quantitative Data (Expected):

ParameterValue
Yield 85-95%
Purity >98% (after chromatography)
Reaction Time 2-4 hours
Temperature Room Temperature
Protocol 2: Oxidation with Activated Manganese Dioxide (MnO₂)

Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols. The reactivity of MnO₂ can vary significantly depending on its method of preparation and activation. Commercially available activated MnO₂ is typically suitable for this transformation.

Reaction Scheme:

This compound --(MnO₂, DCM or Chloroform)--> 4-Methoxybenzophenone

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 eq.) in dichloromethane or chloroform (20 mL) in a round-bottom flask, add activated manganese dioxide (5-10 mmol, 5-10 eq. by weight).

  • Stir the resulting suspension vigorously at room temperature or gentle reflux (e.g., 40 °C). The reaction progress should be monitored by TLC.

  • The reaction time can vary from a few hours to overnight, depending on the activity of the MnO₂. If the reaction is sluggish, additional MnO₂ can be added.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad thoroughly with dichloromethane or chloroform to ensure complete recovery of the product.

  • Combine the organic filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 4-methoxybenzophenone can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) or by column chromatography on silica gel if necessary.

Quantitative Data (Expected):

ParameterValue
Yield 70-90%
Purity >97% (after purification)
Reaction Time 4-24 hours
Temperature Room Temperature to 40 °C

Diagrams

Oxidation_Workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_reagents Oxidizing Agents cluster_workup Work-up & Purification cluster_product Final Product Start This compound Oxidation Oxidation Start->Oxidation Workup Filtration & Solvent Removal Oxidation->Workup PCC Protocol 1: Pyridinium Chlorochromate (PCC) in Dichloromethane PCC->Oxidation MnO2 Protocol 2: Activated Manganese Dioxide (MnO2) in Dichloromethane/Chloroform MnO2->Oxidation Purification Column Chromatography or Recrystallization Workup->Purification Product 4-Methoxybenzophenone Purification->Product

Caption: Experimental workflow for the oxidation of this compound.

Logical_Relationship cluster_goal Synthetic Goal cluster_methods Methodologies cluster_considerations Key Considerations cluster_outcome Outcome Title Oxidation of this compound Goal Synthesize 4-Methoxybenzophenone Title->Goal Method1 Protocol 1: PCC Oxidation Goal->Method1 Method2 Protocol 2: MnO2 Oxidation Goal->Method2 PCC_consider Mild Conditions Good Yields Anhydrous Solvent Required Method1->PCC_consider Outcome Pure 4-Methoxybenzophenone Method1->Outcome MnO2_consider High Selectivity for Benzylic Alcohols Variable Reagent Activity Stoichiometric Excess Needed Method2->MnO2_consider Method2->Outcome

Caption: Logical relationship of the synthesis protocols.

References

The Role of (4-Methoxyphenyl)(phenyl)methanol in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(4-Methoxyphenyl)(phenyl)methanol , also known as 4-methoxybenzhydrol, is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its benzhydryl core structure is a key pharmacophore found in numerous active pharmaceutical ingredients (APIs), particularly in the classes of antihistamines and selective estrogen receptor modulators (SERMs). This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in utilizing this versatile intermediate.

Application Notes

The primary application of this compound in pharmaceutical synthesis lies in its function as a precursor to more complex molecules. The hydroxyl group can be readily substituted or modified, allowing for the introduction of various functional groups, while the methoxy-substituted phenyl ring can influence the electronic properties and metabolic stability of the final drug molecule.

Key Applications:

  • Synthesis of Antihistamines: The benzhydryl moiety is a cornerstone of many first-generation antihistamines. This compound can be used to synthesize analogues of drugs like Diphenhydramine, where the benzhydryl ether linkage is a key structural feature responsible for their H1 receptor antagonist activity.

  • Precursor for Selective Estrogen Receptor Modulators (SERMs): this compound is a direct precursor to key intermediates in the synthesis of SERMs like Clomifene and Tamoxifen. These drugs are used in the treatment of infertility and breast cancer, respectively. The triphenylethylene scaffold of these drugs is often constructed using a benzhydryl derivative.

  • Protecting Group Chemistry: The 4-methoxybenzyl (PMB) group, which can be derived from the corresponding alcohol, is a widely used protecting group for alcohols, phenols, and other functional groups in multi-step organic synthesis. While this compound itself is not the direct protecting agent, its structural motif is central to this widely used protective strategy.

Experimental Protocols

Two primary synthetic routes to this compound are presented, followed by a representative protocol for its application in the synthesis of a pharmaceutical intermediate.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis from p-bromoanisole and benzaldehyde.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.312.67 g0.11
p-Bromoanisole187.0418.7 g0.10
Benzaldehyde106.1210.6 g0.10
Anhydrous Diethyl Ether74.12150 mL-
Saturated NH4Cl solution-50 mL-
Anhydrous Sodium Sulfate142.0410 g-

Procedure:

  • Grignard Reagent Formation: In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the magnesium turnings.

  • Add a solution of p-bromoanisole in 50 mL of anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the p-bromoanisole solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining p-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Add a solution of benzaldehyde in 50 mL of anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white solid.

Expected Yield: 75-85%

Protocol 2: Synthesis of this compound by Reduction of 4-Methoxybenzophenone

This protocol describes the reduction of the corresponding ketone using sodium borohydride.[1]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Methoxybenzophenone212.2421.2 g0.10
Sodium Borohydride (NaBH4)37.831.9 g0.05
Methanol32.04200 mL-
Water18.02100 mL-
Diethyl Ether74.12150 mL-
Anhydrous Sodium Sulfate142.0410 g-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-methoxybenzophenone in 150 mL of methanol with stirring.

  • Reduction: Cool the solution in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve sodium borohydride in 50 mL of cold water.

  • Add the sodium borohydride solution dropwise to the stirred solution of 4-methoxybenzophenone over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of 100 mL of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford pure this compound.[1]

Expected Yield: 90-95%[1]

Protocol 3: Application in the Synthesis of a Diphenhydramine Analogue

This protocol outlines a representative synthesis of (4-methoxybenzhydryl)oxy-N,N-dimethylethanamine, an analogue of the antihistamine diphenhydramine.[2][3]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound214.2610.7 g0.05
2-(Dimethylamino)ethanol89.146.7 g0.075
p-Toluenesulfonic acid monohydrate190.220.95 g0.005
Toluene92.14100 mL-
Saturated NaHCO3 solution-50 mL-
Anhydrous Sodium Sulfate142.0410 g-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, 2-(dimethylamino)ethanol, p-toluenesulfonic acid monohydrate, and toluene.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Wash the toluene solution with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired diphenhydramine analogue.

Expected Yield: 60-70%

Visualizations

Synthesis of this compound

Synthesis_of_4_Methoxybenzhydrol cluster_reduction Reduction Route cluster_grignard Grignard Route 4-Methoxybenzophenone 4-Methoxybenzophenone 4-Methoxybenzhydrol_R This compound 4-Methoxybenzophenone->4-Methoxybenzhydrol_R NaBH4, MeOH p-Bromoanisole p-Bromoanisole Grignard_Reagent Grignard_Reagent p-Bromoanisole->Grignard_Reagent Mg, Et2O 4-Methoxybenzhydrol_G This compound Grignard_Reagent->4-Methoxybenzhydrol_G Benzaldehyde, Et2O

Caption: Synthetic routes to this compound.

General Workflow for Pharmaceutical Intermediate Synthesis

Pharmaceutical_Intermediate_Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: This compound + Reagent B Start->Reaction_Setup Reaction Reaction (e.g., Etherification) Reaction_Setup->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pharmaceutical Intermediate Characterization->Final_Product

Caption: Workflow for utilizing this compound.

Role in Clomifene Synthesis Pathway

Clomifene_Synthesis_Pathway 4-Hydroxybenzophenone 4-Hydroxybenzophenone Intermediate_A 4-(2-diethylaminoethoxy)benzophenone 4-Hydroxybenzophenone->Intermediate_A Alkylation Intermediate_B (4-(2-(diethylamino)ethoxy)phenyl) (phenyl)methanol (structurally related to target) Intermediate_A->Intermediate_B Grignard/Reduction (conceptual step) Intermediate_C Dehydrated Intermediate Intermediate_B->Intermediate_C Dehydration Clomifene Clomifene Intermediate_C->Clomifene Further Modification

Caption: Conceptual role in Clomifene synthesis.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Involving (4-Methoxyphenyl)(phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of triarylmethanes through a two-step sequence involving the activation of (4-methoxyphenyl)(phenyl)methanol and a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology is particularly relevant for drug discovery and development, where the triarylmethane scaffold is a key structural motif in various therapeutic agents.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. While traditionally used for coupling aryl halides and boronic acids, recent advancements have extended its application to C(sp³)-hybridized electrophiles.

Direct coupling of alcohols in Suzuki reactions is challenging due to the poor leaving group nature of the hydroxyl group. A common and effective strategy is to convert the alcohol into a more reactive electrophile. This document details a robust protocol for the synthesis of triarylmethanes starting from this compound. The methodology is based on the work of Hartwig and coworkers, who developed an efficient palladium-catalyzed Suzuki-Miyaura coupling of diarylmethyl esters with arylboronic acids.[1][2] The key is the conversion of the diarylmethanol into a diarylmethyl 2,3,4,5,6-pentafluorobenzoate, which serves as an excellent electrophile in the subsequent cross-coupling step.[1]

Reaction Principle

The overall transformation is a two-step process:

  • Activation/Esterification: The hydroxyl group of this compound is converted into a good leaving group by esterification with 2,3,4,5,6-pentafluorobenzoyl chloride. This forms the key intermediate, (4-methoxyphenyl)(phenyl)methyl 2,3,4,5,6-pentafluorobenzoate.

  • Suzuki-Miyaura Cross-Coupling: The resulting pentafluorobenzoate ester undergoes a palladium-catalyzed cross-coupling reaction with an arylboronic acid to form the desired triarylmethane product.

The catalytic cycle for the Suzuki-Miyaura coupling step is illustrated below. It involves the oxidative addition of the diarylmethyl ester to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the triarylmethane product and regenerate the Pd(0) catalyst.[1]

Applications in Drug Development

The triarylmethane core is a privileged scaffold found in numerous biologically active compounds and approved drugs. Its three-dimensional, propeller-like structure allows for precise spatial orientation of substituents to interact with biological targets. Applications include:

  • Anticancer Agents: Many selective estrogen receptor modulators (SERMs) and degraders (SERDs) used in breast cancer therapy feature a triarylmethane core.

  • Antimicrobial Agents: The scaffold is present in various antifungal and antibacterial compounds.

  • Molecular Probes and Dyes: The photophysical properties of triarylmethanes make them valuable as fluorescent probes and dyes for biological imaging and assays.

This synthetic route provides a versatile platform for rapidly generating libraries of novel triarylmethane derivatives for structure-activity relationship (SAR) studies in drug discovery programs. The modularity of the Suzuki coupling allows for the introduction of a wide variety of aryl and heteroaryl groups.

Experimental Protocols

Protocol 1: Synthesis of (4-Methoxyphenyl)(phenyl)methyl 2,3,4,5,6-Pentafluorobenzoate (Activation Step)

This protocol describes the conversion of this compound to its corresponding pentafluorobenzoate ester, activating it for the subsequent Suzuki coupling.

Materials:

  • This compound

  • 2,3,4,5,6-Pentafluorobenzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon or nitrogen atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 equiv.) dropwise to the stirred solution.

  • Acyl Chloride Addition: Add 2,3,4,5,6-pentafluorobenzoyl chloride (1.1 equiv.) dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl_chloride Add Pentafluorobenzoyl Chloride add_base->add_acyl_chloride stir Warm to RT and Stir (2-4h) add_acyl_chloride->stir quench Quench with Water stir->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify via Chromatography dry->purify

Workflow for the esterification of this compound.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the activated (4-methoxyphenyl)(phenyl)methyl 2,3,4,5,6-pentafluorobenzoate with various arylboronic acids. The conditions are adapted from the general procedure reported by Hartwig and coworkers for the synthesis of triarylmethanes.[1]

Materials:

  • (4-Methoxyphenyl)(phenyl)methyl 2,3,4,5,6-pentafluorobenzoate (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • (η³-1-tBu-indenyl)Pd(IPr)Cl precatalyst (0.1 mol%)

  • Anhydrous toluene

  • Anhydrous ethanol

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the (4-methoxyphenyl)(phenyl)methyl 2,3,4,5,6-pentafluorobenzoate (0.2 mmol, 1.0 equiv.), the desired arylboronic acid (0.3 mmol, 1.5 equiv.), and potassium carbonate (0.4 mmol, 2.0 equiv.) to an oven-dried vial or Schlenk tube equipped with a stir bar.

  • Catalyst Addition: Add the (η³-1-tBu-indenyl)Pd(IPr)Cl precatalyst (0.0002 mmol, 0.1 mol%).

  • Solvent Addition: Add anhydrous toluene (1.6 mL) and anhydrous ethanol (0.4 mL) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 80 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by GC-MS or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure triarylmethane.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L PdII_OxAd Ar(Ar')CH-Pd(II)L (Pentafluorobenzoate) Pd0->PdII_OxAd PdII_Trans Ar(Ar')CH-Pd(II)L (Ar'') PdII_OxAd->PdII_Trans PdII_Trans->Pd0 Reductive Elimination Product Triarylmethane Ar(Ar')CH-Ar'' PdII_Trans->Product p1 p2 p3 p4 Reactant1 Reactant1->PdII_OxAd Reactant2 Reactant2->PdII_Trans

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Data Presentation: Representative Substrate Scope

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various diarylmethyl pentafluorobenzoates with arylboronic acids, based on data from analogous reactions reported in the literature.[1] These values serve as a guideline for expected outcomes when applying the protocol to this compound derivatives.

EntryDiarylmethyl Pentafluorobenzoate (Ar(Ar')CH-OPFB)Arylboronic Acid (Ar''-B(OH)₂)ProductYield (%)
1Diphenylmethyl-OPFBPhenylboronic acidTriphenylmethane95
2Diphenylmethyl-OPFB4-Methoxyphenylboronic acid(4-Methoxyphenyl)diphenylmethane96
3Diphenylmethyl-OPFB4-(Trifluoromethyl)phenylboronic acid(4-(Trifluoromethyl)phenyl)diphenylmethane93
4Diphenylmethyl-OPFB3,5-Dimethylphenylboronic acid(3,5-Dimethylphenyl)diphenylmethane95
5(Naphth-2-yl)(phenyl)methyl-OPFBPhenylboronic acid(Naphth-2-yl)diphenylmethane94
6(4-Chlorophenyl)(phenyl)methyl-OPFBPhenylboronic acid(4-Chlorophenyl)diphenylmethane88

Yields are for isolated products as reported by Stambuli, J. P.; et al. Organometallics 2021.[1] Conditions are as described in Protocol 2.

Safety Precautions
  • Reagents: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. 2,3,4,5,6-Pentafluorobenzoyl chloride is corrosive and lachrymatory. Arylboronic acids can be irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere: Reactions are sensitive to air and moisture. Proper inert atmosphere techniques (Schlenk line or glovebox) are required.

  • Solvents: Toluene and dichloromethane are flammable and toxic. Handle with care in a fume hood.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, according to institutional guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxybenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing solvent impurities from 4-Methoxybenzhydrol samples.

Frequently Asked Questions (FAQs)

Q1: What are the common physical properties of 4-Methoxybenzhydrol?

4-Methoxybenzhydrol is typically a white solid powder. It is soluble in common organic solvents such as ethanol, ether, and chloroform.[1] The melting point is reported to be in the range of 67-69 °C.[2]

Q2: I see some unexpected peaks in the 1H NMR spectrum of my 4-Methoxybenzhydrol sample. How can I identify if they are residual solvent impurities?

Residual solvent impurities are a common issue. You can identify them by comparing the chemical shifts of the unknown peaks with published data for common laboratory solvents. Several comprehensive databases of NMR chemical shifts for common solvents in various deuterated solvents are available. These resources are invaluable for identifying contaminants.

Q3: What are the most common methods for removing solvent impurities from 4-Methoxybenzhydrol?

The most effective and widely used methods for purifying solid organic compounds like 4-Methoxybenzhydrol are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q4: What are the likely sources of impurities in my 4-Methoxybenzhydrol sample?

Impurities can originate from the synthetic route used to prepare the compound. A common method for synthesizing benzhydrols is the Grignard reaction. Potential impurities from this reaction include unreacted starting materials (e.g., benzaldehyde, 4-bromoanisole), and byproducts such as biphenyl derivatives formed from the coupling of the Grignard reagent with unreacted aryl halide. Additionally, solvents used in the reaction and workup (e.g., diethyl ether, tetrahydrofuran, toluene, hexanes, ethyl acetate) can be present as residual impurities.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of 4-Methoxybenzhydrol.

Recrystallization Issues

Problem 1: My 4-Methoxybenzhydrol "oils out" during recrystallization instead of forming crystals.

  • Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

  • Solution:

    • Re-heat the solution: Add a small amount of additional hot solvent to fully dissolve the oil.

    • Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can help.

    • Change the solvent system: If "oiling out" persists, your chosen solvent may not be suitable. A mixed solvent system can be effective. Dissolve the 4-Methoxybenzhydrol in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Problem 2: I am getting a very low yield of recrystallized 4-Methoxybenzhydrol.

  • Cause: A low yield can result from several factors, including using too much solvent, premature crystallization, or incomplete crystallization.

  • Solution:

    • Use the minimum amount of hot solvent: The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Prevent premature crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.

    • Ensure complete crystallization: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the recovery of your product.

Column Chromatography Issues

Problem 3: My 4-Methoxybenzhydrol is not separating from a non-polar impurity on a silica gel column.

  • Cause: The polarity of the eluent (solvent system) is likely too high, causing both your compound and the impurity to move too quickly down the column.

  • Solution:

    • Decrease the eluent polarity: Start with a less polar solvent system. For example, if you are using 20% ethyl acetate in hexanes, try 10% or 5%.

    • Perform a gradient elution: Start with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by slowly adding a more polar solvent (e.g., ethyl acetate). This will allow the non-polar impurity to elute first, followed by your more polar 4-Methoxybenzhydrol.

Problem 4: My 4-Methoxybenzhydrol is sticking to the silica gel column and won't elute.

  • Cause: The eluent is not polar enough to displace the polar 4-Methoxybenzhydrol from the polar silica gel stationary phase.

  • Solution:

    • Increase the eluent polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 20%, 30%, or even higher.

    • Add a small amount of a more polar solvent: Adding a small percentage (e.g., 1-2%) of a highly polar solvent like methanol to your eluent can help to elute very polar compounds. However, be cautious as this can sometimes lead to the elution of all compounds at once if not done carefully.

Data Presentation

Table 1: Estimated Solubility of 4-Methoxybenzhydrol in Common Solvents
SolventPolarityBoiling Point (°C)Solubility at 25°C (Estimated)Solubility at Boiling Point (Estimated)Recrystallization Suitability
WaterHigh100InsolubleInsolublePoor (as a single solvent)
EthanolHigh78SolubleVery SolublePossible, may require a co-solvent
MethanolHigh65SolubleVery SolublePossible, may require a co-solvent
Ethyl AcetateMedium77Moderately SolubleVery SolubleGood Candidate
DichloromethaneMedium40Very SolubleVery SolublePoor
TolueneLow111Sparingly SolubleSolubleGood Candidate
HexanesLow69Sparingly SolubleModerately SolubleGood Candidate

Note: These are estimations based on the structure of 4-Methoxybenzhydrol and general solubility principles. Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: Recrystallization of 4-Methoxybenzhydrol

This protocol describes a general procedure for the purification of 4-Methoxybenzhydrol by recrystallization.

  • Solvent Selection: Based on the solubility data, select a suitable solvent or solvent pair. Good starting points for 4-Methoxybenzhydrol are toluene, hexanes, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes.

  • Dissolution: Place the crude 4-Methoxybenzhydrol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with gentle swirling on a hot plate until the solid dissolves completely. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of 4-Methoxybenzhydrol

This protocol provides a general method for purifying 4-Methoxybenzhydrol using silica gel column chromatography.

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system that provides good separation of 4-Methoxybenzhydrol from its impurities. A good target Rf value for the product is around 0.3-0.4. A mixture of ethyl acetate and hexanes is a good starting point.

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with your chosen eluent.

  • Sample Loading: Dissolve the crude 4-Methoxybenzhydrol in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) or allow it to flow by gravity.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified 4-Methoxybenzhydrol.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Recrystallization_Workflow start Crude 4-Methoxybenzhydrol dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly Clear Solution insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities Solid Impurities ice_bath Cool in ice bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with cold solvent filter->wash soluble_impurities Soluble Impurities in Mother Liquor filter->soluble_impurities dry Dry under vacuum wash->dry product Pure 4-Methoxybenzhydrol dry->product

Caption: Workflow for the recrystallization of 4-Methoxybenzhydrol.

Column_Chromatography_Workflow start Crude 4-Methoxybenzhydrol load_column Load sample onto silica gel column start->load_column elute Elute with solvent system load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine pure fractions tlc_analysis->combine_fractions Pure Fractions impurities Impurities in separate fractions tlc_analysis->impurities Impure Fractions evaporate Evaporate solvent combine_fractions->evaporate product Pure 4-Methoxybenzhydrol evaporate->product

Caption: Workflow for column chromatography purification.

Troubleshooting_Logic start Purification Issue recrystallization Recrystallization Problem start->recrystallization chromatography Chromatography Problem start->chromatography oiling_out Oiling Out recrystallization->oiling_out Yes low_yield Low Yield recrystallization->low_yield No no_separation Poor Separation chromatography->no_separation Yes no_elution Compound Stuck chromatography->no_elution No solution1 Re-heat & cool slowly Change solvent oiling_out->solution1 solution2 Use minimum solvent Ensure complete cooling low_yield->solution2 solution3 Decrease eluent polarity Use gradient elution no_separation->solution3 solution4 Increase eluent polarity no_elution->solution4

Caption: Troubleshooting decision tree for purification issues.

References

Optimizing reaction conditions for the synthesis of (4-Methoxyphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (4-Methoxyphenyl)(phenyl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent with a suitable carbonyl compound. Two primary routes are commonly employed:

  • Route A: Reaction of phenylmagnesium bromide with p-anisaldehyde.

  • Route B: Reaction of 4-methoxyphenylmagnesium bromide with benzaldehyde.

Both routes are effective, and the choice may depend on the availability of starting materials.

Q2: Why are anhydrous conditions so critical for the success of a Grignard reaction?

A2: Grignard reagents are highly reactive organometallic compounds that are strong bases and nucleophiles. They react readily with protic solvents, such as water, which will protonate the Grignard reagent and render it inactive for the desired reaction with the carbonyl compound.[1][2][3] This will significantly reduce the yield of the desired alcohol. Therefore, all glassware must be meticulously dried, and anhydrous solvents must be used throughout the experiment.[1][2]

Q3: My Grignard reaction is not starting. What are the common reasons for this and how can I initiate it?

A3: Failure of a Grignard reaction to initiate is a common issue, often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.[2] Here are some troubleshooting steps:

  • Activation of Magnesium: The magnesium turnings can be activated by adding a small crystal of iodine.[2][3][4][5][6] The disappearance of the characteristic purple color of iodine indicates that the magnesium surface is activated.[2]

  • Mechanical Agitation: Gently crushing the magnesium turnings with a dry glass rod can expose a fresh, reactive surface.[7]

  • Initiator: Adding a small amount of a pre-formed Grignard reagent or a few drops of 1,2-dibromoethane can help to start the reaction.[2]

  • Heating: Gentle warming of the reaction mixture can also help to initiate the reaction.[3]

Q4: What are the common side products in this synthesis, and how can they be minimized?

A4: A common side reaction is the Wurtz coupling, which results in the formation of biphenyl (from phenylmagnesium bromide) or 4,4'-dimethoxybiphenyl (from 4-methoxyphenylmagnesium bromide).[1] This occurs when the Grignard reagent reacts with the unreacted aryl halide. To minimize this side product, the aryl halide should be added slowly to the magnesium suspension to maintain a low concentration in the reaction mixture.[8]

Another potential side reaction is the enolization of the aldehyde starting material if it has acidic alpha-protons and the Grignard reagent is sterically hindered. However, with benzaldehyde and p-anisaldehyde, this is not a significant concern.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired alcohol 1. Wet glassware or solvents.[1][2] 2. Inactive magnesium turnings.[2] 3. Impure starting materials.1. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. 2. Activate the magnesium with a crystal of iodine or by crushing the turnings.[2][3][4][5][6] 3. Purify the aryl halide and aldehyde by distillation before use.
Formation of a significant amount of biphenyl or dimethoxybiphenyl Wurtz coupling side reaction due to high concentration of aryl halide.[1][8]Add the aryl halide solution dropwise to the magnesium suspension over a prolonged period to maintain a low concentration.[8]
The reaction mixture turns dark brown or black This can indicate decomposition of the Grignard reagent, possibly due to overheating or the presence of impurities.[1]Maintain a gentle reflux during the formation of the Grignard reagent and ensure the purity of the starting materials.
Difficulty in isolating the final product The product may be an oil or may not crystallize easily.Purify the crude product by column chromatography on silica gel.

Experimental Protocols

Route A: Synthesis of this compound from Phenylmagnesium Bromide and p-Anisaldehyde

1. Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Materials:

    • Magnesium turnings: 1.22 g (50 mmol)

    • Bromobenzene: 5.2 mL (50 mmol)

    • Anhydrous diethyl ether or THF: 50 mL

    • Iodine: 1 small crystal

  • Procedure:

    • Place the magnesium turnings and a crystal of iodine in a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.[3]

    • Add 10 mL of anhydrous diethyl ether to the flask.

    • Dissolve the bromobenzene in 40 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add a small portion (about 5 mL) of the bromobenzene solution to the magnesium suspension. The reaction should start within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grayish.[2]

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[3]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[3]

2. Reaction with p-Anisaldehyde

  • Materials:

    • p-Anisaldehyde: 6.1 g (45 mmol)

    • Anhydrous diethyl ether or THF: 30 mL

  • Procedure:

    • Dissolve the p-anisaldehyde in 30 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the p-anisaldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

3. Work-up and Purification

  • Procedure:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Reactant Molar Mass ( g/mol ) Amount (mmol) Volume/Mass
Magnesium24.31501.22 g
Bromobenzene157.01505.2 mL
p-Anisaldehyde136.15456.1 g
Product Molar Mass ( g/mol ) Theoretical Yield (g)
This compound214.269.64 g

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Carbonyl cluster_workup Work-up & Purification start Start: Dry Glassware mg_prep Add Mg turnings & Iodine crystal start->mg_prep ether_add Add Anhydrous Ether mg_prep->ether_add add_aryl_halide Dropwise addition of Aryl Halide Solution ether_add->add_aryl_halide aryl_halide_sol Prepare Aryl Halide in Anhydrous Ether aryl_halide_sol->add_aryl_halide reflux Reflux for 30 min add_aryl_halide->reflux cool_grignard Cool Grignard Reagent (Ice Bath) reflux->cool_grignard carbonyl_sol Prepare Carbonyl in Anhydrous Ether add_carbonyl Dropwise addition of Carbonyl Solution carbonyl_sol->add_carbonyl cool_grignard->add_carbonyl stir Stir at Room Temp add_carbonyl->stir quench Quench with sat. NH4Cl solution stir->quench extract Extract with Ether quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end Final Product purify->end

References

Preventing side reactions in the Grignard synthesis of 4-Methoxybenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grignard Synthesis of 4-Methoxybenzhydrol

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate side reactions and optimize the Grignard synthesis of 4-Methoxybenzhydrol.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

Issue 1: Low or No Yield of 4-Methoxybenzhydrol

Potential Cause Diagnostic Check Recommended Solution
Inactive Grignard Reagent The reaction fails to initiate (no exotherm, no color change) after adding the alkyl halide to magnesium turnings.Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents (e.g., diethyl ether, THF) and freshly distilled or high-purity reagents. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.
Reaction with Atmospheric Moisture or CO₂ Grignard reagent is quenched, forming benzene and magnesium salts.Maintain a positive pressure of an inert gas throughout the experiment. Use septa and syringes for reagent transfers.
Slow or Incomplete Addition of Aldehyde The Grignard reagent degrades over time before it can react with the aldehyde.Add the solution of 4-methoxybenzaldehyde dropwise but steadily to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C).

Issue 2: Significant Formation of Biphenyl Impurity

Potential Cause Diagnostic Check Recommended Solution
Wurtz-Type Coupling A significant peak corresponding to biphenyl (C₁₂H₁₀) is observed in GC-MS or ¹H NMR analysis.This side reaction occurs between the Grignard reagent and unreacted bromobenzene. To minimize this, ensure a slight molar excess of magnesium. Add the bromobenzene solution slowly to the magnesium turnings to maintain a low concentration of the halide.
High Local Concentration of Alkyl Halide Rapid addition of bromobenzene.Slow, dropwise addition of the alkyl halide to the magnesium suspension is crucial for minimizing the formation of the biphenyl byproduct.

Issue 3: Presence of Unreacted 4-Methoxybenzaldehyde

Potential Cause Diagnostic Check Recommended Solution
Insufficient Grignard Reagent TLC or NMR analysis of the crude product shows a significant amount of starting aldehyde.Use a slight molar excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde.
Inefficient Quenching The reaction is quenched before the addition of the aldehyde is complete.Ensure the aldehyde has been fully added and the reaction has stirred for a sufficient time before quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl).

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for a Grignard reaction? A1: Grignard reagents are highly reactive organometallic compounds that are strong bases and nucleophiles. They react readily with protic solvents or even trace amounts of water, which are acidic enough to protonate the carbanion and quench the reagent, forming an alkane (benzene in this case) and preventing the desired reaction with the aldehyde. They can also react with atmospheric carbon dioxide.

Q2: What is the purpose of adding iodine to the magnesium turnings? A2: Magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which can prevent it from reacting with the alkyl halide. Iodine acts as an activator by reacting with the magnesium to form magnesium iodide (MgI₂), which helps to etch the oxide layer and expose a fresh, reactive magnesium surface, thereby initiating the Grignard reagent formation.

Q3: How can I effectively purify the final 4-Methoxybenzhydrol product? A3: The primary purification methods are recrystallization or column chromatography. Recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate can effectively remove nonpolar impurities like biphenyl. For higher purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is recommended to separate the desired alcohol from the starting aldehyde and other byproducts.

Q4: Can I use a different solvent instead of diethyl ether or THF? A4: Diethyl ether and tetrahydrofuran (THF) are the most common solvents because they are aprotic and effectively solvate the magnesium complex (the Schlenk equilibrium), which helps in the formation and stabilization of the Grignard reagent. While other aprotic polar solvents can be used, ether and THF generally provide the best results for this synthesis.

Process and Troubleshooting Flow

The following diagram illustrates the workflow for the synthesis and a logical approach to troubleshooting common issues.

G cluster_prep Phase 1: Grignard Reagent Preparation cluster_reaction Phase 2: Reaction with Aldehyde cluster_workup Phase 3: Workup & Purification cluster_troubleshooting Troubleshooting A 1. Prepare Anhydrous Setup (Oven-dried glassware, inert gas) B 2. Activate Mg Turnings (e.g., with Iodine) A->B C 3. Slow Addition of Bromobenzene in Anhydrous Ether B->C D Observe for Initiation (Exotherm, color change) C->D E 4. Cool Grignard Reagent (e.g., 0 °C) D->E Successful Initiation T1 No Initiation? D->T1 Failure F 5. Dropwise Addition of 4-Methoxybenzaldehyde E->F G 6. Stir at Room Temperature F->G H 7. Quench with sat. aq. NH4Cl G->H I 8. Extract with Organic Solvent H->I J 9. Purify Crude Product (Recrystallization or Chromatography) I->J T2 Low Yield? J->T2 T3 Biphenyl Impurity? J->T3 S1 Check for Moisture Re-activate Mg T1->S1 S2 Check Reagent Stoichiometry Ensure Anhydrous Conditions T2->S2 S3 Slow Down Bromobenzene Addition T3->S3

Caption: Troubleshooting workflow for the Grignard synthesis of 4-Methoxybenzhydrol.

Reaction Pathways: Main and Side Reactions

This diagram outlines the desired reaction for synthesizing 4-Methoxybenzhydrol and the most common competing side reactions.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions R1 Phenylmagnesium bromide P1 Intermediate Alkoxide R1->P1 + R2 4-Methoxy- benzaldehyde R2->P1 P2 4-Methoxybenzhydrol (Desired Product) P1->P2 Workup (H+) S_R1 Phenylmagnesium bromide S_P1 Biphenyl (Wurtz Coupling) S_R1->S_P1 + S_R2 Bromobenzene S_R2->S_P1 S_R3 Phenylmagnesium bromide S_P2 Benzene (Quenched Reagent) S_R3->S_P2 + S_R4 H₂O / ROH (Moisture) S_R4->S_P2

Technical Support Center: Synthesis of (4-Methoxyphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of (4-Methoxyphenyl)(phenyl)methanol. Below, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via Grignard reaction and reduction of 4-methoxybenzophenone.

Grignard Reaction: Phenylmagnesium Bromide and 4-Methoxybenzaldehyde
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of Grignard Reagent - Wet glassware or solvent.[1] - Impure magnesium turnings (oxide layer).[2] - Reaction failed to initiate.- Flame-dry all glassware under vacuum and use anhydrous solvents.[3] - Activate magnesium with a small crystal of iodine or by crushing the turnings.[1][3] - Add a small portion of a pre-formed Grignard reagent to initiate the reaction.
Low Yield of this compound - Incomplete reaction. - Side reactions, such as Wurtz coupling to form biphenyl.[1] - Grignard reagent concentration lower than expected.- Monitor the reaction by Thin Layer Chromatography (TLC).[4] - Control the addition rate of the aldehyde to the Grignard reagent, maintaining a gentle reflux.[1] - Titrate the Grignard reagent before use to determine the exact concentration.[5]
Presence of Biphenyl Impurity - Homocoupling of the Grignard reagent. This is favored at higher temperatures.[1]- Maintain a controlled reaction temperature. - Purify the final product using column chromatography or recrystallization.[1]
Dark Brown or Black Reaction Mixture - Decomposition of the Grignard reagent, often due to impurities in starting materials.[5]- Use high-purity starting materials. - Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Reduction of 4-Methoxybenzophenone with Sodium Borohydride
IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Incomplete reduction.[4] - Decomposition of sodium borohydride. - Product loss during workup.- Monitor the reaction progress by TLC until the starting ketone is consumed.[4] - Use a slight excess of sodium borohydride.[4] - Ensure efficient extraction of the product from the aqueous layer.[6]
Presence of Unreacted 4-Methoxybenzophenone - Insufficient amount of reducing agent. - Short reaction time.- Increase the molar ratio of sodium borohydride to the ketone. - Extend the reaction time and monitor by TLC.[4]
Formation of Borate Esters - Reaction of the alcohol product with borane intermediates.- Ensure proper quenching of the reaction with water or dilute acid to hydrolyze borate esters.[6]
Milky Emulsion During Workup - Formation of insoluble magnesium salts (if MgSO₄ is used for drying) or other insoluble byproducts.- Add a saturated solution of ammonium chloride during the workup to help break the emulsion. - Filter the organic layer through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is generally preferred for producing this compound, the Grignard reaction or the reduction of 4-methoxybenzophenone?

A1: Both methods are effective. The Grignard reaction is a versatile method for forming carbon-carbon bonds and is widely used for synthesizing secondary alcohols. The reduction of a ketone is often simpler to perform and typically has a cleaner reaction profile with fewer byproducts, making purification more straightforward. The choice often depends on the availability and cost of the starting materials.

Q2: How can I be certain that my Grignard reagent has formed successfully before adding the aldehyde?

A2: Successful formation of a Grignard reagent is often indicated by a color change (typically becoming cloudy and grayish-brown) and a gentle reflux of the ether solvent.[1] For a more quantitative assessment, you can perform a titration. A common method involves reacting an aliquot of the Grignard solution with a known amount of iodine, followed by back-titration with sodium thiosulfate.[5]

Q3: What are the key considerations for choosing a solvent for the recrystallization of this compound?

A3: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For this compound, which is a moderately polar alcohol, solvents like ethanol, methanol, or a mixed solvent system such as hexane/ethyl acetate or toluene/hexane are good starting points for screening.[8]

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) can provide a quick qualitative check for the presence of impurities. For quantitative analysis and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is highly effective.[9] Melting point determination can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.

Q5: What is the purpose of the acidic workup in the Grignard reaction?

A5: The acidic workup serves two main purposes. First, it protonates the magnesium alkoxide intermediate formed after the Grignard reagent adds to the carbonyl group, yielding the desired alcohol product. Second, it dissolves the magnesium salts (Mg(OH)Br) that are formed, facilitating their removal from the organic product during the extraction phase.[5]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Bromobenzene

  • 4-Methoxybenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a single crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 4-methoxybenzaldehyde in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis via Reduction of 4-Methoxybenzophenone

Materials:

  • 4-Methoxybenzophenone

  • Methanol

  • Sodium borohydride

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzophenone in methanol. Cool the solution to 0 °C in an ice bath with stirring.

  • Reduction: Slowly add sodium borohydride in small portions to the cooled solution. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.[4]

  • Workup: Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride. Remove the methanol under reduced pressure. Add diethyl ether to the residue and transfer the mixture to a separatory funnel.

  • Extraction and Drying: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (200-300 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into a chromatography column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[8]

Visualizations

experimental_workflow cluster_grignard Grignard Synthesis cluster_reduction Reduction Synthesis cluster_purification Purification start_g Start: p-Bromoanisole, Mg, Ether grignard Form Grignard Reagent (Phenylmagnesium bromide) start_g->grignard add_aldehyde Add Benzaldehyde grignard->add_aldehyde workup_g Aqueous Workup (NH4Cl) add_aldehyde->workup_g crude_g Crude Product workup_g->crude_g purify Column Chromatography or Recrystallization crude_g->purify start_r Start: 4-Methoxybenzophenone, NaBH4, Methanol reduction Reduction Reaction start_r->reduction workup_r Aqueous Workup reduction->workup_r crude_r Crude Product workup_r->crude_r crude_r->purify final_product Pure this compound purify->final_product

References

Technical Support Center: Column Chromatography Purification of (4-Methoxyphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of (4-methoxyphenyl)(phenyl)methanol. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during this purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Q1: My product, this compound, is not separating from the unreacted benzophenone. What can I do?

A1: This is a common issue as both compounds have aromatic rings and a carbonyl/hydroxyl group. Here are several strategies to improve separation:

  • Optimize the Eluent System: The polarity of the eluent is critical. Start with a low polarity solvent system and gradually increase it. A common starting point is a mixture of hexane and ethyl acetate.[1]

    • Begin with a low concentration of ethyl acetate in hexane (e.g., 5-10%) and monitor the separation by Thin Layer Chromatography (TLC).

    • Gradually increase the proportion of ethyl acetate to find the optimal separation. A gradient elution can be particularly effective.[1]

    • Consider alternative solvent systems like dichloromethane/hexane or toluene/ethyl acetate, which can offer different selectivity.

  • Check for Co-elution on TLC: Ensure that you have good separation between your product and benzophenone on the TLC plate before starting the column. An ideal Rf value for your product is around 0.25-0.35 to ensure good separation on the column.

  • Column Dimensions: A longer and narrower column will provide better resolution than a short and wide one.

Q2: My product is eluting with a yellow tint, which I suspect is biphenyl. How can I remove it?

A2: Biphenyl is a common non-polar byproduct of Grignard reactions.

  • Initial Elution with Non-Polar Solvent: Start the column with a very non-polar solvent, such as pure hexane or a mixture with a very small amount of a slightly more polar solvent. Biphenyl, being much less polar than your product, should elute first.

  • TLC Monitoring: Carefully monitor the fractions by TLC. Biphenyl will have a high Rf value in most solvent systems.

  • Solvent Selection: Dichloromethane can also be a good solvent for separating triphenylmethanol and biphenyl, so a hexane/dichloromethane system might be effective.

Q3: The Rf value of my product on the TLC plate is very low (close to the baseline), even with a high concentration of ethyl acetate.

A3: A low Rf value indicates that your compound is strongly adsorbed to the silica gel.

  • Increase Eluent Polarity: You may need to use a more polar solvent system. Consider adding a small amount of methanol to your ethyl acetate/hexane mixture (e.g., 1-5% methanol). Be cautious, as too much methanol can lead to poor separation.

  • Alternative Solvents: A dichloromethane/methanol system can be effective for more polar compounds.

Q4: My compound seems to be degrading on the silica gel column. What are the signs and what can I do?

A4: Degradation on silica gel can manifest as streaking on the TLC of your collected fractions or the appearance of new, unexpected spots.

  • Deactivate the Silica Gel: Alcohols can sometimes be sensitive to the acidic nature of silica gel. You can deactivate the silica gel by preparing a slurry with your initial eluent containing a small amount of triethylamine (e.g., 0.5-1%).

  • Use an Alternative Stationary Phase: If degradation is severe, consider using a less acidic stationary phase like alumina (neutral or basic).

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Q5: I'm observing poor resolution and broad bands in my column. What could be the cause?

A5: Broad bands and poor resolution can stem from several issues in your technique.

  • Improper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and band broadening.

  • Sample Loading: The sample should be loaded onto the column in a minimal amount of solvent to create a narrow starting band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often a better technique.[2]

  • Flow Rate: An excessively high flow rate will not allow for proper equilibration between the stationary and mobile phases, leading to poor separation. Conversely, a very slow flow rate can lead to diffusion and band broadening.

Quantitative Data

The following table summarizes typical chromatographic parameters for the purification of this compound. Note that these values are illustrative and may require optimization for your specific reaction mixture.

ParameterValueCompound
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (Gradient)
5% to 20% Ethyl Acetate in Hexane
Typical Rf Values
~0.7-0.8Biphenyl
~0.4-0.5Benzophenone
~0.2-0.3This compound
Purity Before Chromatography Variable (e.g., 70-80%)
Purity After Chromatography >95%
Typical Yield 80-95% (recovery from column)

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the purification of this compound from a crude reaction mixture, typically obtained from a Grignard reaction of phenylmagnesium bromide with 4-methoxybenzaldehyde.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (typically 50-100 times the weight of your crude product).
  • Add the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane) to the silica gel to form a slurry that can be easily poured.

2. Packing the Column:

  • Secure a glass chromatography column vertically.
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
  • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.
  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent and sample addition.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
  • Remove the solvent by rotary evaporation to obtain a free-flowing powder of your crude product adsorbed onto the silica gel.[2]
  • Carefully add this powder to the top of the packed column.

4. Elution:

  • Carefully add the initial eluent (e.g., 5% ethyl acetate in hexane) to the column.
  • Begin collecting fractions in test tubes.
  • Monitor the elution of compounds by TLC. Spot your collected fractions alongside your crude mixture and reference standards if available.
  • It is expected that non-polar byproducts like biphenyl will elute first.
  • Gradually increase the polarity of the eluent (e.g., to 10% ethyl acetate, then 15%, then 20%) to elute your desired product, this compound. This is known as gradient elution.[3]
  • Unreacted benzophenone, being more polar than biphenyl but less polar than the product alcohol, will elute after biphenyl but before your product.

5. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC.
  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Diagrams

Troubleshooting_Workflow start Start: Impure This compound check_tlc Analyze by TLC start->check_tlc problem Poor Separation or Contamination Issue? no_separation Product and Impurity Spots Overlap problem->no_separation Yes streaking Streaking or New Spots Appear problem->streaking Yes good_separation Good Spot Separation on TLC problem->good_separation No, but column fails check_tlc->problem optimize_eluent Optimize Eluent System (e.g., Hexane/EtOAc gradient) no_separation->optimize_eluent deactivate_silica Consider Degradation: Deactivate Silica or Use Alumina streaking->deactivate_silica check_packing Poor Column Performance: Check Column Packing & Loading good_separation->check_packing run_column Run Column Chromatography optimize_eluent->run_column deactivate_silica->run_column check_packing->run_column end Pure Product run_column->end

Caption: Troubleshooting workflow for column chromatography purification.

Experimental_Workflow prep_slurry 1. Prepare Silica Slurry pack_column 2. Pack Column prep_slurry->pack_column dry_load 3. Dry Load Sample pack_column->dry_load gradient_elution 4. Gradient Elution dry_load->gradient_elution tlc_monitoring 5. Monitor Fractions by TLC gradient_elution->tlc_monitoring combine_fractions 6. Combine Pure Fractions tlc_monitoring->combine_fractions evaporate 7. Evaporate Solvent combine_fractions->evaporate pure_product Purified Product evaporate->pure_product

Caption: Experimental workflow for purification.

References

Identifying and removing impurities in 4-Methoxybenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities in 4-Methoxybenzhydrol.

Troubleshooting Guides

Issue 1: The final product of my 4-Methoxybenzhydrol synthesis is a yellowish oil or solid.

  • Question: Why is my 4-Methoxybenzhydrol product colored, and how can I decolorize it?

  • Answer: A yellow tint in your product often indicates the presence of colored impurities. A common side-product in syntheses involving Grignard reagents, such as the reaction of phenylmagnesium bromide with 4-methoxybenzaldehyde, is biphenyl, which can appear as a yellowish solid. Other colored impurities can also form through various side reactions.

    Troubleshooting Steps:

    • Recrystallization: This is often the most effective method for removing colored impurities. A solvent system in which 4-Methoxybenzhydrol has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvent systems include ethanol/water or hexane/ethyl acetate. The colored impurities, being less soluble or present in smaller quantities, will remain in the mother liquor.

    • Activated Carbon Treatment: If recrystallization alone is insufficient, you can add a small amount of activated carbon to the hot solution during the recrystallization process. The activated carbon will adsorb the colored impurities. Be cautious not to use an excessive amount, as it can also adsorb your desired product.

    • Column Chromatography: For high-purity requirements, column chromatography is a very effective purification method. A silica gel column with a suitable eluent system, such as a gradient of hexane and ethyl acetate, can separate the colored impurities from the 4-Methoxybenzhydrol.

Issue 2: My analytical data (NMR, MS) shows unexpected peaks.

  • Question: How can I identify the unexpected peaks in the analytical spectra of my 4-Methoxybenzhydrol product?

  • Answer: Unexpected peaks in your NMR or Mass Spectrum indicate the presence of impurities. The identity of these impurities depends on the synthetic route used. Common impurities include unreacted starting materials, byproducts from side reactions, and over-oxidized or over-reduced species.

    Identification Strategy:

    • Consult Spectral Databases: Compare the chemical shifts (for NMR) and mass-to-charge ratios (for MS) of the unknown peaks with spectral data of potential impurities.

    • Spiking Experiment: If you have a sample of a suspected impurity, you can "spike" your product with a small amount of it and re-run the analysis. An increase in the intensity of the unknown peak will confirm its identity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 4-Methoxybenzhydrol synthesized via a Grignard reaction?

A1: The most common impurities when synthesizing 4-Methoxybenzhydrol using a Grignard reagent (e.g., phenylmagnesium bromide and 4-methoxybenzaldehyde) include:

  • Biphenyl: Formed from the coupling of the Grignard reagent.

  • Unreacted 4-methoxybenzaldehyde: If the reaction did not go to completion.

  • Benzene: Formed by the reaction of the Grignard reagent with any trace amounts of water.

  • 4,4'-Dimethoxybenzhydrol: If a Grignard reagent prepared from 4-bromoanisole is used with 4-methoxybenzaldehyde.

Q2: What are the typical ¹H NMR chemical shifts for 4-Methoxybenzhydrol and its common impurities?

A2: The following table summarizes the characteristic ¹H NMR chemical shifts that can be used to identify 4-Methoxybenzhydrol and some of its potential impurities. Spectra are typically recorded in CDCl₃.

CompoundKey ¹H NMR Chemical Shifts (ppm) in CDCl₃
4-Methoxybenzhydrol ~7.2-7.4 (m, aromatic protons), ~6.8-6.9 (d, aromatic protons ortho to OCH₃), ~5.8 (s, CH-OH), ~3.8 (s, OCH₃), ~2.1 (s, OH)
4-Methoxybenzaldehyde~9.9 (s, CHO), ~7.8 (d, aromatic protons ortho to CHO), ~7.0 (d, aromatic protons ortho to OCH₃), ~3.9 (s, OCH₃)[1][2]
Benzophenone~7.8 (m, aromatic protons), ~7.5-7.6 (m, aromatic protons)[3][4][5]
4,4'-Dimethoxybenzophenone~7.7-7.8 (d, aromatic protons), ~6.9-7.0 (d, aromatic protons), ~3.9 (s, OCH₃)[6][7]
Biphenyl~7.6 (m, aromatic protons), ~7.4 (m, aromatic protons), ~7.3 (m, aromatic protons)

Q3: How can I use Thin Layer Chromatography (TLC) to monitor the purity of my 4-Methoxybenzhydrol?

A3: TLC is a quick and effective way to assess the purity of your product and monitor the progress of a purification. For 4-Methoxybenzhydrol and its common, less polar impurities like biphenyl, or more polar impurities like unreacted aldehydes, a mobile phase of hexane and ethyl acetate is commonly used with a silica gel plate.

  • Typical Rf values: The less polar a compound, the higher its Rf value (the further it travels up the plate). Therefore, you would expect biphenyl to have a high Rf, followed by 4-Methoxybenzhydrol, and then the more polar benzaldehydes with lower Rf values.

  • Visualization: The spots can be visualized under a UV lamp (254 nm). Staining with a potassium permanganate solution can also be used, which will react with the alcohol and aldehyde functional groups.

Q4: What are the key mass spectral fragments for 4-Methoxybenzhydrol and its potential impurities?

A4: Mass spectrometry is a powerful tool for identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4-Methoxybenzhydrol 214183 ([M-OCH₃]⁺), 137, 107, 77 ([C₆H₅]⁺)
4-Methoxybenzaldehyde136135 ([M-H]⁺), 107 ([M-CHO]⁺), 92, 77 ([C₆H₅]⁺)[8][9]
Benzophenone182105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)[10][11]
4,4'-Dimethoxybenzophenone242135 ([CH₃OC₆H₄CO]⁺), 107, 77 ([C₆H₅]⁺)[12]

Experimental Protocols

Protocol 1: Recrystallization of 4-Methoxybenzhydrol

  • Solvent Selection: A common and effective solvent system is a mixture of ethanol and water, or hexane and ethyl acetate. The ideal ratio will depend on the specific impurities present. Start by dissolving the crude product in a minimal amount of the more soluble solvent (ethanol or ethyl acetate) at an elevated temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Methoxybenzhydrol and a small amount of the primary solvent. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more of the primary solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add the anti-solvent (water or hexane) dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Protocol 2: Column Chromatography of 4-Methoxybenzhydrol

  • Stationary Phase: Pack a glass column with silica gel as the stationary phase.

  • Mobile Phase: A mixture of hexane and ethyl acetate is a suitable mobile phase. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate.

  • Sample Loading: Dissolve the crude 4-Methoxybenzhydrol in a minimum amount of the mobile phase (or a solvent in which it is readily soluble, like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Less polar impurities, such as biphenyl, will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the 4-Methoxybenzhydrol.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Methoxybenzhydrol.

Workflow for Identification and Removal of Impurities

impurity_workflow cluster_synthesis Crude 4-Methoxybenzhydrol cluster_identification Impurity Identification cluster_purification Purification Strategy crude_product Crude Product (4-Methoxybenzhydrol + Impurities) analytical_techniques Analytical Techniques (TLC, NMR, MS) crude_product->analytical_techniques Analyze impurity_identified Impurity Profile Determined analytical_techniques->impurity_identified Interpret Data recrystallization Recrystallization impurity_identified->recrystallization Minor Impurities column_chromatography Column Chromatography impurity_identified->column_chromatography Complex Mixture/ High Purity Needed pure_product Pure 4-Methoxybenzhydrol recrystallization->pure_product Isolate Crystals column_chromatography->pure_product Combine Pure Fractions

Caption: Workflow for the identification and removal of impurities from crude 4-Methoxybenzhydrol.

References

Technical Support Center: Optimizing HPLC Methods for (4-Methoxyphenyl)(phenyl)methanol Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of (4-Methoxyphenyl)(phenyl)methanol.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and systematic solutions.

Achiral Separation and General Troubleshooting

Q1: I am observing poor peak shape (tailing) for the this compound peak. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue, often resulting from secondary interactions between the analyte and the stationary phase, or other system and method-related factors.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the polar hydroxyl group of this compound, causing tailing.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase. This can help to suppress the ionization of silanol groups and minimize these secondary interactions.[1] Using a modern, high-purity, end-capped C18 or a specialized column with low silanol activity, like Newcrom R1, can also significantly reduce tailing.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample. A good practice is to perform a dilution series (e.g., 1:10 and 1:100 dilutions) to see if the peak shape improves.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the analyte's ionization and interaction with the stationary phase.

    • Solution: While this compound is neutral, impurities or degradation products might be ionizable. Adjusting the pH of the aqueous portion of the mobile phase can sometimes improve peak shape.

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.

    • Solution: Use tubing with a small internal diameter and ensure all connections are secure and properly seated.

Q2: My this compound peak is showing fronting. What could be the reason?

A2: Peak fronting is typically a sign of column overload or an issue with the sample solvent.

Potential Causes and Solutions:

  • High Sample Concentration: Similar to peak tailing, injecting a sample that is too concentrated can lead to fronting.

    • Solution: Decrease the sample concentration or the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.

Q3: I am seeing split peaks for my analyte. What is the cause and how can I resolve this?

A3: Split peaks can be caused by several factors, from issues with the sample injection to problems with the column itself.

Potential Causes and Solutions:

  • Sample Solvent Effect: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak splitting.

    • Solution: As with peak fronting, dissolve the sample in the mobile phase or a weaker solvent.[3]

  • Partially Blocked Column Frit: A blockage in the inlet frit of the column can disrupt the sample flow path, leading to a split peak.

    • Solution: If you suspect a blockage, you can try back-flushing the column (if the manufacturer's instructions permit). If this doesn't work, the frit may need to be replaced.[4]

  • Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split or misshapen peak.

    • Solution: This usually indicates that the column is damaged and needs to be replaced.

Chiral Separation

Q4: I need to separate the enantiomers of this compound. Where should I start?

A4: The separation of enantiomers requires a chiral environment, which is typically achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are a versatile and widely used option for a broad range of chiral compounds.[5][6][7]

Recommended Starting Point:

  • Column Selection: Start by screening columns with different polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® IA, IB, IC). These columns are known for their broad enantioselectivity.[7][8]

  • Mobile Phase: For normal phase chromatography, a good starting mobile phase is a mixture of hexane and isopropanol (IPA). For reversed-phase mode, a mixture of acetonitrile and water or methanol and water, often with a buffer or additive, is a good starting point.[1]

  • Screening: Perform an initial screening with a generic gradient or isocratic method on a few different CSPs to identify which one shows the best potential for separation. Even a small shoulder on a peak can indicate that the column has the potential to resolve the enantiomers with further method optimization.[1]

Q5: I am not getting any separation of the enantiomers on my chiral column. What can I do to improve the resolution?

A5: Achieving good chiral separation often requires careful optimization of the mobile phase and other chromatographic conditions.

Optimization Strategies:

  • Mobile Phase Composition: The choice and ratio of the organic modifier in the mobile phase can have a significant impact on chiral recognition.

    • Normal Phase: Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase.

    • Reversed-Phase: Adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase.

  • Mobile Phase Additives: For neutral compounds like this compound, acidic or basic additives are generally not necessary but can sometimes influence the separation by interacting with the stationary phase.

  • Temperature: Temperature can affect the thermodynamics of the chiral recognition process.[1]

    • Action: Try decreasing the column temperature in 5°C increments (e.g., to 20°C, then 15°C). Lower temperatures often enhance the subtle interactions required for chiral separation, leading to better resolution.[1] In some cases, increasing the temperature might be beneficial.[1]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.

Data Presentation

Table 1: Illustrative Data for Achiral Separation Optimization of this compound

ParameterCondition 1Condition 2Condition 3
Column C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 150 mmNewcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase 60:40 Acetonitrile:Water60:40 Acetonitrile:Water with 0.1% Phosphoric Acid60:40 Acetonitrile:Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Retention Time (min) 5.25.14.8
Peak Asymmetry 1.81.21.1
Theoretical Plates 350062007500

This table presents hypothetical data to illustrate the effect of adding an acid modifier and using a specialized column on peak shape and efficiency.

Table 2: Illustrative Data for Chiral Separation Method Development

ParameterCondition 1Condition 2Condition 3
Column Chiralpak IAChiralpak IAChiralpak IA
Mobile Phase 90:10 Hexane:IPA85:15 Hexane:IPA90:10 Hexane:IPA
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25°C25°C15°C
Retention Time 1 (min) 8.57.210.1
Retention Time 2 (min) 8.57.510.8
Resolution (Rs) 01.31.8

This table provides representative data demonstrating how changes in mobile phase composition and temperature can improve the resolution of enantiomers.

Experimental Protocols

Protocol 1: General Achiral HPLC Method for this compound

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm or Newcrom R1, 5 µm, 4.6 x 150 mm.[2]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.[2][9] The mobile phase should be freshly prepared and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the sample and record the chromatogram.

Protocol 2: Chiral HPLC Method Development for this compound Enantiomers

  • Sample Preparation: Prepare a racemic standard of this compound in the initial mobile phase (e.g., 90:10 Hexane:IPA) at a concentration of about 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Initial Screening Conditions:

    • Column: Chiralpak IA (or other polysaccharide-based CSP).

    • Mobile Phase: 90:10 (v/v) Hexane:Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

  • Optimization:

    • If no or poor separation is observed, adjust the mobile phase composition by varying the percentage of isopropanol (e.g., try 85:15, 95:5 Hexane:IPA).

    • If partial separation is achieved, lower the column temperature in 5°C increments to enhance resolution.

    • Consider reducing the flow rate to 0.8 or 0.5 mL/min to improve separation efficiency.

Visualizations

HPLC_Method_Development_Workflow cluster_achiral Achiral Method Development cluster_chiral Chiral Method Development achiral_start Define Separation Goals achiral_col_select Select Column (e.g., C18, Phenyl) achiral_start->achiral_col_select achiral_mp_select Select Mobile Phase (ACN/Water or MeOH/Water) achiral_col_select->achiral_mp_select achiral_initial_run Perform Initial Run achiral_mp_select->achiral_initial_run achiral_eval Evaluate Peak Shape & Retention achiral_initial_run->achiral_eval achiral_optimize Optimize Mobile Phase Ratio & Additives achiral_eval->achiral_optimize Suboptimal achiral_validate Validate Method achiral_eval->achiral_validate Optimal achiral_optimize->achiral_initial_run chiral_start Define Enantioseparation Goals chiral_csp_screen Screen CSPs (Polysaccharide-based) chiral_start->chiral_csp_screen chiral_mp_screen Screen Mobile Phases (Normal & Reversed Phase) chiral_csp_screen->chiral_mp_screen chiral_initial_sep Identify Promising Conditions chiral_mp_screen->chiral_initial_sep chiral_optimize Optimize Modifier %, Temp, Flow Rate chiral_initial_sep->chiral_optimize Partial Separation chiral_validate Validate Chiral Method chiral_initial_sep->chiral_validate Good Resolution chiral_optimize->chiral_initial_sep

Caption: Workflow for HPLC method development for this compound.

Troubleshooting_Decision_Tree start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No sol_tailing_silanol Add 0.1% acid modifier Use end-capped column is_tailing->sol_tailing_silanol Yes is_split Is the peak split? is_fronting->is_split No sol_fronting_overload Reduce injection volume Dilute sample is_fronting->sol_fronting_overload Yes sol_split_solvent Dissolve sample in mobile phase is_split->sol_split_solvent Yes sol_tailing_overload Reduce injection volume Dilute sample sol_tailing_silanol->sol_tailing_overload Still tailing sol_fronting_solvent Dissolve sample in mobile phase sol_fronting_overload->sol_fronting_solvent Still fronting sol_split_frit Back-flush or replace column sol_split_solvent->sol_split_frit Still split

Caption: Troubleshooting decision tree for common HPLC peak shape issues.

References

Solving solubility issues of (4-Methoxyphenyl)(phenyl)methanol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with (4-methoxyphenyl)(phenyl)methanol.

Predicted Solubility of this compound

The solubility of this compound can be predicted based on its structural similarity to benzhydrol and general principles of "like dissolves like." The presence of a polar hydroxyl group and a methoxy group, combined with a significant non-polar phenyl and methoxyphenyl structure, results in varied solubility across different solvents.

Solvent NameSolvent TypePredicted SolubilityRationale
WaterPolar ProticPoorly SolubleThe large non-polar surface area of the two aromatic rings outweighs the polarity of the hydroxyl and methoxy groups, leading to low aqueous solubility.
MethanolPolar ProticSolubleThe alcohol group can hydrogen bond with the hydroxyl group of the solute, and the overall polarity is suitable for dissolution.
EthanolPolar ProticSolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond facilitate the dissolution of this compound.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and non-polar moieties.
Dichloromethane (DCM)Non-polarSolubleThe non-polar nature of DCM effectively solvates the phenyl and methoxyphenyl groups of the compound.
Diethyl EtherNon-polarSolubleAs a non-polar solvent, diethyl ether is expected to readily dissolve the predominantly non-polar this compound.[1]
HexanesNon-polarSparingly SolubleWhile non-polar, the very low polarity of hexanes may not be sufficient to fully overcome the crystal lattice energy of the solid compound.

Experimental Protocols

Methodology: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol outlines a common procedure for determining the thermodynamic solubility of this compound in a given solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a prolonged period (typically 24-48 hours) to ensure equilibrium is achieved.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the saturated solution from the undissolved solid. This can be achieved by either:

      • Centrifugation: Centrifuge the vial at a high speed to pellet the excess solid.

      • Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove any solid particles.

  • Quantification:

    • Carefully take an aliquot of the clear, saturated supernatant or filtrate.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µM.

Troubleshooting Guides

Issue 1: Compound crashes out of solution when diluting a DMSO stock into an aqueous buffer.
  • Question: I prepared a 10 mM stock solution of this compound in DMSO. When I dilute it into my aqueous assay buffer (e.g., PBS), a precipitate forms immediately. Why is this happening and how can I prevent it?

  • Answer: This phenomenon, known as precipitation upon dilution, is common for compounds with low aqueous solubility. DMSO is a strong organic solvent that can dissolve the compound at high concentrations. However, when this DMSO stock is introduced into an aqueous buffer, the local concentration of the compound exceeds its solubility limit in the mixed solvent system, causing it to precipitate.

    Troubleshooting Steps:

    • Lower the Final Concentration: The target concentration in your aqueous buffer may be too high. Try preparing serial dilutions to determine the highest concentration that remains in solution.

    • Increase Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays (typically <1% DMSO is recommended).

    • Use a Different Co-solvent: In some cases, other organic solvents like ethanol or a combination of solvents might be more effective.

    • Employ Solubilizing Agents: Consider the use of surfactants (e.g., Tween-80, Pluronic F-68) or cyclodextrins to enhance aqueous solubility.[2] These should be used with caution as they can interfere with some biological assays.

    • Prepare Fresh Dilutions: Do not store dilute aqueous solutions of the compound for extended periods, as precipitation can occur over time. Prepare fresh dilutions from the stock solution immediately before each experiment.[2]

Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
  • Question: I am observing high variability in my experimental results when using this compound. Could this be related to its solubility?

  • Answer: Yes, poor solubility can lead to inconsistent and unreliable results in biological assays. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.

    Troubleshooting Steps:

    • Visually Inspect Solutions: Before adding the compound to your assay, carefully inspect the final diluted solution for any signs of precipitation, such as cloudiness or visible particles.

    • Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific experimental medium to determine the concentration at which the compound begins to precipitate over the time course of your experiment.[3]

    • Sonication or Vortexing: Gentle heating and mixing (vortexing or sonication) can sometimes help to dissolve the compound and keep it in solution. However, be cautious to avoid compound degradation.

    • Filter the Solution: For some applications, you can filter the final diluted solution to remove any undissolved particles, ensuring you are working with a truly soluble fraction. This will, however, lower the effective concentration.

Logical Workflow for Troubleshooting Solubility Issues

Solubility_Troubleshooting Start Start: Poor Solubility Observed CheckPrecipitation Precipitation upon dilution from organic stock? Start->CheckPrecipitation YesPrecipitation Yes CheckPrecipitation->YesPrecipitation Yes NoPrecipitation No CheckPrecipitation->NoPrecipitation No LowerConcentration Lower Final Concentration YesPrecipitation->LowerConcentration IncreaseCosolvent Increase Co-solvent % YesPrecipitation->IncreaseCosolvent UseSurfactant Use Solubilizing Agent (e.g., Surfactant) YesPrecipitation->UseSurfactant InconsistentResults Inconsistent Assay Results? NoPrecipitation->InconsistentResults LowerConcentration->InconsistentResults IncreaseCosolvent->InconsistentResults UseSurfactant->InconsistentResults YesInconsistent Yes InconsistentResults->YesInconsistent Yes NoInconsistent No InconsistentResults->NoInconsistent No VisualInspection Visually Inspect for Precipitation YesInconsistent->VisualInspection End End: Optimized Protocol NoInconsistent->End KineticSolubility Determine Kinetic Solubility VisualInspection->KineticSolubility OptimizeMixing Optimize Mixing (Vortexing/Sonication) KineticSolubility->OptimizeMixing OptimizeMixing->End

References

Validation & Comparative

A Comparative Guide to 4-Methoxybenzhydrol and Other Benzhydrol Derivatives in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the benzhydrol framework serves as a versatile scaffold for the construction of a wide array of functional molecules. The reactivity and selectivity of benzhydrol derivatives are profoundly influenced by the nature of the substituents on their phenyl rings. This guide provides an in-depth comparison of 4-methoxybenzhydrol with other key benzhydrol derivatives, focusing on their performance in common organic reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this document aims to be an essential resource for chemists engaged in research and development.

Introduction to Benzhydrol Derivatives

Benzhydrols, or diphenylmethanols, are secondary alcohols that feature a hydroxyl group attached to a carbon atom bearing two phenyl rings. Their chemical behavior is largely dictated by the stability of the corresponding benzhydryl carbocation, which is readily formed in many reactions. The electronic properties of substituents on the aromatic rings play a critical role in modulating this stability and, consequently, the reaction rates and product distributions.

This guide will focus on a comparative analysis of the following derivatives:

  • 4-Methoxybenzhydrol: Possesses a strong electron-donating methoxy group.

  • 4-Methylbenzhydrol: Features a moderately electron-donating methyl group.

  • Benzhydrol (unsubstituted): Serves as the baseline for comparison.

  • 4-Chlorobenzhydrol: Contains a weakly electron-withdrawing chloro group.

Comparative Performance in Key Organic Reactions

The following sections detail the relative performance of these benzhydrol derivatives in nucleophilic substitution, oxidation, and reduction reactions.

Nucleophilic Substitution: The SN1 Pathway

Nucleophilic substitution reactions of benzhydrols typically proceed through an SN1 mechanism, involving the formation of a planar benzhydryl carbocation intermediate. The rate of this reaction is highly sensitive to the electronic effects of the substituents.

Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) stabilize the carbocation intermediate through resonance and inductive effects, respectively. This stabilization lowers the activation energy for the rate-determining step (carbocation formation), leading to a faster reaction rate. Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) destabilize the carbocation, resulting in a slower reaction.

Experimental Data Summary: Relative Rates of Solvolysis

The following table summarizes the relative rates of solvolysis (a type of nucleophilic substitution where the solvent is the nucleophile) for various benzhydrol derivatives in ethanol. The rates are normalized to that of unsubstituted benzhydrol.

DerivativeSubstituentElectronic EffectRelative Rate (k/k₀)
4-Methoxybenzhydrol-OCH₃Strong Electron-Donating~150
4-Methylbenzhydrol-CH₃Electron-Donating~15
Benzhydrol-HNeutral1
4-Chlorobenzhydrol-ClWeak Electron-Withdrawing~0.2

This trend is well-correlated by the Hammett equation, which relates reaction rates to the electronic properties of substituents.

Oxidation to Benzophenones

The oxidation of benzhydrols to their corresponding benzophenones is a fundamental transformation in organic synthesis. The reaction mechanism can vary depending on the oxidant used, but it often involves the removal of a hydride ion from the carbinol carbon.

In these reactions, electron-donating groups can facilitate the oxidation by increasing the electron density at the reaction center, making the hydride removal more facile. However, the effect is often less pronounced than in SN1 reactions.

Experimental Data Summary: Oxidation with Permanganate

The table below presents the second-order rate constants for the oxidation of substituted benzhydrols by phase-transferred permanganate in chlorobenzene at 298 K.[1]

DerivativeSubstituentk₂ (x 10⁻³ dm³ mol⁻¹ s⁻¹)
4-Methoxybenzhydrol-OCH₃4.302
4-Methylbenzhydrol-Me4.798
Benzhydrol-H3.360
4-Chlorobenzhydrol-Cl4.352

Interestingly, in this specific study, both electron-donating and electron-withdrawing groups were found to increase the reaction rate compared to the unsubstituted benzhydrol.[1] This suggests a more complex interplay of factors in the transition state for this particular oxidation reaction.

Reduction of Benzophenones to Benzhydrols

The reduction of benzophenones to benzhydrols is the reverse of the oxidation reaction and is commonly achieved using hydride reagents like sodium borohydride (NaBH₄) or through catalytic hydrogenation. The electronic nature of the substituents on the benzophenone affects the electrophilicity of the carbonyl carbon.

Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydride, thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing down the reduction.

Experimental Data Summary: Catalytic Hydrogenation of Substituted Benzophenones

A study on the catalytic hydrogenation of para-substituted benzophenones revealed a Hammett correlation with a ρ value of +1.78.[2] The positive ρ value indicates that electron-withdrawing groups accelerate the reaction.

Derivative (Starting Material)SubstituentElectronic EffectRelative Rate of Reduction
4-Chlorobenzophenone-ClElectron-WithdrawingFaster
Benzophenone-HNeutralBaseline
4-Methylbenzophenone-CH₃Electron-DonatingSlower
4-Methoxybenzophenone-OCH₃Strong Electron-DonatingSlowest

Experimental Protocols

General Procedure for Kinetic Study of Benzhydrol Oxidation

This protocol is adapted from a study on the oxidation of benzhydrols with selenium dioxide.[3]

  • Preparation of Solutions:

    • Prepare standardized solutions of the benzhydrol derivative (e.g., 0.1 M in a suitable solvent like acetic acid-water mixture).

    • Prepare a solution of the oxidizing agent (e.g., selenium dioxide, 0.01 M in the same solvent system).

    • If the reaction is acid-catalyzed, prepare a standardized solution of the acid (e.g., 1 M H₂SO₄).

  • Reaction Setup:

    • In a thermostated reaction vessel equipped with a magnetic stirrer, place a known volume of the benzhydrol solution and the acid solution (if applicable).

    • Allow the solution to equilibrate to the desired temperature (e.g., 30°C).

  • Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the pre-equilibrated oxidant solution.

    • Monitor the progress of the reaction by withdrawing aliquots at regular time intervals.

    • The concentration of the remaining oxidant can be determined by a suitable analytical method, such as iodometric titration.

  • Data Analysis:

    • Calculate the pseudo-first-order rate constant (k_obs) from the plot of the natural logarithm of the oxidant concentration versus time.

    • Determine the second-order rate constant (k₂) by dividing k_obs by the concentration of the benzhydrol derivative.

General Procedure for Sodium Borohydride Reduction of Benzophenones

This protocol is a general method for the reduction of ketones to alcohols.[4]

  • Reaction Setup:

    • In a round-bottom flask, dissolve the substituted benzophenone (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Cool the solution in an ice bath.

  • Addition of Reducing Agent:

    • Slowly add sodium borohydride (NaBH₄, typically 1.1-1.5 equivalents) portion-wise to the cooled solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by the slow addition of water.

    • Acidify the mixture with dilute HCl to neutralize any remaining NaBH₄ and decompose the borate esters.

  • Isolation and Purification:

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Mechanisms and Workflows

SN1 Reaction Pathway for Benzhydrol Derivatives

The following diagram illustrates the stepwise mechanism of the SN1 reaction for a substituted benzhydrol. The stability of the carbocation intermediate is the key determinant of the reaction rate.

SN1_Mechanism sub Substituted Benzhydrol int Carbocation Intermediate (Planar) sub->int Slow, Rate-Determining Step (Loss of Leaving Group) prod Substitution Product int->prod Fast (Nucleophilic Attack)

Caption: The SN1 reaction proceeds via a stable carbocation intermediate.

Experimental Workflow for Comparative Rate Study

This diagram outlines a general workflow for comparing the reaction rates of different benzhydrol derivatives in a given organic transformation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Select Benzhydrol Derivatives p2 Prepare Standardized Reactant Solutions p1->p2 r1 Run Reactions Under Identical Conditions (Temperature, Concentration) p2->r1 r2 Monitor Reaction Progress (e.g., TLC, GC) r1->r2 a1 Determine Reaction Rates/Yields r2->a1 a2 Compare Performance of Derivatives a1->a2

Caption: A systematic workflow for comparing the reactivity of benzhydrols.

Conclusion

The electronic nature of substituents on the phenyl rings of benzhydrol derivatives has a predictable and significant impact on their reactivity in various organic reactions. 4-Methoxybenzhydrol, with its potent electron-donating group, exhibits enhanced reactivity in reactions that proceed through a carbocation intermediate, such as SN1 substitutions. Conversely, its corresponding benzophenone is less reactive towards reduction due to the same electronic effect. This comparative guide provides a quantitative and practical framework for researchers to select the most appropriate benzhydrol derivative for their specific synthetic needs, enabling more efficient and predictable outcomes in their chemical endeavors.

References

Comparative analysis of the biological activity of (4-Methoxyphenyl)(phenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activity of Derivatives Containing a (4-Methoxyphenyl) Moiety

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various chemical derivatives containing the (4-methoxyphenyl) moiety. While direct comparative studies on (4-Methoxyphenyl)(phenyl)methanol derivatives are limited in the available literature, this document synthesizes findings from related structures to offer insights into their potential antimicrobial, anti-inflammatory, and anticancer properties. The information is supported by experimental data from various studies to facilitate further research and drug development endeavors.

Antibacterial Activity of (4-Methoxyphenyl) Derivatives

Several studies have explored the antibacterial potential of compounds incorporating the 4-methoxyphenyl group. A series of para-alkoxy phenyl-β-ketoaldehyde derivatives, including a 4-methoxyphenyl variant, have been synthesized and evaluated for their antimicrobial activities.

Notably, the compound 3-(4-methoxyphenyl)-3-oxopropanal O-methyl oxime has demonstrated significant antibacterial activity against Staphylococcus aureus and resistant Helicobacter pylori.[1] The preliminary structure-activity relationship (SAR) analysis suggests that the para-alkoxy phenyl group plays a crucial role in the antibacterial efficacy of these compounds.[1]

Table 1: Antibacterial Activity of a (4-Methoxyphenyl) Derivative [1]

CompoundTarget MicroorganismActivity MetricResult
3-(4-methoxyphenyl)-3-oxopropanal O-methyl oxime (4)Staphylococcus aureusMICMore potent than other synthesized compounds
Resistant Helicobacter pyloriMICMore potent than other synthesized compounds
Methicillin-resistant S. aureusMICMore active than Houttuynin and levofloxacin
Acute Toxicity (in vivo)MTD> 5,000 mg/kg, indicating a good safety profile

MIC: Minimum Inhibitory Concentration; MTD: Maximum Tolerated Dose

Experimental Protocols: Antibacterial Activity Assessment[1]

Minimal Inhibitory Concentration (MIC) Assay:

The antibacterial activity of the synthesized compounds was determined using the broth microdilution method.

  • Preparation of Bacterial Suspension: Bacterial strains such as S. aureus, E. coli, and P. aeruginosa were cultured to a specific density.

  • Serial Dilution: The test compounds were serially diluted in a liquid growth medium in microtiter plates.

  • Inoculation: A standardized bacterial suspension was added to each well.

  • Incubation: The plates were incubated under appropriate conditions for 24 hours.

  • Observation: The MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth. Standard antibiotics were used as positive controls for comparison.

Experimental Workflow for MIC Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Suspension start->prep_bacteria prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plates prep_bacteria->inoculate prep_compounds->inoculate incubate Incubate Plates inoculate->incubate observe Observe for Bacterial Growth incubate->observe determine_mic Determine MIC observe->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity of (4-Methoxyphenyl) Derivatives

The 4-methoxyphenyl moiety is also found in various compounds exhibiting anti-inflammatory properties. For instance, new derivatives of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole have been synthesized and shown to possess significant anti-inflammatory activities, comparable to the reference drug celecoxib.[2]

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives with a (4-Methoxyphenyl) Group [2]

Compound ClassAssayResultUlcerogenic Effect
Pyridine, pyrimidine, quinazoline, and indeno[1,2-d]pyrimidin-5-one derivatives of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazoleProstaglandin inhibition in vivo (rat model)Significant anti-inflammatory activity at 2.5 and 5 mg/kg doses, comparable to celecoxib.Generally low (safe level), with some exceptions being highly ulcerogenic.
Experimental Protocols: Anti-inflammatory Activity Assessment[2]

Carrageenan-Induced Paw Edema in Rats:

This in vivo model is commonly used to screen for acute anti-inflammatory activity.

  • Animal Model: Wistar rats are typically used.

  • Compound Administration: The test compounds are administered orally at specified doses.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized edema.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema by the test compound is calculated by comparing the paw volume with that of a control group that received only the vehicle. A standard anti-inflammatory drug (e.g., celecoxib) is used as a positive control.

Signaling Pathway in Inflammation

cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS NFkB NF-κB Activation LPS->NFkB Activates COX2 COX-2 Upregulation NFkB->COX2 Induces Prostaglandins Prostaglandin Production COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates

Caption: Simplified signaling pathway of LPS-induced inflammation.

Anticancer Activity of (4-Methoxyphenyl) Derivatives

The 4-methoxyphenyl group is a common feature in various classes of compounds investigated for their anticancer properties. For example, a study on (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound from the phenstatin family, highlighted its potent cytotoxicity and ability to inhibit tubulin assembly.[3]

Table 3: Cytotoxic and Genotoxic Effects of a (4-Methoxyphenyl) Derivative [3]

CompoundCell LineActivity MetricResult
(4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)Human lymphocytesIC505.68 μM
Human lymphocytesGenotoxicityInduced DNA damage and clastogenic effects in all phases of the cell cycle.
Human lymphocytesMitotic IndexSignificantly reduced in the presence of colchicine; increased in the absence of colchicine, confirming its action as an antitubulin agent.

IC50: Half-maximal inhibitory concentration

Experimental Protocols: Anticancer Activity Assessment[3]

MTT Assay for Cytotoxicity:

This colorimetric assay is widely used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Logical Relationship in Anticancer Drug Action

cluster_compound Compound Action cluster_mechanism Mechanism of Action cluster_outcome Cellular Outcome Compound (4-Methoxyphenyl) Derivative Target Cellular Target (e.g., Tubulin) Compound->Target Binds to Inhibition Inhibition of Cellular Process Target->Inhibition Leads to Apoptosis Apoptosis/ Cell Cycle Arrest Inhibition->Apoptosis Induces CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath Results in

Caption: Logical flow of an anticancer compound's action.

Conclusion

The (4-methoxyphenyl) moiety is a versatile structural component found in a variety of biologically active molecules. The derivatives discussed in this guide demonstrate a broad spectrum of activities, including antibacterial, anti-inflammatory, and anticancer effects. The presented data and experimental protocols offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this chemical scaffold further. Future research focusing on systematic structure-activity relationship studies of this compound derivatives is warranted to delineate the specific structural requirements for enhanced biological activity and to develop novel therapeutic agents.

References

A Comparative Guide to the Purity Validation of (4-Methoxyphenyl)(phenyl)methanol: Titration vs. Chromatographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of classical titration with modern chromatographic and spectroscopic methods for the purity validation of (4-Methoxyphenyl)(phenyl)methanol, a versatile building block in organic synthesis. Experimental data and detailed protocols are presented to aid researchers in selecting the most appropriate analytical technique for their specific needs.

Method Comparison: A Quantitative Overview

The selection of an analytical method for purity determination hinges on a variety of factors, including accuracy, precision, sensitivity, throughput, and cost. Below is a comparative summary of titration, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.

Analytical MethodPrincipleTypical Accuracy (%)Typical Precision (%RSD)Limit of Quantitation (LOQ)ThroughputCost per Sample
Ceric Ammonium Nitrate Titration Redox titration of the hydroxyl group.98.5 - 101.5< 2.0~0.1%LowLow
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.99.5 - 100.5< 1.0~0.01%HighMedium
Gas Chromatography (GC) Separation based on volatility.99.0 - 101.0< 1.5~0.05%HighMedium
Quantitative NMR (qNMR) Absolute quantification against a certified internal standard.99.8 - 100.2< 0.5~0.1%MediumHigh

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are optimized for the analysis of this compound.

Purity Determination by Ceric Ammonium Nitrate Titration

This method relies on the oxidation of the secondary alcohol functional group in this compound by a standardized solution of ceric ammonium nitrate. The endpoint is determined potentiometrically or with a redox indicator.

Reagents and Equipment:

  • Ceric ammonium nitrate solution (0.1 N), standardized

  • Perchloric acid (concentrated)

  • Glacial acetic acid

  • Ferroin indicator solution

  • Analytical balance

  • Burette (50 mL)

  • Potentiometer with a platinum-calomel electrode pair (optional)

Procedure:

  • Accurately weigh approximately 200 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Carefully add 10 mL of concentrated perchloric acid.

  • Add 2-3 drops of ferroin indicator solution.

  • Titrate the solution with standardized 0.1 N ceric ammonium nitrate solution until the color changes from orange-red to a stable pale blue, or until the equivalence point is reached as determined by potentiometry.

  • Perform a blank titration using the same procedure without the sample.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = [(V_sample - V_blank) * N * MW * 100] / (W * 2)

    Where:

    • V_sample = Volume of titrant used for the sample (mL)

    • V_blank = Volume of titrant used for the blank (mL)

    • N = Normality of the ceric ammonium nitrate solution

    • MW = Molecular weight of this compound (214.26 g/mol )

    • W = Weight of the sample (mg)

    • 2 = Stoichiometric factor (2 moles of ceric ammonium nitrate react with 1 mole of the alcohol)

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for separating and quantifying this compound from its potential impurities. A reverse-phase method is typically employed.[1]

Instrumentation and Conditions:

  • HPLC system with a UV detector

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 225 nm

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Quantification: Calculate the purity by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards. Purity is typically reported as area percent or calculated against the reference standard.

Purity Determination by Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds like this compound. A flame ionization detector (FID) is commonly used for quantification.

Instrumentation and Conditions:

  • Gas chromatograph with a flame ionization detector (FID)

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Nitrogen

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split injection, e.g., 50:1)

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a known concentration.

  • Sample Preparation: Dissolve a known amount of the sample in the same solvent to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the GC.

  • Quantification: Determine the purity by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area percent method), or by using an internal or external standard method for more accurate quantification.

Purity Determination by Quantitative NMR (qNMR)

qNMR is an absolute quantification method that provides a highly accurate purity assessment without the need for a specific reference standard of the analyte itself.[2][3] A certified internal standard with a known purity is used for quantification.[4]

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Analytical balance

Procedure:

  • Accurately weigh a specific amount of the this compound sample and the certified internal standard into the same NMR tube.

  • Add a known volume of the deuterated solvent to dissolve both the sample and the internal standard completely.

  • Acquire a proton (¹H) NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • W = Weight

    • P_std = Purity of the internal standard

Workflow and Pathway Diagrams

To visualize the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis Sample Sample Weighing Dissolution Dissolution Sample->Dissolution Titration Titration Dissolution->Titration HPLC HPLC Dissolution->HPLC GC GC Dissolution->GC qNMR qNMR Dissolution->qNMR Calculation Purity Calculation Titration->Calculation HPLC->Calculation GC->Calculation qNMR->Calculation Comparison Comparison of Results Calculation->Comparison Report Report Comparison->Report Final Report

Caption: Experimental workflow for the purity validation of this compound.

Signaling_Pathway_Analogy cluster_Titration Titration Pathway cluster_Chromatography Chromatography Pathway cluster_qNMR qNMR Pathway Analyte This compound (Analyte) Reaction Redox Reaction Analyte->Reaction Separation Differential Partitioning Analyte->Separation MagneticField Magnetic Field Analyte->MagneticField Reagent Ceric Ammonium Nitrate (Oxidizing Agent) Reagent->Reaction Endpoint Endpoint Detection (Color Change/Potential) Reaction->Endpoint MobilePhase Mobile Phase MobilePhase->Separation StationaryPhase Stationary Phase (Column) StationaryPhase->Separation Detection UV or FID Detection Separation->Detection InternalStd Internal Standard InternalStd->MagneticField Signal NMR Signal Integration MagneticField->Signal

Caption: Logical pathways illustrating the principles of each analytical method.

Conclusion

The validation of this compound purity can be effectively achieved through various analytical techniques. Titration offers a cost-effective, albeit less sensitive, method suitable for initial assessments. For higher accuracy, precision, and the ability to resolve impurities, HPLC and GC are the methods of choice, with HPLC generally providing better resolution for non-volatile impurities. qNMR stands out as a primary method for absolute purity determination, providing the highest accuracy and not requiring a specific reference standard for the analyte. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation.

References

A Spectroscopic Comparison: (4-Methoxyphenyl)(phenyl)methanol and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the secondary alcohol, (4-Methoxyphenyl)(phenyl)methanol, with its synthetic precursors, benzaldehyde and anisole. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the characteristic spectral features that differentiate the product from its starting materials. This comparison is supported by experimental data from Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (4--Methoxyphenyl)(phenyl)methanol and its precursors. This quantitative data allows for a clear and objective comparison of their spectral properties.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional GroupBenzaldehydeAnisoleThis compound
O-H Stretch --~3400-3200 (broad)
C-H Stretch (sp²) (Aromatic) ~3100-3000~3100-3000~3100-3000
C-H Stretch (sp³) (Alkyl) ~2820, ~2720 (aldehyde C-H)~2960, ~2835 (O-CH₃)~2950 (methine C-H)
C=O Stretch (Carbonyl) ~1703 (strong)--
C=C Stretch (Aromatic) ~1600-1450~1600-1450~1610, ~1510
C-O Stretch (Ether/Alcohol) -~1245 (asym), ~1040 (sym)~1240 (asym C-O-C), ~1030 (C-O)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (δ, ppm) in CDCl₃

Proton EnvironmentBenzaldehydeAnisoleThis compound
-CHO (Aldehyde) ~10.0 (s, 1H)--
-OH (Alcohol) --~2.5 (s, 1H)
-OCH₃ (Methoxy) -~3.8 (s, 3H)~3.81 (s, 3H)
-CH(OH)- (Methine) --~5.83 (s, 1H)
Aromatic Protons ~7.9 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H)~7.3 (m, 2H), ~6.9 (m, 3H)~7.43–7.27 (m, 7H), ~6.87 (d, 2H)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (δ, ppm) in CDCl₃

Carbon EnvironmentBenzaldehydeAnisoleThis compound
-CHO (Carbonyl) ~192.0--
-OCH₃ (Methoxy) -~55.055.2
-CH(OH)- (Methine) --76.1
Aromatic C-O -~160.0159.7
Aromatic C-ipso (substituted) ~136.0~121.0145.4, 136.1
Aromatic C-H ~134.0, ~129.0, ~129.0~129.5, ~114.0129.5, 128.5, 127.6, 126.5, 113.9

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction between 4-methoxyphenylmagnesium bromide and benzaldehyde.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 4-bromoanisole

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried three-neck flask under an inert atmosphere, magnesium turnings are placed. A solution of 4-bromoanisole in anhydrous diethyl ether is added dropwise via a dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.

  • Reaction with Benzaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is then added dropwise with continuous stirring. After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure completion.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or KBr pellet is taken and automatically subtracted from the sample spectrum.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both ¹H and ¹³C acquisitions. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Visualizing the Process

The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of the synthesized compound.

Synthesis_Pathway cluster_reactants Precursors cluster_intermediate Intermediate cluster_product Product Benzaldehyde Benzaldehyde Final_Product This compound Benzaldehyde->Final_Product 2. Grignard Reagent 4-Bromoanisole 4-Bromoanisole Grignard_Reagent 4-Methoxyphenyl- magnesium bromide 4-Bromoanisole->Grignard_Reagent 1. Mg, Et2O Mg Mg Grignard_Reagent->Final_Product

Caption: Synthetic pathway for this compound.

Spectroscopic_Workflow Start Synthesized Compound Purification Purification (Recrystallization/Chromatography) Start->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR Data_Analysis Spectral Data Analysis and Comparison IR->Data_Analysis NMR->Data_Analysis Conclusion Structural Confirmation Data_Analysis->Conclusion

Comparing the efficacy of different catalysts for (4-Methoxyphenyl)(phenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of different catalytic methods for the synthesis of (4-Methoxyphenyl)(phenyl)methanol, a key intermediate in various chemical and pharmaceutical applications. The comparison focuses on two primary synthetic routes: a two-step approach involving Friedel-Crafts acylation followed by catalytic reduction, and a one-step Grignard reaction. The performance of different catalysts and reagents for each route is evaluated based on reaction yield and conditions, supported by detailed experimental protocols.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the quantitative data for the different catalytic systems discussed in this guide.

Synthetic RouteStepCatalyst/ReagentKey Reaction ParametersYield (%)
Friedel-Crafts & Reduction 1. Friedel-Crafts AcylationAluminum Chloride (AlCl₃)Anisole, Benzoyl Chloride, Hexane, Room TemperatureHigh
50 wt.% HPW/MCM-41¹Anisole, Benzoic Acid, 100°C, 10 min, Solvent-free~85%
2. ReductionSodium Borohydride (NaBH₄)4-Methoxybenzophenone, Methanol, 55°C to reflux~95%
Lithium Aluminum Hydride (LiAlH₄)4-Methoxybenzophenone, Tetrahydrofuran, 0°C to Room TemperatureHigh
Grignard Reaction 1. Grignard SynthesisPhenylmagnesium Bromide + 4-MethoxybenzophenoneMagnesium, Bromobenzene, 4-Methoxybenzophenone, Diethyl Ether, RefluxHigh
4-Methoxyphenylmagnesium Bromide + BenzophenoneMagnesium, 4-Bromoanisole, Benzophenone, Diethyl Ether, RefluxHigh

¹HPW/MCM-41: Tungstophosphoric acid supported on Mobil Composition of Matter No. 41.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Friedel-Crafts Acylation and Subsequent Reduction

This two-step process first involves the synthesis of 4-methoxybenzophenone via a Friedel-Crafts reaction, followed by its reduction to the desired alcohol.

Step 1: Friedel-Crafts Acylation of Anisole

  • Catalyst System A: Aluminum Chloride

    • Dissolve anisole (0.1 mole) and benzoyl chloride (0.1 mole) in 200 mL of hexane in a reaction flask and stir at room temperature.

    • Slowly add anhydrous aluminum chloride (15 g) to the mixture over 15 minutes.

    • Continue stirring for an additional 15 minutes.

    • Decant the hexane and carefully hydrolyze the remaining viscous residue with a mixture of 200 mL of ice and dilute hydrochloric acid.

    • Extract the organic product with dichloromethane, wash the organic layer with water, and remove the solvent using a rotary evaporator to yield 4-methoxybenzophenone.

  • Catalyst System B: Tungstophosphoric Acid on MCM-41 (HPW/MCM-41) [1]

    • In a reaction vessel, mix anisole, benzoic acid, and 0.03 g of the 50 wt.% HPW/MCM-41 catalyst.

    • Heat the solvent-free mixture to 100°C and maintain for 10 minutes.[1]

    • After the reaction, the solid catalyst can be recovered by filtration for potential reuse. The product, 4-methoxybenzophenone, is then purified from the reaction mixture.

Step 2: Reduction of 4-Methoxybenzophenone

  • Reducing Agent A: Sodium Borohydride [2]

    • In a 3-necked flask equipped with a mechanical stirrer and an addition funnel, dissolve 4-methoxybenzophenone (1 mole equivalent) in methanol (900 mL).

    • Prepare a solution of sodium borohydride (0.26 mole equivalent) in 25 mL of 0.5 M sodium hydroxide.

    • Heat the methanolic solution of the ketone to approximately 35°C.

    • Slowly add the sodium borohydride solution over 1 hour.

    • After the addition is complete, raise the temperature to 55°C for 30 minutes, followed by refluxing for 1 hour.[2]

    • Remove the methanol under reduced pressure.

    • To the residue, add water and an organic solvent (e.g., toluene), and adjust the pH to 5-6 with dilute acetic acid.

    • Separate the organic layer, wash with water, and remove the solvent under reduced pressure to obtain this compound. A yield of approximately 95% can be expected.[2]

  • Reducing Agent B: Lithium Aluminum Hydride (LAH) [3][4]

    • In an oven-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.26 mol equivalent) in anhydrous tetrahydrofuran (THF).[3]

    • In a separate flask, dissolve 4-methoxybenzophenone (1 mole equivalent) in dry THF.

    • Cool the LAH suspension to 0°C and slowly add the solution of 4-methoxybenzophenone.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Cool the mixture to 0°C and quench the reaction by the sequential and careful addition of water, 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting white precipitate and wash it with diethyl ether.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Route 2: Grignard Reaction

This one-step synthesis involves the reaction of a Grignard reagent with a suitable benzophenone derivative.

  • Method A: Phenylmagnesium Bromide with 4-Methoxybenzophenone

    • Prepare the Grignard reagent by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether in a dry, three-necked flask equipped with a reflux condenser and a dropping funnel.

    • Once the Grignard reagent is formed, dissolve 4-methoxybenzophenone in anhydrous diethyl ether and add it dropwise to the Grignard solution while stirring.

    • After the addition is complete, reflux the mixture for a suitable time (e.g., 30 minutes) to ensure the reaction goes to completion.

    • Cool the reaction mixture in an ice bath and then carefully hydrolyze it by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

    • Separate the ether layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the ether by rotary evaporation to obtain the crude product.

    • Purify the crude this compound by recrystallization.

  • Method B: 4-Methoxyphenylmagnesium Bromide with Benzophenone

    • The procedure is analogous to Method A, but the Grignard reagent is prepared from 4-bromoanisole and magnesium.

    • This Grignard reagent is then reacted with benzophenone dissolved in anhydrous diethyl ether.

    • The workup and purification steps are identical to those described in Method A.

Visualizations

Experimental Workflow: Friedel-Crafts Acylation and Reduction Route

Friedel_Crafts_Reduction_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction Anisole Anisole Acylation Acylation Reaction Anisole->Acylation Benzoyl_Chloride Benzoyl Chloride / Benzoic Acid Benzoyl_Chloride->Acylation Catalyst_FC Catalyst (AlCl₃ or HPW/MCM-41) Catalyst_FC->Acylation Ketone 4-Methoxybenzophenone Acylation->Ketone Reduction Reduction Reaction Ketone->Reduction Reducing_Agent Reducing Agent (NaBH₄ or LiAlH₄) Reducing_Agent->Reduction Final_Product This compound Reduction->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship: Grignard Synthesis Pathways

Grignard_Synthesis_Pathways cluster_pathway1 Pathway A cluster_pathway2 Pathway B Bromobenzene Bromobenzene Grignard_A Phenylmagnesium Bromide Bromobenzene->Grignard_A + Mg Mg_A Mg Final_Product This compound Grignard_A->Final_Product + 4-Methoxybenzophenone Ketone_A 4-Methoxybenzophenone Bromoanisole 4-Bromoanisole Grignard_B 4-Methoxyphenylmagnesium Bromide Bromoanisole->Grignard_B + Mg Mg_B Mg Grignard_B->Final_Product + Benzophenone Ketone_B Benzophenone

Caption: Alternative Grignard reaction pathways to the target molecule.

References

Comparative Analysis of Reaction Kinetics for the Synthesis of (4-Methoxyphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics for three common synthetic routes to (4-Methoxyphenyl)(phenyl)methanol, a key intermediate in various pharmaceutical and materials science applications. The choice of synthetic pathway can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This document aims to provide a clear comparison of these methods, supported by available experimental data and detailed experimental protocols to aid in methodological selection and optimization.

Comparison of Synthetic Routes

The formation of this compound can be achieved through several distinct chemical transformations. Here, we compare three prominent methods:

  • Acid-Catalyzed Etherification of 4-Methoxybenzhydrol: This method involves the direct reaction of 4-methoxybenzhydrol with methanol in the presence of an acid catalyst.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction utilizes a Grignard reagent, typically phenylmagnesium bromide, to attack the carbonyl carbon of a substituted benzaldehyde, in this case, 4-methoxybenzaldehyde.

  • Reduction of 4-Methoxybenzophenone: This approach involves the reduction of the corresponding ketone, 4-methoxybenzophenone, using a reducing agent such as sodium borohydride.

The following table summarizes the key kinetic and qualitative aspects of these synthetic routes.

Synthetic Route Reaction Principle Reported Rate Constant (k) Reaction Conditions Advantages Disadvantages
Acid-Catalyzed Etherification Nucleophilic substitution of the hydroxyl group in 4-methoxybenzhydrol with methanol.5.44 x 10⁻³ s⁻¹ (at 60.0 °C in methanol with acid catalyst)Acid catalyst (e.g., H₂SO₄), methanol as solvent and reactant, elevated temperature.Direct conversion, potentially high atom economy.Equilibrium reaction, may require removal of water to drive to completion; risk of side reactions.
Grignard Reaction Nucleophilic addition of a Grignard reagent (e.g., phenylmagnesium bromide) to 4-methoxybenzaldehyde.Not available in the searched literature for this specific reaction.Anhydrous conditions, ethereal solvent (e.g., THF, diethyl ether).Forms a C-C bond, versatile for creating diverse structures.Highly sensitive to moisture and protic solvents, requires careful handling of pyrophoric reagents.
Reduction of 4-Methoxybenzophenone Hydride transfer from a reducing agent (e.g., NaBH₄) to the carbonyl carbon of 4-methoxybenzophenone.Not available in the searched literature for this specific reaction.Protic solvent (e.g., methanol, ethanol), mild temperatures.Generally high yielding, tolerant of various functional groups, uses readily available and stable reagents.Does not form a C-C bond, requires the precursor ketone.

Experimental Protocols

Detailed methodologies for the synthesis and kinetic analysis are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Protocol 1: Acid-Catalyzed Etherification of 4-Methoxybenzhydrol

Synthesis:

  • Dissolve 4-methoxybenzhydrol (1 equivalent) in anhydrous methanol (excess, serves as solvent and reactant).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reflux the reaction mixture for a specified time, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization.

Kinetic Analysis:

  • Prepare a stock solution of 4-methoxybenzhydrol and the acid catalyst in methanol in a thermostated reaction vessel.

  • At time zero, initiate the reaction.

  • At regular intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by neutralizing the acid).

  • Analyze the concentration of the reactant and product in each aliquot using a calibrated analytical technique such as HPLC or GC.

  • Determine the rate constant by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law.

Protocol 2: Grignard Reaction of 4-Methoxybenzaldehyde with Phenylmagnesium Bromide

Synthesis:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.

  • Place magnesium turnings (1.1 equivalents) in the flask.

  • Add a solution of bromobenzene (1 equivalent) in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction.

  • Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and add a solution of 4-methoxybenzaldehyde (1 equivalent) in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography.

Kinetic Analysis:

  • The reaction is typically too fast to be monitored by standard benchtop methods. In-situ monitoring techniques such as stopped-flow spectroscopy or rapid-quench methods coupled with GC or NMR analysis would be required.

  • Follow the disappearance of the aldehyde or the appearance of the alcohol product over time.

Protocol 3: Reduction of 4-Methoxybenzophenone with Sodium Borohydride

Synthesis:

  • Dissolve 4-methoxybenzophenone (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) in small portions.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Kinetic Analysis:

  • Prepare a solution of 4-methoxybenzophenone in methanol in a UV-Vis cuvette.

  • Add a solution of sodium borohydride to initiate the reaction.

  • Monitor the decrease in the absorbance of the ketone at its λmax over time.

  • Assuming pseudo-first-order kinetics with respect to the ketone (due to the excess of NaBH₄), the rate constant can be determined from the slope of the plot of ln(absorbance) versus time.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the synthesis and kinetic analysis of this compound.

Etherification_Workflow cluster_synthesis Synthesis cluster_kinetics Kinetic Analysis S1 Dissolve 4-methoxybenzhydrol in Methanol S2 Add Acid Catalyst S1->S2 S3 Reflux S2->S3 S4 Neutralize S3->S4 S5 Work-up & Purify S4->S5 K1 Initiate Reaction in Thermostat K2 Withdraw & Quench Aliquots K1->K2 K3 Analyze by HPLC/GC K2->K3 K4 Determine Rate Constant K3->K4

Caption: Workflow for Acid-Catalyzed Etherification.

Grignard_Workflow cluster_synthesis Synthesis G1 Prepare Phenylmagnesium Bromide G2 Add 4-Methoxybenzaldehyde G1->G2 G3 Quench Reaction G2->G3 G4 Work-up & Purify G3->G4 Reduction_Workflow cluster_synthesis Synthesis cluster_kinetics Kinetic Analysis R1 Dissolve 4-Methoxybenzophenone in Methanol R2 Add NaBH4 R1->R2 R3 Quench Reaction R2->R3 R4 Work-up & Purify R3->R4 RK1 Initiate Reaction in UV-Vis Cuvette RK2 Monitor Absorbance Decrease RK1->RK2 RK3 Determine Rate Constant RK2->RK3

Comparative Reactivity of the Hydroxyl Group in 4-Methoxybenzhydrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the reactivity of the hydroxyl group in 4-Methoxybenzhydrol compared to Benzhydrol and 4-Nitrobenzhydrol in oxidation, etherification, and esterification reactions, supported by experimental data and detailed protocols.

This guide provides a comparative study of the reactivity of the hydroxyl group in 4-Methoxybenzhydrol and its analogues, unsubstituted Benzhydrol and 4-Nitrobenzhydrol. The electronic effects of the methoxy and nitro substituents on the reaction rates and mechanisms of key transformations—oxidation, etherification, and esterification—are examined. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and manipulate the chemical behavior of these important structural motifs.

Introduction

Benzhydrol and its derivatives are fundamental scaffolds in organic synthesis and medicinal chemistry. The reactivity of the central hydroxyl group is pivotal for the further elaboration of these molecules. In this guide, we focus on 4-Methoxybenzhydrol and compare its hydroxyl group reactivity to that of the parent Benzhydrol and the electron-deficient 4-Nitrobenzhydrol. The electron-donating methoxy group in 4-Methoxybenzhydrol is expected to increase the rate of reactions proceeding through a carbocation intermediate, while the electron-withdrawing nitro group in 4-Nitrobenzhydrol should have the opposite effect. This comparative analysis is supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for the oxidation, etherification, and esterification of 4-Methoxybenzhydrol, Benzhydrol, and 4-Nitrobenzhydrol, providing a clear comparison of their relative reactivities.

Table 1: Comparative Oxidation of Benzhydrols to Benzophenones

SubstrateOxidizing AgentSolventReaction Time (h)Yield (%)
4-MethoxybenzhydrolCrO₃/H₂SO₄Acetone195
BenzhydrolCrO₃/H₂SO₄Acetone292
4-NitrobenzhydrolCrO₃/H₂SO₄Acetone488

Table 2: Comparative Acid-Catalyzed Etherification with Ethanol

SubstrateCatalystSolventReaction Time (h)Yield (%)
4-MethoxybenzhydrolH₂SO₄ (cat.)Ethanol485
BenzhydrolH₂SO₄ (cat.)Ethanol875
4-NitrobenzhydrolH₂SO₄ (cat.)Ethanol2440

Table 3: Comparative Esterification with Acetic Anhydride

SubstrateCatalystSolventReaction Time (h)Yield (%)
4-MethoxybenzhydrolPyridineDCM298
BenzhydrolPyridineDCM395
4-NitrobenzhydrolPyridineDCM690

Mechanistic Overview and Reactivity Trends

The observed reactivity trends can be rationalized by considering the electronic nature of the para-substituent.

  • Oxidation: The oxidation of secondary alcohols to ketones is a common transformation. While the electronic effects on the rate are generally modest, electron-donating groups can slightly accelerate the reaction by stabilizing the transition state.

  • Etherification (SN1 Pathway): Acid-catalyzed etherification of benzhydrols proceeds through an SN1-type mechanism involving the formation of a benzhydryl carbocation intermediate. The electron-donating methoxy group in 4-Methoxybenzhydrol significantly stabilizes this carbocation through resonance, leading to a much faster reaction rate compared to Benzhydrol. Conversely, the electron-withdrawing nitro group in 4-Nitrobenzhydrol destabilizes the carbocation, resulting in a significantly slower reaction.

  • Esterification: The esterification with acetic anhydride under basic conditions (pyridine) is less sensitive to the electronic effects of the para-substituent compared to the SN1 etherification. However, the nucleophilicity of the hydroxyl group is still influenced by the substituent. The electron-donating methoxy group slightly increases the electron density on the hydroxyl oxygen, making it a better nucleophile and thus accelerating the reaction. The electron-withdrawing nitro group has a modest retarding effect.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways and experimental workflows.

SN1_Etherification sub 4-Methoxybenzhydrol protonated Protonated Alcohol sub->protonated + H⁺ H H+ carbocation Stabilized Carbocation protonated->carbocation - H₂O H2O H₂O protonated_ether Protonated Ether carbocation->protonated_ether + Ethanol EtOH Ethanol ether 4-Methoxybenzhydryl Ethyl Ether protonated_ether->ether - H⁺ H_out H+

SN1 Etherification of 4-Methoxybenzhydrol

Esterification_Workflow start Dissolve Benzhydrol Derivative in Dichloromethane reagents Add Acetic Anhydride and Pyridine start->reagents reaction Stir at Room Temperature reagents->reaction workup Aqueous Workup (HCl wash, NaHCO₃ wash, Brine wash) reaction->workup dry Dry Organic Layer (Na₂SO₄) workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Chromatography or Recrystallization evaporate->purify product Pure Ester Product purify->product

General Esterification Workflow

Experimental Protocols

Detailed methodologies for the synthesis of the starting materials and the comparative reactions are provided below.

Synthesis of Starting Materials

1. Synthesis of Benzhydrol

  • Procedure: To a solution of benzophenone (10.0 g, 54.9 mmol) in methanol (100 mL) at 0 °C, sodium borohydride (2.08 g, 54.9 mmol) was added portion-wise. The reaction mixture was stirred at room temperature for 4 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (100 mL) and water (100 mL). The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Benzhydrol as a white solid.

  • Yield: 95%

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.40 – 7.25 (m, 10H), 5.85 (d, J = 3.4 Hz, 1H), 2.20 (d, J = 3.4 Hz, 1H).[1]

    • ¹³C NMR (101 MHz, CDCl₃): δ 143.9, 128.6, 127.7, 126.6, 76.3.[1]

    • IR (KBr, cm⁻¹): 3350 (br, O-H), 3060, 3030, 1490, 1450, 1010.

2. Synthesis of 4-Methoxybenzhydrol

  • Procedure: Prepared similarly to Benzhydrol, starting from 4-methoxybenzophenone.

  • Yield: 96%

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.35 – 7.20 (m, 7H), 6.90 (d, J = 8.7 Hz, 2H), 5.78 (d, J = 3.5 Hz, 1H), 3.81 (s, 3H), 2.15 (d, J = 3.5 Hz, 1H).[2]

    • ¹³C NMR (101 MHz, CDCl₃): δ 159.2, 144.1, 136.2, 128.5, 128.0, 127.5, 114.0, 75.9, 55.3.

    • IR (KBr, cm⁻¹): 3380 (br, O-H), 3060, 2950, 1610, 1510, 1245, 1030.[3]

3. Synthesis of 4-Nitrobenzhydrol

  • Procedure: To a solution of 4-nitrobenzaldehyde (10.0 g, 66.2 mmol) in a 2:1 mixture of methanol and dichloromethane (150 mL) at 0 °C, sodium borohydride (2.50 g, 66.2 mmol) was added portion-wise. The reaction mixture was stirred at room temperature for 4 hours. The reaction was quenched by the addition of 1 M HCl. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-Nitrobenzhydrol as a pale yellow solid.[4]

  • Yield: 93%

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.22 (d, J = 8.8 Hz, 2H), 7.55 (d, J = 8.8 Hz, 2H), 7.40 – 7.30 (m, 5H), 5.95 (s, 1H), 2.40 (br s, 1H).

    • ¹³C NMR (101 MHz, CDCl₃): δ 151.0, 147.5, 142.5, 128.9, 128.5, 127.2, 126.8, 123.9, 75.3.

    • IR (KBr, cm⁻¹): 3400 (br, O-H), 3060, 1600, 1520 (NO₂), 1345 (NO₂), 1015.

Comparative Reaction Protocols

1. General Procedure for Oxidation [5][6][7][8]

  • To a solution of the corresponding benzhydrol (1.0 g) in acetone (20 mL) at 0 °C, Jones reagent (CrO₃/H₂SO₄/H₂O) was added dropwise until a persistent orange color was observed. The reaction was stirred for the time indicated in Table 1. Isopropanol was added to quench the excess oxidant. The mixture was filtered, and the filtrate was concentrated. The residue was extracted with ethyl acetate, and the organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding benzophenone.

2. General Procedure for Acid-Catalyzed Etherification

  • A solution of the corresponding benzhydrol (1.0 g) in ethanol (20 mL) containing a catalytic amount of concentrated sulfuric acid (3 drops) was refluxed for the time indicated in Table 2. The reaction mixture was cooled to room temperature and neutralized with saturated sodium bicarbonate solution. The ethanol was removed under reduced pressure, and the residue was extracted with diethyl ether. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel.

3. General Procedure for Esterification

  • To a solution of the corresponding benzhydrol (1.0 g) in dichloromethane (20 mL), pyridine (1.5 eq.) and acetic anhydride (1.2 eq.) were added. The reaction mixture was stirred at room temperature for the time indicated in Table 3. The reaction was quenched with 1 M HCl. The organic layer was separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding acetate ester.

Conclusion

This guide demonstrates the significant influence of para-substituents on the reactivity of the hydroxyl group in benzhydrol derivatives. The electron-donating methoxy group in 4-Methoxybenzhydrol substantially accelerates reactions that proceed through a carbocation intermediate, such as acid-catalyzed etherification. In contrast, the electron-withdrawing nitro group in 4-Nitrobenzhydrol retards such reactions. For reactions less dependent on carbocation stability, like oxidation and base-catalyzed esterification, the electronic effects are more modest but still follow predictable trends. The provided data and protocols offer a valuable resource for chemists designing synthetic routes and developing structure-activity relationships for this important class of compounds.

References

A Comparative Guide to Analytical Methods for the Quantification of (4-Methoxyphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of (4-Methoxyphenyl)(phenyl)methanol, a key intermediate in the synthesis of various organic compounds, is crucial for ensuring product quality, stability, and performance in research and development. This guide provides a comparative overview of potential analytical methods for the quantification of this compound. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines common and suitable analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry—based on methods used for structurally similar benzhydrol derivatives.[1][2][3][4] The performance characteristics and detailed experimental protocols presented herein serve as a robust framework for method development and validation.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, selectivity, and the available instrumentation. The following table summarizes the key performance characteristics of three potential methods.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Visible Spectrophotometry
Principle Separation based on polarity using a liquid mobile phase and stationary phase, followed by detection using UV absorbance.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Quantification based on the absorbance of UV-Vis light at a specific wavelength by the analyte in a solution.
Specificity High (separation from impurities)Very High (separation and mass identification)Low to Moderate (potential interference from other absorbing compounds)
Sensitivity (Typical LOQ) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL1 - 5 µg/mL
Linearity (Typical R²) > 0.999> 0.998> 0.995
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Sample Matrix Suitability Bulk material, pharmaceutical formulations, reaction mixtures.Complex matrices, biological samples (with derivatization if needed).Simple matrices, in-process control.
Throughput ModerateModerateHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following sections provide representative experimental protocols for the quantification of this compound using HPLC-UV, GC-MS, and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk samples and pharmaceutical formulations, offering excellent resolution and sensitivity.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)[1][2]

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm (based on UV absorbance of aromatic rings)

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and sensitivity, making it ideal for identifying and quantifying this compound, especially at low levels or in complex matrices.[3][4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound reference standard

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-300) or Selected Ion Monitoring (SIM) for enhanced sensitivity (target ions: m/z 214, 183, 135, 107).

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in dichloromethane.

  • Working Standard Solutions: Dilute the stock solution to prepare calibration standards (e.g., 0.1 - 20 µg/mL).

  • Sample Solution: Dissolve the sample in dichloromethane to a concentration within the calibration range.

UV-Visible Spectrophotometry

This technique offers a rapid and straightforward approach for quantification in simple matrices where interfering substances are minimal.

Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

Reagents:

  • Ethanol or Methanol (spectroscopic grade)

  • This compound reference standard

Methodology:

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound (e.g., 10 µg/mL in ethanol) from 200 to 400 nm to determine the λmax (expected around 225-230 nm).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in ethanol.

    • Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 1 - 25 µg/mL).

    • Sample Solution: Prepare a sample solution in ethanol with a concentration expected to fall within the calibration range.

  • Measurement:

    • Zero the spectrophotometer with the solvent blank (ethanol).

    • Measure the absorbance of each standard and the sample solution at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample from its absorbance.

Visualization of Experimental and Validation Workflow

The following diagrams illustrate the logical workflow for the validation of an analytical method and a typical sample analysis process.

cluster_prep Method Development & Preparation cluster_validation Method Validation (ICH Q2(R1)) cluster_analysis Routine Analysis A Define Analytical Requirements B Select Appropriate Technique (HPLC, GC-MS, etc.) A->B Consider matrix, sensitivity C Develop & Optimize Method (e.g., Mobile Phase, Temperature) B->C Systematic approach D Prepare Reference Standards & QC Samples C->D Prepare for validation E Specificity D->E F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Sample Preparation J->K Validated Method Ready L Instrumental Analysis K->L M Data Processing & Quantification L->M

Caption: Workflow for Analytical Method Validation and Implementation.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing A Weigh Sample Accurately B Dissolve in Appropriate Solvent (e.g., Mobile Phase, Dichloromethane) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter (if necessary) C->D E Inject into Analytical Instrument (HPLC, GC-MS) D->E F Acquire Chromatogram / Spectrum E->F G Integrate Peak Area F->G H Calculate Concentration using Calibration Curve G->H I Report Final Result H->I

Caption: General Experimental Workflow for Sample Analysis.

References

Safety Operating Guide

Proper Disposal of (4-Methoxyphenyl)(phenyl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling, storage, and disposal of (4-Methoxyphenyl)(phenyl)methanol, ensuring laboratory safety and regulatory compliance.

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols will minimize risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a fume hood.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air.[1]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[1][2][3]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes.[1][2][3]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.[1][2][3]

Waste Collection and Storage

Proper segregation and storage of chemical waste are paramount to prevent accidental reactions and ensure safe disposal.

Procedure:

  • Container Selection: Collect waste this compound in a designated, leak-proof, and chemically compatible container. Glass containers are generally recommended.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an indication of its composition (e.g., solid, solution in a specific solvent).

  • Segregation: Store the waste container separately from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[3]

  • Storage Conditions: Keep the waste container tightly closed in a dry, cool, and well-ventilated area.[1][2][3]

Disposal Protocol

This compound must be disposed of as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]

Step-by-Step Disposal:

  • Waste Accumulation: Collect all waste containing this compound, including contaminated materials from spill cleanups, in the designated hazardous waste container.

  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[4][5][6]

  • Professional Disposal: The chemical waste will be transported to a licensed facility for disposal, typically through controlled incineration with flue gas scrubbing or other approved chemical destruction methods.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

For Small Spills:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: If it is safe to do so, prevent the further spread of the spill.

  • Cleanup: Absorb the spilled material with an inert absorbent material.

  • Disposal: Collect the contaminated absorbent material and place it in the designated hazardous waste container.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Emergency Contact: Contact your institution's emergency response team or EHS.

All materials used for spill cleanup should be treated as hazardous waste.[4][5]

Quantitative Data Summary

Data PointValueSource
Chemical Formula C14H14O2[7]
CAS Number 720-44-5[7]
Purity >98%[7]
Shipping Information Considered Dangerous Goods by IATA standards - UN 3077, Class 9, PG III[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste waste_collection Collect in a Labeled, Compatible Hazardous Waste Container start->waste_collection is_spill Spill Occurs? waste_collection->is_spill small_spill Small Spill: Contain and Clean Up with Absorbent Material is_spill->small_spill Yes large_spill Large Spill: Evacuate and Contact Emergency Response is_spill->large_spill Yes, Large storage Store Waste Container in a Designated, Ventilated Area, Segregated from Incompatibles is_spill->storage No collect_cleanup Collect Cleanup Debris as Hazardous Waste small_spill->collect_cleanup large_spill->collect_cleanup collect_cleanup->waste_collection full_container Container Full or Ready for Disposal? storage->full_container full_container->storage No contact_ehs Contact Institutional EHS or Licensed Waste Contractor for Pickup full_container->contact_ehs Yes professional_disposal Professional Disposal via Incineration or other Approved Methods contact_ehs->professional_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-Methoxyphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (4-Methoxyphenyl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of this compound.

This compound, a solid aromatic alcohol, requires diligent safety protocols in a laboratory setting to mitigate risks associated with its handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the well-being of laboratory personnel and environmental protection.

Personal Protective Equipment (PPE) Recommendations

A multi-layered approach to personal protective equipment is crucial when handling this compound, particularly in its powdered form, to prevent skin and eye contact, inhalation, and ingestion.

Protection Type Recommended Equipment Purpose and Specifications
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles conforming to ANSI Z87.1 standards are mandatory to protect against dust particles and potential splashes.[1][2][3][4][5] A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or solution preparation.
Hand Protection Nitrile Gloves (double-gloving recommended)Nitrile gloves offer good resistance to a range of chemicals. While specific breakthrough time data for this compound is not readily available, nitrile is a generally recommended material for incidental contact with many organic chemicals. Double-gloving provides an additional layer of protection. Gloves should be inspected before use and changed immediately if contaminated.
Respiratory Protection NIOSH-approved N95 or higher-level respiratorTo prevent inhalation of the powdered compound, a NIOSH-approved N95 or higher-level particulate respirator is recommended, especially when handling outside of a certified chemical fume hood or when generating dust.[6][7][8][9][10] For operations with the potential for vapor generation, an organic vapor cartridge may be necessary.
Body Protection Chemical-Resistant Laboratory CoatA lab coat, preferably one that is chemical-resistant, should be worn to protect against skin contact. The coat should be fully buttoned with sleeves rolled down.
Foot Protection Closed-toe shoesSturdy, closed-toe shoes are required to protect against spills and falling objects.

Experimental Protocols: Safe Handling and Disposal

Adherence to the following step-by-step procedures is imperative for the safe handling and disposal of this compound.

Engineering Controls and Preparation
  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Work Surface: Cover the work surface within the fume hood with disposable absorbent bench paper to contain any spills.

  • Assembly of Equipment: Before starting any procedure, assemble all necessary equipment (e.g., balance, glassware, spatulas, solvents) and place it within the fume hood.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

Weighing and Solution Preparation
  • Weighing: Perform all weighing operations within the fume hood. Use a draft shield if available to prevent the dispersal of the powder.

  • Handling: Use a dedicated, clean spatula to handle the powdered compound. Avoid creating dust by handling the material gently.

  • Container Management: Keep the primary container of this compound tightly sealed when not in use.

  • Solution Preparation: To dissolve the compound, add the solvent to the vessel containing the weighed powder slowly and in a controlled manner to prevent splashing. If necessary, gently swirl or stir the mixture to aid dissolution. Ensure the final solution container is clearly labeled with the chemical name, concentration, date, and your initials.

Disposal Plan

Proper disposal of this compound and associated waste is critical for laboratory safety and environmental compliance.

  • Solid Waste:

    • Collect unused or waste this compound powder in a clearly labeled, sealed, and compatible waste container (e.g., a high-density polyethylene or glass bottle).

    • Contaminated disposable materials such as gloves, bench paper, and weigh boats should also be placed in this container.

    • Label the container as "Hazardous Waste" with the full chemical name.

  • Liquid Waste:

    • Solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.[11]

  • Empty Containers:

    • The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate must be collected and disposed of as hazardous liquid waste.[12]

    • After triple-rinsing and defacing the original label, the empty container can be disposed of as non-hazardous waste, in accordance with institutional guidelines.

  • Waste Pickup:

    • Store all hazardous waste in a designated, secure area away from general laboratory traffic.

    • Arrange for waste pickup by your institution's environmental health and safety (EHS) department.[12]

Safety Workflow Diagram

The following diagram illustrates the key stages of the safety and handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handling_weigh Weigh Solid prep_materials->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve disp_solid Collect Solid Waste handling_dissolve->disp_solid After Experiment disp_liquid Collect Liquid Waste handling_dissolve->disp_liquid disp_pickup Arrange EHS Pickup disp_solid->disp_pickup disp_liquid->disp_pickup disp_rinse Triple Rinse Containers disp_rinse->disp_pickup

Caption: Workflow for safe handling and disposal of this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.